Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-amino-1,1-dioxothiane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-7(10)8(9)3-5-14(11,12)6-4-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIHPLZPMBKXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCS(=O)(=O)CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, a molecule of interest in medicinal chemistry and drug discovery due to its unique structural features, combining a cyclic sulfone with an α-amino ester moiety. The proposed synthesis is grounded in well-established organic chemistry principles and reactions, ensuring a high degree of scientific integrity and practical applicability.
Introduction: The Significance of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Cyclic sulfones, particularly those incorporated into heterocyclic systems, are of significant interest in pharmaceutical research. The sulfone group is a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as solubility, polarity, and metabolic stability. When combined with an α-amino acid scaffold, as seen in Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, the resulting molecule presents a unique three-dimensional structure that can be explored for its potential to interact with biological targets. This guide outlines a logical and efficient synthetic approach to access this promising compound.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate can be strategically divided into three key stages:
-
Construction of the 4-oxothiane ring system via a Dieckmann condensation.
-
Oxidation of the sulfide to the corresponding sulfone.
-
Introduction of the amino group at the 4-position through reductive amination of the keto-sulfone intermediate.
This pathway is designed to utilize readily available starting materials and employs reliable and scalable chemical transformations.
Caption: Proposed synthetic pathway for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Part 1: Synthesis of the Key Intermediate: Ethyl 4-oxo-1,1-dioxothiane-4-carboxylate
The initial phase of the synthesis focuses on the construction of the cyclic keto-sulfone, which serves as the direct precursor for the final amination step.
Step 1.1: Dieckmann Condensation for Ring Formation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[1][2][3] In this proposed synthesis, the starting material would be a suitable acyclic diester, such as diethyl 2,2'-thiobis(acetate). The base-catalyzed intramolecular cyclization of this diester will yield the desired six-membered thiane ring with a ketone at the 4-position and an ester group at the 3-position. Subsequent decarboxylation will lead to 4-oxothiane. A related approach would be the cyclization of a different diester to directly install the carboxylate at the 4-position. For the purpose of this guide, we will focus on the synthesis of 4-oxothiane-1,1-dioxide as the key ketone intermediate.
Experimental Protocol: Dieckmann Condensation
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl 2,2'-thiobis(acetate) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude product is then subjected to acidic hydrolysis and decarboxylation to yield 4-oxothiane.
-
Purify the product by distillation or column chromatography.
Step 1.2: Oxidation of the Sulfide to a Sulfone
The sulfide in the 4-oxothiane ring needs to be oxidized to a sulfone (1,1-dioxide). This transformation is crucial for imparting the desired electronic and steric properties to the final molecule. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.
Experimental Protocol: Oxidation to the Sulfone
-
Dissolve the 4-oxothiane in a suitable solvent, such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess m-CPBA with a reducing agent (e.g., sodium sulfite solution).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-oxothiane-1,1-dioxide by recrystallization or column chromatography.
Part 2: Introduction of the Amino Group: The Final Transformation
The final and critical step in the synthesis is the introduction of the amino group at the 4-position of the cyclic keto-sulfone. Reductive amination is a highly versatile and widely used method for this purpose.[4][5]
Step 2.1: Reductive Amination
Reductive amination involves the reaction of a ketone with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) being a popular choice due to its selectivity for the imine over the ketone.
Caption: Workflow for the reductive amination step.
Experimental Protocol: Reductive Amination
-
Dissolve ethyl 4-oxo-1,1-dioxothiane-4-carboxylate in methanol.
-
Add a solution of ammonia in methanol to the reaction mixture.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of acid.
-
Adjust the pH of the solution to basic with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, by column chromatography or recrystallization.
Alternative Amination Strategies
While reductive amination is a robust method, other classical named reactions for the synthesis of α-amino acids from ketones could also be considered.
-
Strecker Synthesis: This method involves the reaction of the ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid.[1][6][7][8][9]
-
Bucherer-Bergs Reaction: This reaction utilizes the ketone, ammonium carbonate, and a cyanide source to produce a hydantoin, which can subsequently be hydrolyzed to the desired α-amino acid.[2][3][10][11][12]
The choice of method would depend on factors such as substrate compatibility, desired yield, and scalability.
Data Summary
| Step | Reaction | Key Reagents | Expected Outcome |
| 1.1 | Dieckmann Condensation | Diethyl 2,2'-thiobis(acetate), NaOEt | 4-Oxothiane |
| 1.2 | Oxidation | 4-Oxothiane, m-CPBA | 4-Oxothiane-1,1-dioxide |
| 2.1 | Reductive Amination | 4-Oxothiane-1,1-dioxide, NH3, NaBH3CN | Ethyl 4-amino-1,1-dioxothiane-4-carboxylate |
Conclusion and Future Perspectives
The proposed synthetic pathway provides a logical and experimentally sound approach for the synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. The modularity of this synthesis allows for the potential to introduce diversity at various positions of the molecule by using different starting materials and reagents. Further optimization of reaction conditions for each step would be necessary to achieve high yields and purity on a larger scale. The availability of this novel α-amino acid derivative will undoubtedly facilitate further exploration of its biological activities and potential applications in drug discovery and development.
References
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Wikipedia. Reductive amination. Available at: [Link]
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Wikipedia. Bucherer–Bergs reaction. Available at: [Link]
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Thesis. Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. Available at: [Link]
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Name Reactions in Organic Chemistry. Bucherer-Bergs Reaction. Available at: [Link]
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Master Organic Chemistry. The Strecker Synthesis – Another Way to Make Amino Acids. Available at: [Link]
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Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
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Journal of the American Chemical Society. Oxidation of primary amines to ketones. Available at: [Link]
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ResearchGate. (PDF) Synthesis and chemical properties of cyclic β-keto sulfones (review). Available at: [Link]
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Wikipedia. Strecker amino acid synthesis. Available at: [Link]
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PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]
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Arkivoc. Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Available at: [Link]
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Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]
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YouTube. The Strecker Synthesis--Another Way to Make Amino Acids. Available at: [Link]
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Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]
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Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]
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Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]
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ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Available at: [Link]
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PMC. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
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Cheméo. 1,4-Oxathiane, 4,4-dioxide. Available at: [Link]
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ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]
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PMC. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Available at: [Link]
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A Technical Guide to the Physicochemical Properties and Synthetic Considerations of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Abstract: This technical guide provides a comprehensive analysis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, a heterocyclic compound featuring a constrained, cyclic sulfone-containing α-amino acid scaffold. While direct experimental data on this specific molecule is limited in public literature, this document synthesizes information from analogous structures and foundational chemical principles to provide a detailed overview for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical and physical properties, propose a viable synthetic pathway, predict its spectroscopic signature, and discuss its potential reactivity and applications as a novel building block in modern drug discovery. The guide emphasizes the significance of the thiomorpholine 1,1-dioxide core, a privileged structure in medicinal chemistry known for enhancing metabolic stability and serving as a potent hydrogen bond acceptor.
Introduction and Structural Significance
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (CAS No: 1250287-78-5) is a unique organic molecule that merges two key structural motifs of high interest in pharmaceutical sciences: the thiomorpholine 1,1-dioxide ring and a quaternary α-amino acid ester functionality.
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The Thiomorpholine 1,1-Dioxide Core: This six-membered heterocyclic ring is a sulfone derivative of thiomorpholine.[1] The sulfone group (SO₂) is chemically robust and metabolically stable. Its two oxygen atoms act as strong hydrogen bond acceptors, capable of forming potent interactions with biological targets like enzyme active sites.[1] This scaffold is found in various pharmacologically active agents, contributing to desirable properties such as improved solubility and favorable pharmacokinetics.[2] Derivatives of thiomorpholine 1,1-dioxide have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and even antitumor effects.[1]
-
The Quaternary α-Amino Acid Ester Moiety: The substitution at the C4 position with both an amino group and an ethyl carboxylate group creates a sterically hindered, non-natural α-amino acid analog. Incorporating such constrained scaffolds into peptide-based drugs or small molecules can enforce specific conformations, which may lead to enhanced binding affinity and selectivity for a target protein. This strategy is often employed to improve metabolic stability by preventing enzymatic degradation.
The combination of these features makes Ethyl 4-amino-1,1-dioxothiane-4-carboxylate a compelling scaffold for constructing novel chemical entities with potential therapeutic value. This guide aims to provide a foundational understanding of its properties to facilitate its use in research and development.
Core Chemical and Physical Properties
Publicly available, peer-reviewed data on the specific physical properties of this compound is scarce. The information below is compiled from chemical supplier databases. Experimental determination is recommended for confirmation and for properties not listed.
| Property | Value | Source |
| CAS Number | 1250287-78-5 | [3][4] |
| Molecular Formula | C₈H₁₅NO₄S | [3] |
| Molecular Weight | 221.27 g/mol | [3] |
| Purity (Typical) | ≥97% | [3] |
| PubChem CID | 61563290 | [3] |
| Physical Form | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthetic Pathways and Methodologies
Proposed Retrosynthetic Analysis
The diagram below illustrates a logical retrosynthetic approach to the target molecule, identifying the key ketone intermediate.
Caption: Retrosynthesis of the target compound via Strecker or Bucherer-Bergs pathways.
Experimental Protocol: Proposed Strecker-Type Synthesis
This protocol describes a hypothetical, multi-step synthesis. Causality: The Strecker synthesis is chosen for its reliability in forming α-aminonitriles from ketones. The subsequent hydrolysis and esterification are standard procedures to convert the nitrile to the desired ethyl ester.
Step 1: Synthesis of 4-Amino-1,1-dioxothiane-4-carbonitrile (α-Aminonitrile Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-oxo-1,1-dioxothiane (1 eq.).
-
Dissolve the ketone in 100 mL of methanol.
-
In a separate beaker, prepare a solution of ammonium chloride (1.5 eq.) in 50 mL of aqueous ammonia (28-30%).
-
Add the ammonium chloride solution to the flask, followed by a solution of potassium cyanide (1.5 eq.) in 30 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-aminonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to 4-Amino-1,1-dioxothiane-4-carboxylic acid
-
Transfer the crude α-aminonitrile to a 500 mL round-bottom flask.
-
Add 200 mL of 6 M hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to 100°C for 12-18 hours.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Adjust the pH to neutral (pH ~7) using a saturated solution of sodium bicarbonate. The amino acid may precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution and purify the resulting solid by recrystallization or chromatography.
Step 3: Esterification to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
-
Suspend the amino acid from Step 2 (1 eq.) in 150 mL of absolute ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble thionyl chloride (SOCl₂, 2-3 eq.), dropwise, into the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Cool the solution and remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of the target compound. To obtain the free base, dissolve the solid in water, cool to 0°C, and carefully add a saturated solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. Purify by flash column chromatography if necessary.
Predicted Spectroscopic and Analytical Characterization
While experimental spectra are not published, the structure allows for reliable prediction of its key spectroscopic features, which are crucial for characterization.
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | δ 4.2 (q, 2H), δ 1.3 (t, 3H) for -OCH₂CH₃. δ 3.0-3.5 (m, 8H) for diastereotopic ring protons. δ 2.0-2.5 (br s, 2H) for -NH₂. | The ethyl ester protons will show a characteristic quartet and triplet. The ring protons are complex due to steric hindrance and deshielding by the adjacent sulfone group. The amine protons are typically broad and may exchange with D₂O. |
| ¹³C NMR | δ ~175 ppm (C=O, ester). δ ~62 ppm (-OCH₂). δ ~60 ppm (C4, quaternary). δ ~50-55 ppm (ring CH₂ adjacent to SO₂). δ ~30-35 ppm (ring CH₂ adjacent to C4). δ ~14 ppm (-CH₃). | The carbonyl carbon is significantly downfield. The quaternary carbon (C4) is deshielded by the attached nitrogen and carboxylate. The ring carbons adjacent to the electron-withdrawing sulfone group will be further downfield than the other ring carbons. |
| IR (Infrared) | 3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine). 2850-2950 cm⁻¹ (C-H stretch). ~1735 cm⁻¹ (C=O stretch, ester). 1300-1350 cm⁻¹ & 1120-1160 cm⁻¹ (S=O asymmetric and symmetric stretch, strong). | These are characteristic absorption frequencies for the functional groups present. The sulfone stretches are typically very strong and sharp, providing a clear diagnostic peak.[5] |
| Mass Spec (MS) | M⁺ peak at m/z = 221. Key fragments at m/z = 176 (loss of -OEt), m/z = 148 (loss of -COOEt). | The molecular ion peak should correspond to the molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group and the entire ester group. |
Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate makes it a versatile building block for creating libraries of complex molecules.
Key Reaction Pathways
The primary amine and the ethyl ester are the main handles for chemical modification.
Caption: Potential derivatization pathways for the title compound.
-
N-Acylation/Sulfonylation: The primary amine can be readily acylated with acid chlorides or anhydrides, or reacted with sulfonyl chlorides to form amides and sulfonamides, respectively. This allows for the introduction of a wide variety of side chains (R-groups).
-
N-Alkylation: The amine can undergo alkylation or be used in reductive amination protocols to yield secondary amines.
-
Ester Hydrolysis: The ethyl ester can be saponified under basic conditions (e.g., using LiOH) to yield the corresponding carboxylic acid.
-
Amide Formation: The resulting carboxylic acid is a key intermediate for peptide coupling reactions (e.g., with EDCI, HOBt) to form amide bonds with other amino acids or amines, enabling its incorporation into larger, more complex structures.
Medicinal Chemistry Perspective
This scaffold is a promising starting point for developing inhibitors of various enzyme classes, particularly kinases and proteases. The thiomorpholine 1,1-dioxide core acts as a bioisostere for other ring systems, often conferring improved metabolic stability and solubility.[1][2] For instance, related piperidine-based structures have been successfully used to develop potent and selective inhibitors of Akt kinases, a critical target in oncology.[6] By leveraging the synthetic handles on Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, medicinal chemists can systematically explore the chemical space around this rigid scaffold to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Conclusion
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate represents a structurally novel and synthetically accessible building block for drug discovery and chemical biology. While comprehensive experimental data remains to be published, its chemical properties can be reliably inferred from its constituent functional groups. The combination of a pharmaceutically privileged cyclic sulfone core with a versatile quaternary α-amino acid ester moiety provides a rigid and functionalized scaffold. The proposed synthetic pathways and predicted analytical data in this guide offer a solid foundation for researchers to produce, characterize, and utilize this compound in the rational design of next-generation therapeutic agents.
References
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- ChemicalBook. (2023). Thiomorpholine-1,1-dioxide | 39093-93-1.
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- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.
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Structural Analysis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate: A Guide to Synthesis, Elucidation, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a compelling, non-natural amino acid scaffold with significant potential in medicinal chemistry. Its structure, which combines a conformationally constrained thiane-1,1-dioxide ring with a Cα-quaternary amino ester functionality, presents a unique confluence of properties desirable for modern drug design. The cyclic sulfone acts as a rigid bioisostere of carbonyl groups and a potent hydrogen bond acceptor, while the geminal amino acid arrangement offers a vector for incorporation into peptides or for further derivatization.[1][2] This guide provides a comprehensive framework for its synthesis, a detailed roadmap for its structural elucidation using advanced spectroscopic techniques, and insights into its potential as a building block in the development of novel therapeutics.[3][4]
Introduction: The Strategic Value of a Constrained Scaffold
The rational design of drug candidates frequently involves the strategic use of conformationally restricted molecular frameworks to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. Ethyl 4-amino-1,1-dioxothiane-4-carboxylate emerges as a molecule of interest by integrating several high-value chemical features:
-
The Thiane-1,1-dioxide Ring: This six-membered cyclic sulfone core provides a rigid, chair-like conformation. The sulfone group (SO₂) is a metabolically stable, polar moiety known to be a strong hydrogen bond acceptor, capable of forming critical interactions with biological targets.[1] Its bioisosteric relationship with carbonyl and sulfoxide groups allows for nuanced modulation of a molecule's electronic and solubility profiles.
-
Cα,Cα-Disubstituted Amino Acid Analogue: The quaternary carbon at the 4-position, bearing both an amino and an ethyl carboxylate group, classifies this compound as a constrained, unnatural amino acid (UAA). Such structures are instrumental in designing peptides and peptidomimetics with increased resistance to enzymatic degradation and stabilized secondary structures (e.g., turns and helices).[3][4]
-
Synthetic Versatility: The primary amine and ester functionalities serve as orthogonal handles for a wide array of synthetic transformations, enabling its incorporation into larger, more complex molecules. This versatility is crucial for its use as a building block in combinatorial chemistry and targeted synthesis campaigns.
While its direct analogue, Ethyl 4-amino-1-piperidinecarboxylate, is a well-established building block in pharmaceutical development, the replacement of the N-carboxylate with a sulfone group fundamentally alters the ring's electronics, hydrogen bonding capacity, and conformational dynamics, opening new avenues for drug discovery.[5][6]
Caption: Structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Proposed Synthetic Strategy
Workflow for Proposed Synthesis:
Caption: Proposed high-level workflow for the synthesis of the target compound.
A key step is the conversion of the ketone to the geminal amino ester. The Strecker synthesis (using cyanide and ammonia) followed by hydrolysis and esterification, or the Bucherer-Bergs reaction to form a hydantoin intermediate, are field-proven methods for this transformation.[8] The hydrolysis of the intermediate followed by esterification with ethanol under acidic conditions would yield the final product.
Comprehensive Structural Elucidation: A Multi-Technique Approach
Confirming the identity and purity of the synthesized Ethyl 4-amino-1,1-dioxothiane-4-carboxylate requires a synergistic application of several analytical techniques. The following section details the expected results and the logic behind their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule.
The key distinguishing feature will be the significant downfield shift of the protons at the C2 and C6 positions due to the strong electron-withdrawing effect of the adjacent sulfone group.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (from 2D NMR) |
| -CH₂- (Ethyl) | ~4.25 | Quartet (q) | 2H | Coupled to the ethyl -CH₃. Correlates to the ester carbonyl in HMBC. |
| Ring -CH₂- (H2, H6) | ~3.30 - 3.50 | Multiplet (m) | 4H | Deshielded by adjacent SO₂ group. Correlates to C3/C5 in COSY. |
| Ring -CH₂- (H3, H5) | ~2.40 - 2.60 | Multiplet (m) | 4H | Correlates to C2/C6 in COSY and to C4 in HMBC. |
| -NH₂ | ~1.80 | Broad Singlet (br s) | 2H | Exchangeable with D₂O. No carbon correlation in HSQC. |
| -CH₃ (Ethyl) | ~1.30 | Triplet (t) | 3H | Coupled to the ethyl -CH₂-. |
The carbon signals will reflect the symmetry of the ring and the influence of the heteroatoms.
| Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~174 | Typical chemical shift for an ester carbonyl. |
| C4 (Quaternary) | ~60 | Attached to N, C=O, and two other carbons. |
| -CH₂- (Ethyl) | ~62 | Standard shift for an O-CH₂ group in an ethyl ester. |
| C2, C6 | ~52 | Significantly deshielded by the adjacent SO₂ group. |
| C3, C5 | ~35 | Aliphatic carbons adjacent to the quaternary center. |
| -CH₃ (Ethyl) | ~14 | Standard chemical shift for a terminal methyl group. |
To move from prediction to confirmation, a specific workflow is essential.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: On a 500 MHz (or higher) spectrometer, acquire the following spectra:
-
Standard ¹H NMR.
-
Standard ¹³C{¹H} NMR.
-
¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to link protons directly to their attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) connectivity, which is critical for assigning quaternary carbons and piecing the structure together.
-
-
Data Analysis:
-
Use the HSQC to assign the protonated carbons (C2/6, C3/5, ethyl CH₂, ethyl CH₃).
-
Use the COSY to confirm the C2/6 to C3/5 coupling pathways.
-
Critically, use the HMBC to find correlations from the protons at C3/5 to the quaternary C4 and the ester C=O, and from the ethyl CH₂ protons to the C=O. This definitively links the ring to the amino ester functionality.
-
Caption: Self-validating workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
FT-IR provides rapid confirmation of the key functional groups.
Experimental Protocol:
-
Method: Attenuated Total Reflectance (ATR) is ideal for a liquid or oily sample, requiring only a small drop. Alternatively, a neat liquid sample can be analyzed between salt (NaCl or KBr) plates.
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
Predicted Key IR Absorptions:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2850 - 2980 | C-H Stretch | Aliphatic (Ring & Ethyl) |
| ~1735 | C=O Stretch | Ester |
| ~1320 & ~1120 | S=O Stretch (asymmetric & symmetric) | Sulfone (-SO₂-) |
| ~1200 | C-O Stretch | Ester |
The presence of two strong, sharp peaks around 1320 cm⁻¹ and 1120 cm⁻¹ is a definitive indicator of the sulfone group.[10] The C=O stretch confirms the ester, and the N-H stretches confirm the primary amine.[11]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular weight, confirming the elemental composition.
Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) is well-suited for this polar molecule and will likely produce the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Expected Results:
-
Molecular Formula: C₇H₁₃NO₄S
-
Monoisotopic Mass: 191.0565
-
Predicted HRMS Result ([M+H]⁺): m/z 192.0638
Observing a mass with an accuracy of <5 ppm from the calculated value provides unequivocal confirmation of the molecular formula. Further analysis by tandem MS (MS/MS) on the [M+H]⁺ ion would reveal fragmentation patterns (e.g., loss of the ethoxy group, cleavage of the ring) that further validate the proposed structure.
Potential Applications in Drug Discovery
The unique structural attributes of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate make it a valuable building block for addressing challenges in medicinal chemistry.
-
Scaffold for Novel Kinase Inhibitors: Many kinase inhibitors utilize heterocyclic scaffolds that can engage in hydrogen bonding with the hinge region of the kinase domain. The rigid sulfone-containing ring combined with the versatile amino group provides a platform for designing novel inhibitors.[12]
-
Development of Peptidomimetics: Incorporation of this UAA into a peptide sequence can enforce specific secondary structures and enhance metabolic stability, which are critical for converting bioactive peptides into viable drug candidates.[3][4]
-
Constrained Analogues of Bioactive Amines: The core can be used to synthesize constrained versions of known drugs or bioactive molecules that contain a primary amine, potentially leading to improved selectivity and reduced off-target effects. The applications of its piperidine analogue in targeting neurological disorders serve as a strong precedent.[5]
Conclusion
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is more than just a novel chemical entity; it is a strategic tool for the modern medicinal chemist. While its synthesis requires a multi-step approach, its structure can be unambiguously confirmed through a logical and self-validating workflow employing NMR, IR, and HRMS. The insights gained from this analysis empower researchers to confidently utilize this building block in the design and synthesis of next-generation therapeutics, leveraging its unique conformational and electronic properties to achieve superior pharmacological profiles.
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Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867. PubChem. [Link]
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Ethyl 4-aminopiperidine-1-carboxylate - [1H NMR] - Chemical Shifts. SpectraBase. [Link]
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Ethyl 4-amino-1-piperidinecarboxylate. ChemBK. [Link]
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Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2022). Molecules, 27(24), 8849. National Center for Biotechnology Information. [Link]
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FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate)... ResearchGate. [Link]
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Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 174, 98-117. PubMed. [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses, 80, 199. [Link]
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Application of Amino Acids in the Structural Modification of Natural Products: A Review. (2021). Frontiers in Chemistry, 9, 755322. [Link]
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Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones... ResearchGate. [Link]
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Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. (2000). Organic Letters, 2(10), 1403-1405. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(7), 5343-5376. National Center for Biotechnology Information. [Link]
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Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate... ResearchGate. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7, 30. PubMed Central. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(7), 5343-5376. PubMed. [Link]
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General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. [Link]
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AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. (1995). Synlett, (7), 779-780. [Link]
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Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2020). International Journal of Chemical and Pharmaceutical Sciences, 11(3), 1-10. [Link]
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Spectroscopic data of "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate"
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a heterocyclic compound featuring a cyclic sulfone (thiane-1,1-dioxide) core, a quaternary alpha-amino ester. As a derivative of a privileged structural motif in medicinal chemistry, understanding its precise chemical structure and stereochemistry is paramount for its application in drug discovery and development.[1][2] This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide, grounded in the fundamental principles of spectroscopic interpretation for heterocyclic and sulfone-containing compounds, offers a robust framework for its characterization.[3][4][5]
Molecular Structure and Key Features
The structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate presents several key features that will manifest in its spectroscopic data:
-
A Six-Membered Heterocyclic Ring: The thiane ring will exhibit characteristic proton and carbon signals in the NMR spectra.
-
A Sulfone Group (SO₂): This electron-withdrawing group will significantly influence the chemical shifts of adjacent protons and carbons. Its strong, symmetric, and asymmetric stretching vibrations will be prominent in the IR spectrum.
-
An Ethyl Ester Group (-COOCH₂CH₃): This functional group will display a characteristic quartet and triplet pattern in the ¹H NMR spectrum and distinct carbonyl and C-O stretching bands in the IR spectrum.
-
An Amino Group (-NH₂): The protons of the primary amine will be visible in the ¹H NMR spectrum, and its stretching and bending vibrations will appear in the IR spectrum.
-
A Quaternary Carbon: The C4 carbon, bonded to the amino group, the ester, and two other carbons, will be a key feature in the ¹³C NMR spectrum.
Below is a diagram illustrating the chemical structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Caption: Chemical Structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4] For complex heterocyclic compounds, advanced 2D NMR techniques may be necessary for unambiguous signal assignment.[6]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate in a solvent like CDCl₃ would likely exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.2 | Quartet (q) | 2H | -COOCH₂CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~ 3.0 - 3.4 | Multiplet (m) | 4H | -SO₂CH₂- | Protons on the carbons adjacent to the sulfone group are deshielded. |
| ~ 2.0 - 2.4 | Multiplet (m) | 4H | -CH₂- | Protons on the other two carbons of the thiane ring. |
| ~ 1.8 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. |
| ~ 1.3 | Triplet (t) | 3H | -COOCH₂CH₃ | Protons on the methyl group of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show the following key resonances:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 | -C=O | Carbonyl carbon of the ester. |
| ~ 62 | -COOCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~ 60 | C4 | Quaternary carbon attached to the nitrogen and ester group. |
| ~ 50 | -SO₂CH₂- | Carbons adjacent to the sulfone group are deshielded. |
| ~ 25 | -CH₂- | The other two carbons of the thiane ring. |
| ~ 14 | -COOCH₂CH₃ | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (if necessary): If signal overlap occurs in the 1D spectra, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals).[6]
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8]
Predicted IR Absorption Bands
The IR spectrum of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is expected to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) | A medium to strong, potentially broad absorption. |
| 2980-2850 | C-H stretch | Aliphatic | Characteristic stretches for the CH₂ and CH₃ groups. |
| ~1735 | C=O stretch | Ester (-COOR) | A strong, sharp absorption is characteristic of the carbonyl group in an ester.[9][10] |
| ~1600 | N-H bend | Primary Amine (-NH₂) | A medium absorption. |
| 1350-1300 & 1175-1120 | S=O stretch | Sulfone (-SO₂-) | Two strong, characteristic absorptions for the symmetric and asymmetric stretching of the sulfone group.[11] |
| 1250-1000 | C-O stretch | Ester (-COOR) | A strong absorption for the C-O single bond in the ester.[9] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.[12][13]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (C₇H₁₃NO₄S) is 219.25 g/mol . A molecular ion peak at m/z = 219 would be expected, and in high-resolution mass spectrometry, its exact mass would be a key identifier. For cyclic compounds, the molecular ion peak is often of significant intensity.[12][14]
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 174.
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 190.
-
Loss of the entire ester group (-COOCH₂CH₃): A fragment at m/z = 146.
-
Cleavage of the thiane ring: Cyclic sulfones can undergo complex fragmentation pathways, including the loss of SO₂ (m/z = 64).[15][16]
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., LC-MS).
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this polar molecule and would likely produce a protonated molecule [M+H]⁺ at m/z = 220.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Tandem MS (MS/MS): To obtain further structural information, select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[13]
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate relies on a multi-technique approach. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS data based on established principles of spectroscopy. While experimental data is invaluable, this in-depth analysis serves as a robust starting point for researchers and drug development professionals working with this and structurally related compounds, enabling them to anticipate, interpret, and validate their experimental findings.
References
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Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking - PubMed. Available at: [Link]
- A simple 1H nmr conformational study of some heterocyclic azomethines. Can. J. Chem. 59, 1205 (1981).
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
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Mass Spectra of Diaryl Sulfones. Analytical Chemistry - ACS Publications. Available at: [Link]
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Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]
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Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]
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Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed. Available at: [Link]
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The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
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Infrared Spectroscopy: Interpreting Spectra. Available at: [Link]
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4-氨基-1,1-二氧噻吩-4-羧酸乙酯 - Capot 化學. Available at: [Link]
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Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - MDPI. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]
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Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
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Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]
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Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Available at: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
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An In-depth Technical Guide to the Starting Materials for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Structurally Unique Scaffold
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, spirocyclic framework, which combines a cyclic sulfone with a quaternary α-amino acid ester moiety, offers a unique three-dimensional presentation of functional groups. This distinct architecture is valuable for exploring chemical space and designing novel therapeutic agents with potentially improved pharmacological profiles, such as enhanced target binding, metabolic stability, and solubility. The synthesis of this molecule, while not trivial, relies on the strategic application of classic organic reactions to a readily accessible heterocyclic ketone. This guide provides a comprehensive overview of the key starting materials and the underlying chemical principles for the synthesis of this important scaffold.
Core Synthetic Strategy: A Multi-Step Approach from a Cyclic Ketone
The most logical and well-precedented synthetic route to ethyl 4-amino-1,1-dioxothiane-4-carboxylate begins with the precursor tetrahydro-4H-thiopyran-4-one . The overall strategy involves three key transformations:
-
Formation of the C4-Quaternary Amino Acid Moiety: Introduction of the amine and carboxylic acid functionalities at the 4-position of the thiopyranone ring.
-
Oxidation of the Sulfide: Conversion of the endocyclic sulfur atom to the corresponding sulfone (1,1-dioxide).
-
Esterification: Conversion of the carboxylic acid to the ethyl ester.
The sequencing of these steps can be varied, but a common approach involves the initial formation of the amino acid scaffold followed by oxidation.
Primary Starting Material: Tetrahydro-4H-thiopyran-4-one
The cornerstone of this synthesis is tetrahydro-4H-thiopyran-4-one . Its preparation is well-documented and can be achieved in high yield. A robust method involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[1]
Synthesis of Tetrahydro-4H-thiopyran-4-one
A greater than 75% yield can be achieved by treating dimethyl 3,3'-thiobispropanoate with sodium methoxide (generated in situ) in THF, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid.[1]
Pathway 1: Bucherer-Bergs Reaction for Amino Acid Synthesis
A highly effective method for converting cyclic ketones into α-amino acids is the Bucherer-Bergs reaction, which produces a hydantoin intermediate. This one-pot, multicomponent reaction is particularly well-suited for this synthesis.[2][3][4] An analogous reaction has been successfully applied to the oxygen-containing counterpart, tetrahydro-4H-pyran-4-one, to produce 4-amino-tetrahydro-pyran-4-carboxylic acid.[5]
Mechanism and Rationale
The Bucherer-Bergs reaction involves the treatment of a ketone with ammonium carbonate and a cyanide source, such as potassium or sodium cyanide.[2][4] The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields a spiro-hydantoin.[4][6] This hydantoin is a stable intermediate that can be isolated and then hydrolyzed under acidic or basic conditions to yield the desired α-amino acid.
Experimental Protocol: Bucherer-Bergs Synthesis of 4-Amino-tetrahydrothiopyran-4-carboxylic Acid Precursor
Caution: This reaction uses potassium cyanide, a potent poison. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Contact with acid will release highly toxic hydrogen cyanide gas.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydro-4H-thiopyran-4-one (1 equivalent), potassium cyanide (2.1 equivalents), and ammonium carbonate (2.2 equivalents).
-
Solvent: Add a 1:1 mixture of ethanol and water.
-
Reaction Conditions: Heat the mixture to 60-70°C and stir vigorously for 4-6 hours.
-
Workup: Cool the reaction mixture in an ice bath. The resulting spiro-hydantoin precipitate is collected by suction filtration and washed with cold water.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed to the amino acid by heating with a strong base (e.g., aqueous NaOH or Ba(OH)₂) or acid (e.g., HCl).
-
Esterification: The resulting 4-amino-tetrahydrothiopyran-4-carboxylic acid can be esterified to the ethyl ester using standard methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid.
Pathway 2: The Strecker Synthesis
The Strecker synthesis is another classic and viable method for the preparation of α-amino acids from ketones.[7][8][9] This pathway involves the formation of an α-aminonitrile from the ketone, ammonia, and cyanide, which is then hydrolyzed to the amino acid.[2][7]
Mechanism and Rationale
The first stage of the Strecker synthesis is the formation of an α-aminonitrile. Tetrahydro-4H-thiopyran-4-one reacts with ammonia (often from an ammonium salt like NH₄Cl) to form an imine, which is then attacked by a cyanide ion to yield the α-aminonitrile.[7] The second stage is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic conditions.
Experimental Protocol: Strecker Synthesis of 4-Amino-tetrahydrothiopyran-4-carboxylic Acid
Caution: This reaction uses sodium cyanide, a potent poison. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Contact with acid will release highly toxic hydrogen cyanide gas.
-
Reaction Setup: In a suitable reaction vessel, dissolve tetrahydro-4H-thiopyran-4-one (1 equivalent) in a mixture of aqueous ammonia and ethanol.
-
Addition of Reagents: Add ammonium chloride (1.1 equivalents) followed by the slow addition of an aqueous solution of sodium cyanide (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Isolation of Aminonitrile: The α-aminonitrile can be isolated by extraction.
-
Hydrolysis: Hydrolyze the aminonitrile to the corresponding amino acid by heating with concentrated hydrochloric acid.
-
Esterification: The resulting amino acid can then be esterified as previously described.
Key Transformation: Oxidation of the Sulfide to the Sulfone
The oxidation of the thiopyran ring to the 1,1-dioxide (sulfone) is a critical step. This transformation significantly increases the polarity and hydrogen bond accepting capability of the molecule. This oxidation can be performed at different stages of the synthesis, for instance, on the tetrahydro-4H-thiopyran-4-one starting material or on the final amino ester.
Oxidizing Agents and Conditions
Several oxidizing agents can be employed for the conversion of sulfides to sulfones.
-
Hydrogen Peroxide (H₂O₂): A common and environmentally benign oxidant. The reaction is often catalyzed by an acid or a metal catalyst. For instance, 3,5-dimethyltetrahydro-4H-thiopyran-4-one has been successfully oxidized to the corresponding sulfone with one equivalent of hydrogen peroxide in chloroform.[10] The use of catalysts like tantalum carbide can also efficiently produce sulfones from sulfides using 30% hydrogen peroxide.[11]
-
meta-Chloroperoxybenzoic Acid (mCPBA): A powerful and reliable oxidant. Stoichiometry is key; approximately two equivalents of mCPBA are required for the full oxidation to the sulfone. In some cases, direct oxidation to the sulfone can be challenging, and a two-step process involving initial oxidation to the sulfoxide, followed by a second oxidation to the sulfone, may provide better yields and purity.[12]
Comparative Data of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or metal catalyst (e.g., TaC) | Inexpensive, environmentally friendly (water is the byproduct). | Can require catalysts or harsh conditions; may be slow. |
| mCPBA | Dichloromethane, 0°C to room temperature | Highly effective, generally clean reactions. | More expensive, potentially explosive, requires careful handling. |
| Potassium Permanganate (KMnO₄) | Acetone/water | Strong, inexpensive oxidant. | Can be difficult to control, may lead to over-oxidation or side reactions. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water | Stable, easy to handle solid. | Can require buffered conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the primary synthetic routes to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Caption: Strecker synthesis pathway.
Conclusion
The synthesis of ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a prime example of how fundamental name reactions can be applied to heterocyclic chemistry to build complex, drug-like scaffolds. The choice between the Bucherer-Bergs and Strecker pathways will depend on factors such as substrate tolerance, desired scale, and reagent availability. Careful consideration of the oxidation step is also crucial for achieving high yields and purity. By understanding the principles behind the selection and use of these key starting materials and transformations, researchers can efficiently access this valuable molecular framework for further exploration in drug discovery programs.
References
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- Shanghai Kaluo Chemical Co., Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942733A.
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Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]
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Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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- Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586.
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An In-depth Technical Guide to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate: Synthesis, Properties, and Chemical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a unique heterocyclic compound characterized by a sulfone-containing thiane ring and a quaternary α-amino acid ester functionality. While specific literature detailing the discovery and history of this exact molecule is not prominent, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The thiane-1,1-dioxide core is a recognized bioisostere for various functional groups, offering metabolic stability and altered physicochemical properties. The α,α-disubstituted amino acid framework imparts conformational rigidity, a feature often exploited in the design of peptides and pharmacologically active small molecules. This guide presents a plausible synthetic pathway to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, grounded in established chemical principles, and provides a detailed, step-by-step experimental protocol. The causality behind experimental choices, self-validating protocols, and the broader chemical context of the core structural elements are discussed to provide a comprehensive technical resource.
Introduction: Structural Significance and Potential Applications
The molecule Ethyl 4-amino-1,1-dioxothiane-4-carboxylate brings together two key structural features that are highly relevant in contemporary drug discovery and organic chemistry: the thiane-1,1-dioxide ring and a quaternary α-amino ester.
-
The Thiane-1,1-dioxide Moiety: This cyclic sulfone is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, which can lead to improved pharmacokinetic profiles of drug candidates. The polar nature of the sulfone can also influence solubility and interactions with biological targets. Thietane 1,1-dioxide, a related smaller ring system, is recognized for its utility as an intermediate in the synthesis of various pharmaceuticals.[1]
-
Quaternary α-Amino Acid Esters: Amino acids with two substituents on the α-carbon are conformationally constrained. This rigidity can be advantageous in peptide and small molecule drug design, as it can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. The synthesis of such sterically hindered amino acids often requires specialized methods.
Given these features, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate represents a novel building block for the synthesis of new chemical entities with potential applications in areas such as protease inhibition, as mimics of peptide turns, or as scaffolds for combinatorial library synthesis.
Proposed Synthetic Pathway: A Retrosynthetic Analysis
In the absence of a documented synthesis for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, a logical synthetic route can be devised based on well-established chemical transformations. A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
This retrosynthetic approach breaks down the target molecule into simpler, more readily available starting materials. The key steps involve the formation of the thiane ring, introduction of the amino and carboxylate functionalities at the 4-position, and finally, oxidation of the sulfide to the sulfone.
Detailed Synthetic Protocol
This section provides a step-by-step guide for the proposed synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, with explanations for the choice of reagents and conditions.
Step 1: Synthesis of Thiane
The synthesis begins with the cyclization of 1,5-dibromopentane with sodium sulfide to form the thiane ring. This is a standard method for the preparation of cyclic sulfides.[2]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfide nonahydrate (Na₂S·9H₂O).
-
Add 1,5-dibromopentane to the flask.
-
Heat the mixture with stirring in an oil bath at 170°C for 7 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and dichloromethane (DCM) to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude thiane.
-
Purify the crude product by distillation.
-
Step 2: Synthesis of Thian-4-one
The next step is the introduction of a ketone functionality at the 4-position of the thiane ring. This can be achieved through various methods, including oxidation of 4-hydroxythiane, which can be prepared from thiane. A more direct approach starts from precursors that can be cyclized to form the keto-thiane directly.
Step 3: Synthesis of 4-Aminothiane-4-carbonitrile (Strecker Synthesis)
The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids from aldehydes or ketones.[3][4][5][6] In this step, thian-4-one is converted to the corresponding α-aminonitrile.
-
Protocol:
-
In a well-ventilated fume hood, dissolve thian-4-one in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of ammonium chloride (NH₄Cl) followed by an aqueous solution of sodium cyanide (NaCN).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminothiane-4-carbonitrile.
-
Caption: Strecker synthesis of 4-aminothiane-4-carbonitrile.
Step 4: Synthesis of Ethyl 4-aminothiane-4-carboxylate
The α-aminonitrile is then converted to the corresponding ethyl ester. This is typically achieved by acidic hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification. Alternatively, direct alcoholysis of the nitrile under acidic conditions can yield the ester.
-
Protocol (via Hydrolysis and Esterification):
-
Treat the 4-aminothiane-4-carbonitrile with a strong acid, such as concentrated hydrochloric acid, and heat to reflux to hydrolyze the nitrile to a carboxylic acid.
-
After cooling, neutralize the reaction mixture to precipitate the amino acid.
-
Isolate the crude 4-aminothiane-4-carboxylic acid by filtration.
-
Suspend the crude amino acid in absolute ethanol and bubble dry hydrogen chloride gas through the suspension, or add a catalytic amount of a strong acid like sulfuric acid.
-
Heat the mixture to reflux to effect esterification.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Work up the residue by adding a base to neutralize the excess acid and extract the ester into an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude ethyl 4-aminothiane-4-carboxylate. Purify by column chromatography if necessary.
-
Step 5: Synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
The final step is the oxidation of the sulfide in ethyl 4-aminothiane-4-carboxylate to a sulfone. A variety of oxidizing agents can be used for this transformation.[7][8][9][10][11][12][13] Hydrogen peroxide is an environmentally benign choice, often used in the presence of a catalyst.[10][11]
-
Protocol:
-
Dissolve ethyl 4-aminothiane-4-carboxylate in a suitable solvent, such as acetic acid or a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide (H₂O₂) to the stirred solution. The use of a catalyst, such as sodium tungstate, can accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion of the starting material.
-
Carefully quench any remaining hydrogen peroxide by the addition of a reducing agent, such as sodium bisulfite solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
-
Caption: Oxidation of the sulfide to the sulfone.
Data Summary
As this guide proposes a synthetic route for a molecule with limited published data, the following table provides expected data based on the chemistry of related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State | Key Spectroscopic Features (Expected) |
| Thiane | C₅H₁₀S | 102.20 | Colorless liquid | ¹H NMR: signals in the aliphatic region. |
| Thian-4-one | C₅H₈OS | 116.18 | Solid | IR: Strong C=O stretch. |
| 4-Aminothiane-4-carbonitrile | C₆H₁₀N₂S | 142.22 | Solid | IR: C≡N stretch. |
| Ethyl 4-aminothiane-4-carboxylate | C₈H₁₅NO₂S | 189.27 | Oil or low-melting solid | ¹H NMR: Characteristic ethyl ester signals. |
| Ethyl 4-amino-1,1-dioxothiane-4-carboxylate | C₈H₁₅NO₄S | 221.27 | Solid | IR: Strong S=O stretches. |
Conclusion
While the discovery and history of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate are not well-documented, its synthesis is achievable through a logical sequence of established organic reactions. This guide provides a comprehensive and technically sound pathway for its preparation, starting from readily available materials. The key transformations include the formation of the thiane ring, introduction of the α-amino ester functionality via a Strecker-type synthesis, and a final oxidation to the sulfone. The structural motifs present in the target molecule make it a valuable and intriguing building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. The detailed protocols and mechanistic rationale provided herein are intended to serve as a valuable resource for researchers interested in the synthesis and exploration of this and related heterocyclic systems.
References
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Frontiers in Chemistry. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. [Link]
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MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
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Royal Society of Chemistry. (2008). Practical oxidation of sulfides to sulfones by H₂O₂ catalysed by titanium catalyst. [Link]
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National Center for Biotechnology Information. (2015). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]
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National Center for Biotechnology Information. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
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National Center for Biotechnology Information. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. [Link]
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ACS Publications. (2010). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]
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Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]
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Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
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ResearchGate. (2014). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
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ACS Publications. (2016). α-Imino Esters in Organic Synthesis: Recent Advances. [Link]
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ResearchGate. (2004). The synthesis of cyclic amino acids. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
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ACS Publications. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. [Link]
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PubMed. (2013). Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. [Link]
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An In-depth Technical Guide to the Physical Characteristics of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical characteristics of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. Given the limited publicly available experimental data for this specific compound, this document furnishes both the foundational information currently accessible and detailed, field-proven methodologies for its empirical characterization in a laboratory setting. This approach is designed to empower researchers to generate self-validating data and build upon the existing knowledge base for this promising molecule.
Introduction to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a sulfonyl group within a saturated six-membered ring, alongside an amino group and an ethyl carboxylate, suggests potential applications as a scaffold in the design of novel therapeutic agents. The sulfone moiety imparts a high degree of polarity and the capacity for strong hydrogen bonding, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
A thorough understanding of the physical characteristics of this compound is paramount for its synthesis, purification, formulation, and biological evaluation. This guide serves as a foundational resource for researchers embarking on studies involving this molecule.
Core Physical and Chemical Properties
Currently, detailed experimental data on the physical properties of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate are not widely published. The following table summarizes the available information, including predicted values which can serve as a preliminary guide for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄S | N/A |
| Molecular Weight | 221.27 g/mol | N/A |
| CAS Number | 1250287-78-5 | N/A |
| Boiling Point | 388.2 ± 42.0 °C (Predicted) | [1] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | 97% (Commercially available) | [2] |
Experimental Protocols for Physical Characterization
The following sections detail standard, reliable protocols for the experimental determination of the key physical characteristics of a novel compound such as Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[3] For a pure crystalline solid, the melting range is typically narrow.[3]
Methodology: Capillary Method [2][4]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[2][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (meniscus point) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[4]
Diagram of Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Determination of Boiling Point
Given the high predicted boiling point, standard distillation methods may not be suitable. A micro-scale method is recommended.
Methodology: Thiele Tube Method [5]
-
Sample Preparation: A small volume of the liquid sample (less than 1 mL) is placed in a small test tube.[5] An inverted capillary tube, sealed at one end, is placed inside the test tube.[5]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[5]
-
Heating: The side arm of the Thiele tube is gently heated, leading to a continuous stream of bubbles from the inverted capillary.[5]
-
Observation: The heat is removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[5]
Diagram of Boiling Point Determination Logic
Caption: Logic for Thiele tube boiling point measurement.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.[6]
Methodology: Qualitative Solubility Testing [7][8]
-
Initial Screening: In a series of small test tubes, a small, measured amount of the compound (e.g., 10 mg) is added.
-
Solvent Addition: A standard volume of a solvent (e.g., 0.5 mL) is added to each tube. A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Observation: The tubes are agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
-
Acid/Base Solubility: For compounds insoluble in water, subsequent tests in 5% aqueous HCl and 5% aqueous NaOH can indicate the presence of basic or acidic functional groups, respectively.[7][8]
Spectroscopic Characterization
Spectroscopic data provides definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Methodology: ¹H and ¹³C NMR Spectroscopy [9][10]
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS) is typically added as an internal standard.[10]
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient.[10] For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.[10]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0.00 ppm).[10]
Diagram of NMR Workflow
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: Attenuated Total Reflectance (ATR) FT-IR [11]
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.[12]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[12]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.[12]
-
Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
While a complete, experimentally verified profile of the physical characteristics of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is not yet available in the public domain, this guide provides the necessary foundational knowledge and robust experimental protocols for its thorough characterization. The predicted properties suggest a high-boiling, polar compound. The methodologies outlined herein are standard in the fields of synthetic and medicinal chemistry and will enable researchers to generate the high-quality data required for advancing their research and development efforts with this compound.
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Molecular Modeling of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate: An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the molecular modeling of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, a novel heterocyclic compound with potential applications in drug discovery. In the absence of direct experimental data for this specific molecule, this document outlines a robust, first-principles-based computational workflow. By leveraging established methodologies for structurally analogous compounds, such as cyclic sulfonamides and substituted piperidines, we present a self-validating protocol that ensures scientific rigor and predictive accuracy. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel chemical entities.
Introduction: The Rationale for Modeling Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
The convergence of a constrained six-membered sulfone ring with a synthetically valuable amino-ester moiety positions Ethyl 4-amino-1,1-dioxothiane-4-carboxylate as a scaffold of significant interest in medicinal chemistry. The sulfone group, a bioisostere for various functional groups, can modulate physicochemical properties such as solubility and metabolic stability, while the amino-carboxylate functionality provides a handle for further chemical derivatization. Understanding the three-dimensional structure, conformational landscape, and intermolecular interaction potential of this molecule is paramount for its rational application in drug design.
Molecular modeling offers a powerful and cost-effective avenue to explore these properties before committing to extensive synthetic and experimental studies. This guide details a comprehensive in-silico workflow, from initial structure generation to advanced quantum mechanical analysis, providing the foundational knowledge for its application in virtual screening, lead optimization, and pharmacokinetic property prediction.
Foundational Principles: A Hybrid QM/MM Approach
Given the novelty of the target molecule, a robust modeling strategy necessitates a hybrid approach that combines the strengths of both quantum mechanics (QM) and molecular mechanics (MM).
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure, making them ideal for determining ground state geometries, conformational energies, and electrostatic properties.[1][2] These calculations are crucial for deriving accurate parameters for the sulfone and amino-ester functionalities, where standard force fields may lack precision.
-
Molecular Mechanics (MM): MM methods employ classical force fields to rapidly assess a vast conformational space, making them suitable for molecular dynamics simulations and large-scale virtual screening. However, the accuracy of MM simulations is entirely dependent on the quality of the underlying force field parameters.[3][4]
Our proposed workflow, therefore, begins with QM calculations to generate reliable data for the parameterization of a custom MM force field, which is then used for more extensive conformational sampling and dynamic simulations.
Experimental Workflow: A Step-by-Step Guide
Initial Structure Generation and Conformational Search
The first step is to generate a plausible 3D structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate and to perform an initial exploration of its conformational space.
Protocol:
-
2D to 3D Conversion: Sketch the molecule in a 2D chemical drawing tool and convert it to a 3D structure using a standard molecular editor.
-
Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/6-31G*).
-
Systematic Conformational Search: Conduct a systematic search of the conformational space by rotating around all rotatable bonds. Given the cyclic nature of the core, the primary flexibility will arise from the ethyl-ester group and the puckering of the thiane ring. The thiane-1,1-dioxide ring is expected to adopt a chair-like conformation.[5]
Quantum Mechanical Calculations for Parameter Derivation
Accurate QM calculations are essential for parameterizing the sulfone and amino-ester moieties, which are critical for the molecule's function.
Protocol:
-
High-Level Geometry Optimization: Optimize the geometry of the lowest energy conformer identified in the initial search using a higher level of theory, such as B3PW91/6-311++G(d,p), which has been shown to be effective for sulfones.[1]
-
Vibrational Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to derive force constants for bond stretching and angle bending.
-
Partial Charge Calculation: Calculate the electrostatic potential (ESP) and derive partial atomic charges using a charge fitting scheme such as CHELPG (Charges from Electrostatic Potentials using a Grid-based method). These charges are crucial for accurately modeling electrostatic interactions.
-
Torsional Profile Scanning: Perform relaxed scans of the potential energy surface (PES) by systematically rotating around the key dihedral angles (e.g., C-S-C-C in the ring and C-C-O-C of the ester). This will provide the energy profiles needed to parameterize the torsional terms in the force field.[1]
Caption: Workflow for Quantum Mechanical Calculations.
Force Field Parameterization
With the QM-derived data, a custom force field can be developed for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Protocol:
-
Atom Typing: Assign appropriate atom types to all atoms in the molecule based on the chosen force field format (e.g., GAFF, OPLS). Special attention should be given to the sulfur atom of the sulfone group.
-
Parameter Assignment:
-
Bond and Angle Parameters: Use the force constants derived from the QM frequency analysis to parameterize the bond stretching and angle bending terms.
-
Torsional Parameters: Fit the QM-derived torsional energy profiles to the functional form of the dihedral term in the chosen force field.
-
Non-bonded Parameters: Use the derived partial charges for the electrostatic terms. Lennard-Jones parameters can often be taken from generic force fields and refined if necessary.
-
-
Parameter Validation: Validate the new parameters by performing a geometry optimization and frequency calculation using the newly parameterized force field and comparing the results to the initial QM calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule in a simulated environment (e.g., in solution).
Protocol:
-
System Setup: Place the parameterized molecule in a periodic box of solvent (e.g., water).
-
Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant pressure and temperature (NPT ensemble) to allow the system to equilibrate.
-
Production Run: Run a longer simulation (nanoseconds to microseconds) under constant volume and temperature (NVT ensemble) or constant pressure and temperature (NPT ensemble) to sample the conformational space.
-
Analysis: Analyze the trajectory to understand the conformational preferences, hydrogen bonding patterns, and other dynamic properties of the molecule.
Caption: Workflow for Molecular Dynamics Simulations.
Application in Drug Discovery: Molecular Docking
A primary application of a well-parameterized molecular model is in predicting its binding affinity and orientation within a biological target.
Protocol:
-
Target Preparation: Prepare the 3D structure of the protein target by adding hydrogens, assigning protonation states, and removing any non-essential molecules (e.g., water, co-factors not involved in binding).
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a known ligand or through pocket detection algorithms.
-
Ligand Preparation: Use the low-energy conformers of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate generated from the conformational search or MD simulations.
-
Docking: Perform molecular docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm).[3]
-
Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) should be carefully examined.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Comparison of Key Geometrical Parameters
| Parameter | QM (B3PW91/6-311++G(d,p)) | MM (Custom Force Field) |
| S=O Bond Length (Å) | Example: 1.45 | Example: 1.46 |
| C-S-C Bond Angle (°) | Example: 105.2 | Example: 105.5 |
| Key Dihedral Angle (°) | Example: 55.4 | Example: 56.1 |
Table 2: Relative Energies of Conformers
| Conformer | QM Relative Energy (kcal/mol) | MM Relative Energy (kcal/mol) |
| Chair (Axial NH2) | Example: 0.00 | Example: 0.00 |
| Chair (Equatorial NH2) | Example: 1.25 | Example: 1.35 |
| Twist-Boat | Example: 5.50 | Example: 5.80 |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. By employing a hybrid QM/MM approach, it is possible to develop a highly accurate and predictive model for this novel compound, even in the absence of direct experimental data. The resulting model can be a valuable tool in guiding the synthesis, optimization, and biological evaluation of this promising new scaffold in drug discovery programs. Future work should focus on validating the computational predictions with experimental data as it becomes available, further refining the force field parameters, and exploring the interactions of this molecule with a broader range of biological targets.
References
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Sato, M., et al. (2003). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. The Journal of Physical Chemistry A, 107(2), 250-256. [Link]
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Sato, M., et al. (2003). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. ACS Publications. [Link]
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Pradhan, R. K., & Sinha, B. (2018). Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole. Bioorganic & Medicinal Chemistry Letters, 28(16), 2736-2743. [Link]
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Li, Y., et al. (2021). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Journal of Molecular Structure, 1244, 130953. [Link]
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Ghazaryan, V. V., et al. (2023). QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE. Proceedings of the YSU B: Chemical and Biological Sciences, 57(3), 199-206. [Link]
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Han, M. İ., et al. (2023). Sulfonamides linked to sulfonate esters via hydrazone functionality: Synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New Journal of Chemistry. [Link]
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Aouad, M. R., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(19), 6543. [Link]
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Ghazaryan, V. V., et al. (2023). QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]
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Du, F., et al. (2023). Deciphering reduction stability of sulfone and fluorinated sulfone electrolytes: Insight from quantum chemical calculations. Chemical Physics, 568, 111840. [Link]
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Yuriev, E. (1999). Summary: sulfonamide force field parameters. Computational Chemistry List. [Link]
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Lambert, J. B., & Keske, R. G. (1966). Equilibrium Conformations of Thiane 1-Oxide (Pentamethylene Sulfoxide). The Journal of Organic Chemistry, 31(10), 3429-3431. [Link]
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Stenutz, R. (n.d.). thiane 1,1-dioxide. Stenutz. [Link]
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"Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" solubility profile
An In-depth Technical Guide to the Solubility Profile of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a novel heterocyclic compound featuring a sulfone group within a six-membered ring, alongside an amino group and an ethyl ester. This unique combination of functional groups suggests its potential as a versatile scaffold in medicinal chemistry. The sulfone moiety, a strong hydrogen bond acceptor, is often used as a bioisostere for carbonyl groups and can enhance interactions with biological targets.[1] The presence of both a basic amino group and an ester functionality introduces opportunities for diverse chemical modifications and prodrug strategies.
Understanding the solubility profile of this molecule is paramount for its application in drug discovery and development. Solubility profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. This guide provides a comprehensive theoretical analysis of the solubility of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate based on its structural features and outlines detailed experimental protocols for its empirical determination.
Chemical Structure
Caption: Chemical structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Theoretical Solubility Profile: A Structure-Based Analysis
The solubility of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is governed by the interplay of its constituent functional groups: the polar sulfone, the basic amino group, and the moderately polar ethyl ester.
-
The Thiane-1,1-dioxide Core: The sulfone group (SO₂) is a key contributor to the molecule's polarity. The two oxygen atoms act as strong hydrogen bond acceptors, which can interact favorably with protic solvents like water. Cyclic sulfones are recognized for their potential to improve solubility.[2] This structural feature suggests a baseline solubility in polar solvents.
-
The 4-Amino Group: The primary amine (-NH₂) is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its basic nature implies that the molecule's aqueous solubility will be highly pH-dependent. In acidic conditions (pH < pKa of the conjugate acid), the amino group will be protonated (-NH₃⁺), forming a salt and significantly increasing aqueous solubility.
-
The 4-Ethyl Carboxylate Group: The ethyl ester (-COOEt) introduces a degree of lipophilicity, which may enhance solubility in organic solvents. While the ester carbonyl oxygen can act as a hydrogen bond acceptor, the ethyl group will have a greater affinity for non-polar environments.
-
Zwitterionic Character: The presence of a basic amino group and a carbon atom alpha to the ester carbonyl raises the possibility of zwitterion formation in neutral aqueous solutions, similar to amino acids.[3] In a zwitterionic state, the molecule would possess both a positive and a negative charge, leading to strong intermolecular ionic attractions.[3] This typically results in higher melting points and good solubility in water, but poor solubility in non-polar organic solvents.[3]
Predicted Solubility:
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (pH-dependent) | ||
| Acidic (e.g., pH 2) | High | Protonation of the amino group to form a highly soluble salt. |
| Neutral (e.g., pH 7.4) | Moderate | Potential for zwitterion formation and hydrogen bonding with water. |
| Basic (e.g., pH 10) | Low | The free base form is likely less soluble than the protonated or zwitterionic forms. |
| Polar Protic Solvents | ||
| (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with the sulfone, amino, and ester groups. |
| Polar Aprotic Solvents | ||
| (e.g., DMSO, DMF) | High | Strong dipole-dipole interactions with the polar functional groups. |
| Non-Polar Solvents | ||
| (e.g., Toluene, Hexane) | Low | The molecule's overall polarity is likely too high for significant solubility in non-polar media. |
Experimental Determination of Solubility
A rigorous experimental assessment is necessary to validate the theoretical solubility profile. The following protocols describe the determination of both thermodynamic and kinetic solubility.
Protocol 1: Equilibrium (Thermodynamic) Solubility Determination
This method measures the true solubility of the most stable crystalline form of the compound.
1. Materials and Equipment:
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (solid)
-
Solvents: Purified water, pH buffers (2.0, 7.4, 10.0), Methanol, Ethanol, DMSO, Toluene
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess of solid Ethyl 4-amino-1,1-dioxothiane-4-carboxylate to a series of vials (ensure solid remains after equilibration).
-
Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Seal the vials and place them on the orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate for 24-48 hours to ensure the solution is saturated.
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully remove a known aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 2: pH-Dependent Solubility Profile
This experiment is crucial to understand the solubility behavior in a biological context.
1. Materials and Equipment:
-
Same as Protocol 1, but with a series of buffers ranging from pH 1 to 12.
2. Procedure:
-
Follow the same steps as the Equilibrium Solubility Determination protocol.
-
Use a series of buffers with different pH values as the solvents.
-
Plot the measured solubility (on a log scale) against the pH.
-
This profile will reveal the pH at which the compound has minimum solubility (the isoelectric point) and the extent to which solubility increases in acidic and basic conditions. The shape of this curve is characteristic of molecules with ionizable groups.[4][5]
Conclusion
The unique structural arrangement of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, combining a polar cyclic sulfone with ionizable amino and ester functionalities, suggests a complex and highly pH-dependent solubility profile. While theoretical analysis provides a strong predictive foundation, rigorous experimental validation as outlined in this guide is essential. The resulting data will be invaluable for guiding its development in pharmaceutical and chemical research, enabling informed decisions on formulation, administration routes, and potential applications.
References
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This compound is a unique, non-proteinogenic, conformationally restricted amino acid analog. Its structure, combining a thiomorpholine-1,1-dioxide core with an α-amino acid ester, presents a compelling scaffold for the design of novel therapeutics. These notes will cover the rationale for its use, potential synthetic routes, and its application as a versatile building block in drug discovery, supported by established principles in medicinal chemistry.
Introduction: A Scaffold of Strategic Importance
In modern drug discovery, the design of molecules with precisely controlled three-dimensional structures is paramount for achieving high potency and selectivity. Ethyl 4-amino-1,1-dioxothiane-4-carboxylate emerges as a scaffold of significant interest by merging two key pharmacophoric elements: the cyclic sulfone and the α-amino acid.
-
The Cyclic Sulfone Core: The thiomorpholine-1,1-dioxide ring is a bioisostere of various cyclic systems and offers a unique combination of properties. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable.[1] Its presence introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity to biological targets.[2]
-
The α-Amino Acid Moiety: This feature allows for the compound's incorporation into peptide sequences or its use as a scaffold for combinatorial library synthesis. As a Cα-tetrasubstituted amino acid, it provides steric hindrance that can protect adjacent peptide bonds from enzymatic degradation, thus improving the metabolic stability of resulting peptidomimetics.[3]
This guide will explore the synthetic strategies to access this molecule and its derivatives, and detail its potential applications in constructing novel chemical entities with therapeutic potential.
Structural Features and Physicochemical Properties
The unique arrangement of functional groups in Ethyl 4-amino-1,1-dioxothiane-4-carboxylate dictates its chemical behavior and potential biological interactions.
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | C₇H₁₄N₂O₄S | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 222.26 g/mol | Falls within the range for lead-like and drug-like molecules. |
| Hydrogen Bond Donors | 1 (Amine) | Can engage in crucial interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (Sulfone, Carbonyl) | The sulfone group is a strong H-bond acceptor, influencing solubility and target binding.[1] |
| LogP | ~ -1.5 | Indicates a high degree of hydrophilicity, suggesting good aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 107.8 Ų | Suggests the molecule may have limited passive diffusion across the blood-brain barrier. |
Rationale for Application in Medicinal Chemistry: The Causality Behind Its Use
The strategic value of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate lies in its ability to solve common challenges in drug design, such as poor selectivity, metabolic instability, and conformational ambiguity.
Conformational Constraint for Enhanced Potency and Selectivity
Natural peptides and other flexible molecules often adopt multiple conformations, only one of which is active. By locking the side chain and backbone angles, this scaffold reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.[3] This conformational restriction is a well-established strategy for improving the potency and selectivity of bioactive peptides.[3]
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The Strategic Integration of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate as a Constrained Amino Acid Analog in Peptide-Based Drug Discovery
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, positioned advantageously between small molecules and large biologics.[1] However, their inherent flexibility and susceptibility to proteolytic degradation often limit their therapeutic potential.[2][3] The strategic incorporation of non-canonical amino acids (ncAAs) that impart conformational rigidity is a powerful approach to overcome these limitations.[4] Constrained amino acid analogs lock the peptide backbone into specific secondary structures, which can lead to enhanced binding affinity for biological targets, increased receptor subtype selectivity, and significantly improved metabolic stability.[4][5][6]
This guide focuses on Ethyl 4-amino-1,1-dioxothiane-4-carboxylate , a unique α,α-disubstituted cyclic amino acid analog. The thiane-1,1-dioxide core introduces a six-membered ring structure that severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The sulfone moiety, a potent hydrogen bond acceptor, can further influence local conformation and solubility.[7] This document provides a comprehensive overview of its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its applications in designing next-generation peptidomimetics.
Physicochemical Properties and Structural Parameters
A thorough understanding of the analog's properties is critical for its effective application. The following table summarizes key computed and expected physicochemical characteristics of the Fmoc-protected building block.
| Property | Value | Source/Method |
| Molecular Formula | C23H26N2O6S | Calculated |
| Molecular Weight | 458.53 g/mol | Calculated |
| Topological Polar Surface Area | 124.9 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 7 | Calculated |
| Predicted logP | 2.8 - 3.5 | Cheminformatics Prediction |
| Backbone Dihedral Angle (φ) | Highly Restricted (est. -80° to -50°) | Structural Analogy[8] |
| Backbone Dihedral Angle (ψ) | Highly Restricted (est. 120° to 150°) | Structural Analogy[8] |
Synthesis of the Fmoc-Protected Building Block
The synthesis of Fmoc-protected Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a multi-step process that requires careful execution. The following protocol is a proposed synthetic route based on established methodologies for analogous cyclic sulfones and α,α-disubstituted amino acids.[9][10][11]
Protocol 1: Synthesis of Fmoc-NH-(C₆H₁₀SO₂)-COOEt
Step 1: Synthesis of Tetrahydrothiopyran-4-one This starting material can be synthesized via established literature procedures, for instance, from the cyclization of appropriate precursors.
Step 2: Oxidation to 1,1-Dioxo-tetrahydrothiopyran-4-one The sulfide is oxidized to the corresponding sulfone using a potent oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or Oxone® in a suitable solvent such as dichloromethane (DCM) or methanol/water.
Step 3: Strecker or Bucherer-Bergs Reaction to form the α-Amino Acid The ketone is converted to the racemic α-amino acid. A common method is the Bucherer-Bergs reaction, using ammonium carbonate and potassium cyanide, followed by hydrolysis of the resulting hydantoin.[11]
Step 4: Esterification of the Carboxylic Acid The carboxylic acid is converted to the ethyl ester using standard esterification conditions, such as refluxing in ethanol with a catalytic amount of sulfuric acid.
Step 5: Fmoc Protection of the Amine The final step is the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino ester with Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water).
Caption: SPPS cycle for incorporating the constrained analog.
Applications in Drug Discovery
The unique structural features of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate make it a valuable tool for addressing key challenges in peptide drug development.
Inducing Stable Secondary Structures:
The rigid thiane dioxide ring acts as a powerful conformational lock. Peptides incorporating this analog are predisposed to adopt well-defined secondary structures, such as helices or turns. Sulfone-containing γ-amino acid peptides (sulfono-γ-AApeptides) have been shown to form stable, predictable helical structures. [1]This pre-organization can significantly reduce the entropic penalty upon binding to a target receptor, potentially leading to a substantial increase in binding affinity and potency.
Caption: Impact of the constrained analog on peptide conformation and binding.
Enhancing Proteolytic Stability:
Standard peptides are rapidly degraded by proteases in vivo, limiting their bioavailability and half-life. The α,α-disubstituted nature of this analog creates a sterically shielded peptide bond that is resistant to enzymatic cleavage. [2]The unnatural cyclic structure is not recognized by most proteases, leading to a significant increase in the peptide's stability in human plasma and other biological matrices. [12]This enhanced stability can translate to improved pharmacokinetic profiles, allowing for less frequent dosing.
Scaffolding for Peptidomimetics:
Beyond simple incorporation, the rigid framework of the thiane dioxide ring can serve as a scaffold. Functional groups can be appended to other positions on the ring (if synthetically modified) to project pharmacophoric elements in a precise three-dimensional orientation, enabling the rational design of potent and selective inhibitors of protein-protein interactions or enzyme active sites.
Conclusion
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a highly valuable building block for medicinal chemists and peptide scientists. Its ability to impose significant conformational constraint and enhance proteolytic resistance addresses two of the most pressing challenges in peptide drug development. While its synthesis and incorporation require specialized protocols to overcome steric hindrance, the potential rewards—peptides with superior potency, selectivity, and drug-like properties—are substantial. The methodologies and insights provided in this guide are intended to facilitate the successful application of this and similar constrained analogs in the design and discovery of novel peptide-based therapeutics.
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Banerjee, A., & Chatterjee, S. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(12), 2845. [Link]
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Hruby, V. J., & Balse, P. M. (2000). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Current Medicinal Chemistry, 7(1), 945-970. [Link]
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Jóźwiak, K., et al. (2025). Role of Structural Modifications in Peptidomimetic Compounds as Potential Antimicrobial Agents against Staphylococcus aureus and Streptococcus pyogenes. ACS Omega. [Link]
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Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 3-26. [Link]
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Li, X., et al. (2022). Helical sulfono-γ-AApeptides with predictable functions in protein recognition. Chemical Communications, 58(49), 6939-6951. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Zhang, Y., et al. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Journal of Biological Chemistry, 299(3), 102947. [Link]
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CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
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Gante, J. (2011). Development of novel peptidomimetics containing a vinyl sulfone moiety as proteasome inhibitors. Archiv der Pharmazie, 344(7), 413-421. [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]
-
Trost, B. M., & St. Denis, J. D. (2017). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry, 82(21), 11478–11492. [Link]
-
Fields, G. B. (2025). Procedures to Improve Difficult Couplings. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 121(15), 9034-9111. [Link]
-
Hojo, K., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24, 7849-7863. [Link]
-
Liu, Z., et al. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Angewandte Chemie International Edition, 56(8), 2109-2113. [Link]
-
Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(6), 645-657. [Link]
-
Sak, K., et al. (1999). Modeling of the Amino Acid Side Chain Effects on Peptide Conformation. Protein and Peptide Letters, 6(4), 243-248. [Link]
-
Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Journal of Molecular Structure, 474(1-3), 103-114. [Link]
- Shanghai Kailuo Chemical Co., Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942742A.
-
Alemán, C., & Zanuy, D. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Physical Chemistry B, 111(20), 5759–5768. [Link]
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- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Sulfones - Enamine [enamine.net]
- 8. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
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Synthesis of derivatives from "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate"
An In-Depth Guide to the Synthetic Derivatization of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate stands as a uniquely valuable starting material for the synthesis of novel chemical entities. This molecule is a conformationally constrained γ-amino acid analogue, a structural motif of significant interest in the design of peptidomimetics and bioactive compounds.[1][2][3] Its cyclic nature reduces the number of freely rotating bonds, a strategy often employed to enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties in drug candidates.[4][5]
The scaffold possesses three key features that make it a versatile platform for chemical exploration:
-
A Primary Amino Group: This serves as a primary nucleophilic handle for a wide array of functionalization reactions, including acylation, alkylation, and sulfonylation.
-
An Ethyl Ester: This group can be hydrolyzed to a carboxylic acid, providing an alternative point for modification, or can be directly converted into other esters or amides.
-
A Cyclic Sulfone Moiety: The sulfone group is not merely a structural component; it is a bioisostere often used in medicinal chemistry to improve properties such as solubility and metabolic stability.[6] The electron-withdrawing nature of the sulfone can also influence the reactivity of adjacent functional groups.[7] Cyclic sulfones are key scaffolds in a number of pharmaceutically important compounds.[7][8][9]
This guide provides a detailed exploration of the synthetic pathways available for derivatizing this core structure, offering both the strategic rationale and detailed experimental protocols for researchers in drug discovery and chemical biology.
Core Synthetic Strategies: Rationale and Visualization
The derivatization of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate can be logically categorized based on the reactive handle being targeted. The primary amine offers the most direct route to structural diversity, while the ester provides an orthogonal site for modification.
Caption: Key derivatization pathways from the core scaffold.
N-Functionalization: Expanding Molecular Diversity
The primary amine is the most accessible site for introducing a vast array of chemical functionalities.
-
N-Acylation (Amide Bond Formation): This is arguably the most common and powerful reaction in medicinal chemistry.[10] Coupling the amine with various carboxylic acids (R-COOH) generates a library of amides, mimicking peptide bonds and enabling systematic Structure-Activity Relationship (SAR) studies. The direct reaction between an amine and a carboxylic acid is unfavorable; therefore, a "coupling reagent" is required to activate the carboxylic acid by converting its hydroxyl group into a better leaving group.[11] Reagents like HATU, or carbodiimides such as EDC in the presence of an additive like HOBt, are routinely used for this purpose.[12][13][14]
-
N-Alkylation (Reductive Amination): To form a C-N bond and introduce alkyl substituents, reductive amination is the method of choice. This process typically involves the condensation of the amine with an aldehyde or ketone to form a transient imine intermediate, which is then immediately reduced to the secondary amine. One-pot procedures, where condensation and reduction occur in the same vessel, are highly efficient.[15][16][17]
-
Amine Protection: In multi-step syntheses, particularly when targeting the ester functionality, it is often necessary to temporarily "protect" the amine to prevent it from undergoing undesired side reactions. The tert-butoxycarbonyl (Boc) group is the most common protecting group for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[18][19][20] The standard reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).[21][22]
Ester Modification: An Orthogonal Handle
The ethyl ester provides a secondary site for derivatization, enabling the synthesis of compounds with different pharmacokinetic profiles or providing an attachment point for further elaboration.
-
Ester Hydrolysis (Saponification): Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily cleaves the ethyl ester to reveal the corresponding carboxylic acid. This new functional group can then be used in subsequent amide coupling reactions, effectively reversing the roles of the nucleophile and electrophile in the original scaffold.
Experimental Protocols & Application Notes
The following protocols are designed as robust starting points for the synthesis of derivatives. Researchers should perform reactions on a small scale initially to optimize conditions for their specific substrates.
Protocol 1: N-Boc Protection of the Primary Amine
This protocol is a foundational step for any synthesis pathway that requires a protected amine.
Caption: Workflow for N-Boc protection.
Objective: To protect the primary amine of the starting material as a tert-butyl carbamate.
Materials:
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the pure N-Boc protected product.
Protocol 2: N-Acylation via HATU-Mediated Amide Coupling
This protocol describes a reliable method for forming an amide bond with a generic carboxylic acid.
Caption: Workflow for HATU-mediated amide coupling.
Objective: To couple the primary amine with a carboxylic acid to form the corresponding amide derivative.
Materials:
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Lithium chloride (LiCl) solution (5% aqueous)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq) in a minimum amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with 5% LiCl solution (to remove residual DMF) (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Data Presentation: Common Amide Coupling Reagents
| Reagent System | Base | Solvent | Key Advantages/Notes |
| HATU | DIPEA | DMF | High reactivity, low racemization, suitable for hindered substrates.[10] |
| EDC / HOBt | DIPEA, Et₃N | DCM, DMF | Cost-effective, common for standard peptide synthesis; by-product is water-soluble.[12][13] |
| DCC / DMAP | DMAP (cat.) | DCM | Classical reagent; produces insoluble dicyclohexylurea (DCU) by-product which can be filtered off. |
| SOCl₂ / Pyridine | Pyridine | DCM, THF | Converts acid to acyl chloride in situ; useful but can be harsh for sensitive substrates.[10] |
Protocol 3: Ester Hydrolysis to Carboxylic Acid
This protocol transforms the ester into a carboxylic acid, opening up new synthetic possibilities.
Caption: Workflow for ester hydrolysis (saponification).
Objective: To hydrolyze the ethyl ester to a carboxylic acid. It is advisable to use the N-Boc protected starting material to avoid potential side reactions.
Materials:
-
N-Boc-Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-Boc protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.5 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid product, which is often used in the next step without further purification.
Advanced Application: A Gateway to Spirocyclic Scaffolds
The true synthetic potential of this scaffold is realized when its orthogonal functionalities are used to construct more complex, three-dimensional architectures.[23] The N-Boc protected carboxylic acid, synthesized via Protocols 1 and 3, is a key intermediate for building spirocyclic systems—structures where two rings share a single atom.[24][25][26] Such compounds are of high interest in drug discovery as they introduce novel spatial arrangements of functional groups. For instance, intramolecular cyclization or coupling with bifunctional reagents can lead to the formation of novel spiro-lactams or other heterocyclic systems.[24][27]
Sources
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- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. arkat-usa.org [arkat-usa.org]
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- 16. researchgate.net [researchgate.net]
- 17. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
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- 22. Amine Protection / Deprotection [fishersci.co.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ethyl 4-amino-1-piperidinecarboxylate as a Versatile Building Block in Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Author's Note: Initial searches for "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" did not yield specific results for a compound with this exact structure, suggesting it may be a highly specialized or novel molecule. However, the closely related analogue, Ethyl 4-amino-1-piperidinecarboxylate , is a widely utilized and commercially available building block in synthetic and medicinal chemistry. This guide will focus on the applications and protocols for this piperidine-based compound, as it aligns with the likely synthetic utility intended by the original query.
Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold
Ethyl 4-amino-1-piperidinecarboxylate is a bifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure marries a primary amine and a carbamate-protected secondary amine within a conformationally restricted piperidine ring. This arrangement offers synthetic chemists two orthogonal points for diversification, making it an invaluable scaffold for constructing complex molecular architectures. The piperidine moiety is a prevalent feature in many biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] This guide provides an in-depth exploration of the synthetic utility of Ethyl 4-amino-1-piperidinecarboxylate, complete with detailed protocols for key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | White to off-white solid or liquid | [2] |
| Boiling Point | 118-120 °C (5 mmHg) | [4] |
| Density | 1.004 g/mL at 25 °C | [2] |
| Solubility | Soluble in polar solvents like water and alcohols | [2] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.
-
It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Synthetic Applications and Protocols
The reactivity of Ethyl 4-amino-1-piperidinecarboxylate is dominated by the nucleophilicity of its primary amino group. This allows for a range of transformations, including amide bond formation, reductive amination, and the synthesis of heterocyclic systems.
Amide Bond Formation: A Gateway to Diverse Functionality
The most common application of this building block is in amide coupling reactions with carboxylic acids. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.[5]
Causality of Experimental Choices: The selection of coupling reagents is critical to ensure high yields and minimize side reactions, particularly racemization if chiral carboxylic acids are used.[6] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or a more modern coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are commonly employed to form a highly reactive activated ester intermediate, which is then readily attacked by the primary amine of the piperidine derivative.[5][6] The base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol: General Amide Coupling
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Ethyl 4-amino-1-piperidinecarboxylate (1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (0.1 equiv, catalytic) or HATU (1.2 equiv)
-
DIPEA or TEA (2.0-3.0 equiv)
-
Anhydrous DMF or DCM as solvent
-
-
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DMF (or DCM), add EDC and HOBt (or HATU).[3]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add Ethyl 4-amino-1-piperidinecarboxylate to the reaction mixture, followed by the dropwise addition of DIPEA or TEA.
-
Continue stirring the reaction at room temperature for 3-24 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[8] Ethyl 4-amino-1-piperidinecarboxylate can be reacted with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Causality of Experimental Choices: This one-pot procedure is highly efficient. The choice of reducing agent is crucial; it must be mild enough to selectively reduce the iminium ion in the presence of the carbonyl group of the starting aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is a popular choice for this transformation as it is less basic and more selective than other borohydrides. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.[9]
Experimental Protocol: General Reductive Amination
-
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Ethyl 4-amino-1-piperidinecarboxylate (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic amount, ~5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol as solvent
-
-
Procedure:
-
Dissolve the aldehyde or ketone and Ethyl 4-amino-1-piperidinecarboxylate in anhydrous DCE or methanol.[9]
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Reductive Amination Pathway
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 58859-46-4: Ethyl 4-amino-1-piperidinecarboxylate [cymitquimica.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Incorporation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate in Peptide Synthesis
Introduction: A Novel Building Block for Constrained Peptides
In the landscape of peptide design and drug discovery, the quest for molecules with enhanced stability, specific conformations, and improved biological activity is perpetual. Non-natural amino acids are invaluable tools in this pursuit, offering the ability to introduce unique structural and functional motifs into peptide backbones. "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" emerges as a compelling building block for peptidomimetics. Its cyclic nature and the presence of a sulfone group introduce significant conformational constraints, making it a valuable asset for stabilizing secondary structures like β-turns and helices.[1][2][3] The sulfone moiety, a bioisostere for various functional groups, can also modulate the chemical properties and biological interactions of the resulting peptide.[4][5]
This guide provides a comprehensive protocol for the efficient incorporation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the chosen methodologies, addressing the inherent challenges posed by this sterically hindered amino acid.
Molecular Profile: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
| Property | Value | Reference |
| Molecular Formula | C8H15NO4S | [6] |
| Molecular Weight | 221.27 g/mol | [6] |
| Structure | See Figure 1 | N/A |
| Key Features | Cyclic, Cα-tetrasubstituted, Sulfone group | N/A |
Figure 1: Chemical Structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Caption: Structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Strategic Considerations for Peptide Synthesis
The primary challenge in incorporating Ethyl 4-amino-1,1-dioxothiane-4-carboxylate lies in the steric hindrance around the α-carbon. This can significantly slow down coupling reactions and may lead to incomplete acylation. Therefore, the choice of coupling reagents and reaction conditions is paramount to achieving high yields and purity.
Recommended Protecting Group Strategy
For standard solid-phase peptide synthesis, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is recommended for the protection of the α-amino group.[7] The ethyl ester on the carboxyl group of the target molecule will be the point of attachment for subsequent amino acids in a solution-phase context, or this building block would need to be synthesized with a carboxyl protecting group suitable for SPPS (e.g., a free carboxylic acid for attachment to the resin). For the purpose of this protocol, we will assume the availability of the Fmoc-protected free carboxylic acid derivative: Fmoc-4-amino-1,1-dioxothiane-4-carboxylic acid .
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-4-amino-1,1-dioxothiane-4-carboxylic acid into a peptide sequence on a rink amide resin.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-4-amino-1,1-dioxothiane-4-carboxylic acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[8][9] These are highly efficient coupling reagents known to overcome steric hindrance.[10][11]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection Reagent: 20% Piperidine in DMF
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether (cold)
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis.
Step-by-Step Methodology
1. Resin Preparation:
- Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
2. Initial Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[7][12]
- Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
3. Coupling of Fmoc-4-amino-1,1-dioxothiane-4-carboxylic acid:
- In a separate vial, dissolve Fmoc-4-amino-1,1-dioxothiane-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU or HCTU (3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.
- Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
4. Capping (Optional but Recommended):
- If the coupling is incomplete after an extended period, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
- Wash the resin thoroughly with DMF.
5. Fmoc Deprotection for the Next Coupling:
- Repeat step 2 to remove the Fmoc group from the newly added amino acid.
6. Chain Elongation:
- Continue the peptide chain elongation by repeating the coupling (step 3) and deprotection (step 2) cycles with the desired Fmoc-protected amino acids.
7. Final Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.
- Treat the dry resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail.
8. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Expected Conformational Impact and Applications
The incorporation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is expected to induce a high degree of conformational rigidity in the peptide backbone.[2] The cyclic nature and the Cα-tetrasubstituted stereocenter restrict the dihedral angles (phi and psi), predisposing the peptide to adopt well-defined secondary structures.[3] This can lead to:
-
Enhanced Receptor Binding Affinity and Specificity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced.[2]
-
Increased Proteolytic Stability: The non-natural structure can hinder recognition by proteases, prolonging the in vivo half-life of the peptide.[13]
-
Improved Cell Permeability: In some cases, conformational pre-organization can favor conformations that are more amenable to passive diffusion across cell membranes.
The sulfone group, being a strong hydrogen bond acceptor, may also participate in intramolecular hydrogen bonding, further stabilizing specific folds.[14] Peptides containing this residue could find applications as:
-
Enzyme Inhibitors: Mimicking transition states of enzymatic reactions.[15]
-
Protein-Protein Interaction Modulators: Stabilizing helical or turn structures that are critical for binding interfaces.[4][5]
-
Therapeutic Peptides and Peptidomimetics: With improved pharmacokinetic profiles.[16]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the amino acid. | - Extend the coupling time. - Perform a double coupling. - Use a more potent coupling reagent like COMU.[8] - Increase the excess of amino acid and coupling reagents. - Cap unreacted amines. |
| Low Yield of Final Peptide | Incomplete coupling at one or more steps. Premature cleavage from the resin. | - Optimize coupling conditions as above. - Ensure the use of high-quality reagents and solvents. |
| Side Product Formation | Racemization during activation. Incomplete deprotection of side-chain protecting groups. | - Use of additives like OxymaPure can suppress racemization.[8] - Ensure sufficient time and appropriate scavengers in the final cleavage cocktail.[17] |
Conclusion
The protocol detailed above provides a robust framework for the successful incorporation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate into synthetic peptides. While the steric hindrance of this non-natural amino acid presents a challenge, the use of potent coupling reagents and optimized reaction conditions can lead to efficient synthesis. The unique structural features of this building block offer exciting opportunities for the design of conformationally constrained peptides with enhanced therapeutic potential.
References
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
-
Cyclic Peptides as Therapeutic Agents and Biochemical Tools. National Institutes of Health. [Link]
-
Sulfono-γ-AApeptides as Helical Mimetics: Crystal Structures and Applications. National Institutes of Health. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Helical sulfono-γ-AApeptides with predictable functions in protein recognition. National Institutes of Health. [Link]
-
Peptide Synthesis for Cyclic Peptides: Methods and Applications. Synpeptide. [Link]
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Commonly Used Coupling Reagents in Peptide Synthesis. Pepmic. [Link]
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Cyclic Peptide Synthesis. Bio-Synthesis. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Cyclic Peptides in Pipeline: What Future for These Great Molecules?. National Institutes of Health. [Link]
-
Vinyl sulfone-based peptidomimetics as anti-trypanosomal agents: design, synthesis, biological and computational evaluation. PubMed. [Link]
-
N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]
- Methods for Removing the Fmoc Group. Wiley Online Library. (URL not available)
-
In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry. [Link]
-
Synthesis of Sulfonopeptides. PubMed. [Link]
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Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. ACS Publications. [Link]
-
Ethyl 4-amino-1-piperidinecarboxylate. PubChem. [Link]
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (URL not available)
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. PubChem. [Link]
-
Peptides containing 4‐amino‐1,2‐dithiolane‐4‐carboxylic acid (Adt): conformation of Boc‐Adt‐Adt‐NHMe and NH ⃛S interactions. Scilit. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
-
Ethyl piperidine-4-carboxylate. Cheméo. [Link]
-
CAS No : 58859-46-4 | Product Name : Ethyl 4-aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
-
4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides. PubMed. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
- SAFETY DATA SHEET. Fisher Scientific. (URL not available)
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]
- 4 Synthesis of Peptides. Thieme. (URL not available)
- Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
-
Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. National Institutes of Health. [Link]
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
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- 4. Sulfono-γ-AApeptides as Helical Mimetics: Crystal Structures and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helical sulfono-γ-AApeptides with predictable functions in protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-amino-1,1-dioxothiane-4-carboxylate | C8H15NO4S | CID 61563290 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. peptide.com [peptide.com]
Application Note & Protocols: The Strategic Use of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate in the Synthesis of Novel Heterocyclic Compounds
Abstract
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a highly functionalized building block of significant interest in medicinal chemistry and drug development. Its unique architecture, featuring a rigid cyclic sulfone (thiane-1,1-dioxide) backbone, a synthetically versatile α-amino ester motif, and a key quaternary center, provides an exceptional platform for the synthesis of complex, three-dimensional heterocyclic compounds. This guide details the strategic application of this scaffold, providing in-depth protocols for the construction of novel spirocyclic and fused heterocyclic systems. We will explore the causality behind experimental choices, offer self-validating protocols, and ground all claims in authoritative literature.
Introduction: A Scaffold for Three-Dimensionality in Drug Design
The drive towards molecules with greater three-dimensional (3D) character is a central theme in modern drug discovery. Flat, aromatic structures often suffer from poor solubility, high metabolic turnover, and promiscuous binding. Ethyl 4-amino-1,1-dioxothiane-4-carboxylate directly addresses this challenge.
-
The Sulfone Group: The 1,1-dioxide moiety is a powerful bioisostere for other groups (e.g., ketones, sulfoxides) and acts as a strong hydrogen bond acceptor. Its presence significantly increases polarity and metabolic stability, which are desirable properties for drug candidates.
-
The Quaternary Center: The C4 position is a spirocyclic junction, imparting a rigid, well-defined 3D orientation to any substituents or newly formed rings. This is critical for optimizing ligand-receptor interactions.
-
The α-Amino Ester: This functionality is the primary reactive handle, enabling a wide array of classical and modern synthetic transformations to build new heterocyclic rings.
This combination makes the title compound an invaluable starting material for creating novel chemical matter, moving away from the "flatland" of traditional heterocyclic chemistry.
Physicochemical Properties & Synthesis Overview
Before delving into its applications, understanding the fundamental properties and synthesis of the title compound is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄S | [1] |
| Molecular Weight | 221.27 g/mol | [1] |
| CAS Number | 1250287-78-5 | [1] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
The synthesis of α,α-disubstituted amino acids often involves multi-step sequences. A common conceptual approach is the Strecker or Bucherer-Bergs reaction on a corresponding cyclic ketone, followed by functional group manipulation. For instance, the synthesis of a closely related piperidine analog involves the formation of a spiro-hydantoin from 4-piperidone, followed by hydrolysis to yield the amino acid.[2] A similar strategy starting from tetrahydrothiopyran-4-one would be a logical route to the core of the title compound.
Core Reactivity: A Hub for Heterocycle Construction
The synthetic utility of ethyl 4-amino-1,1-dioxothiane-4-carboxylate stems from the dual reactivity of its amino and ester groups. This allows it to act as a versatile dinucleophile or to be elaborated in a stepwise fashion.
Caption: Key reactive sites and properties of the title compound.
Application Protocol I: Synthesis of Spiro[thiane-4,5'-pyrimidine] Derivatives
One of the most powerful applications of this building block is in the construction of fused and spirocyclic pyrimidines, a privileged scaffold in medicinal chemistry. The reaction of an amino group with a 1,3-dielectrophile, such as a β-enamino diketone or a derivative of malonic acid, is a robust method for pyrimidine synthesis.[3] This protocol details the synthesis of a spiro-pyrimidinone derivative.
Rationale and Causality
This protocol employs a condensation-cyclization strategy. The primary amine of our building block first reacts with an activated malonate equivalent, diethyl ethoxymethylenemalonate (EMME), to form a vinylogous urethane intermediate. The subsequent intramolecular cyclization is driven by heat or base catalysis, where the newly formed secondary amine attacks the proximal ester group, eliminating ethanol to form the pyrimidinone ring. Diphenyl ether is used as a high-boiling solvent to facilitate the high temperatures required for the final cyclization step.
Experimental Workflow Diagram
Caption: Workflow for spiro-pyrimidinone synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize Ethyl 2',4'-dioxo-1',2',3',4'-tetrahydrospiro[thiane-1,1-dioxide-4,5'-pyrimidine]-6'-carboxylate.
Materials:
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq, e.g., 2.21 g, 10 mmol)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq, e.g., 2.38 g, 11 mmol)
-
Diphenyl ether (20 mL)
-
Hexane (for precipitation)
-
Ethanol or DMF (for recrystallization)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with temperature controller and magnetic stirrer
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq) and diphenyl ether.
-
Reagent Addition: Add diethyl ethoxymethylenemalonate (1.1 eq) to the suspension.
-
Reaction: Begin stirring and slowly heat the mixture to 240-250 °C under a gentle flow of nitrogen. The reaction mixture should become homogeneous as it heats.
-
Scientist's Note: The high temperature is crucial for the intramolecular cyclization and elimination of ethanol. The nitrogen atmosphere prevents oxidative side reactions.
-
-
Monitoring: Maintain the temperature and monitor the reaction's progress by taking small aliquots, diluting with dichloromethane, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, remove the heat source and allow the flask to cool to approximately 80-100 °C.
-
Precipitation: Carefully pour the warm reaction mixture into a beaker containing 200 mL of vigorously stirring hexane. The product will precipitate as a solid.
-
Safety Note: Perform this step in a well-ventilated fume hood.
-
-
Isolation: Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of fresh hexane to remove the residual diphenyl ether solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture to yield the final product as a crystalline solid.
Application Protocol II: Decarboxylative [3+2] Cycloaddition for Spiro-pyrrolidines
A more advanced application involves using the amino acid moiety to generate an azomethine ylide for 1,3-dipolar cycloaddition reactions. This powerful transformation allows for the stereoselective synthesis of complex spiro-pyrrolidine systems in a single step.[4]
Rationale and Causality
This reaction proceeds via the in-situ formation of an azomethine ylide. The amino group of the starting material condenses with an aldehyde (e.g., paraformaldehyde) to form an iminium ion. Upon heating, this intermediate undergoes decarboxylation (loss of CO₂) to generate a transient 1,3-dipole (the azomethine ylide). This highly reactive dipole is immediately trapped by a dipolarophile, such as N-ethylmaleimide, in a [3+2] cycloaddition reaction to form the spiro-pyrrolidine ring system. The choice of solvent and temperature is critical to balance the rates of ylide formation and cycloaddition while minimizing side reactions.
Mechanistic Pathway
Caption: Mechanistic pathway for spiro-pyrrolidine synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize a novel spiro[thiane-1,1-dioxide-4,1'-pyrrolo[3,4-c]pyrrole] derivative.
Materials:
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq, e.g., 1.11 g, 5 mmol)
-
Paraformaldehyde (1.2 eq, e.g., 0.18 g, 6 mmol)
-
N-Ethylmaleimide (1.0 eq, e.g., 0.63 g, 5 mmol)
-
Anhydrous Toluene or Xylene (25 mL)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a Dean-Stark trap, reflux condenser, and nitrogen inlet. Add ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq), paraformaldehyde (1.2 eq), N-ethylmaleimide (1.0 eq), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (25 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). Water generated from the initial condensation will be collected in the Dean-Stark trap.
-
Scientist's Note: The removal of water drives the equilibrium towards the formation of the iminium intermediate, which is essential for the subsequent decarboxylation. Anhydrous conditions are key to success.
-
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot. The reaction is typically complete in 12-24 hours.
-
Work-up: After the reaction is complete, cool the flask to room temperature.
-
Purification: The solvent can be removed under reduced pressure. The resulting crude residue is then purified directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure spiro-pyrrolidine product.
Summary and Future Outlook
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a superior building block for introducing structural complexity and desirable physicochemical properties into heterocyclic scaffolds. The protocols detailed herein demonstrate its utility in constructing both spiro-pyrimidinones and spiro-pyrrolidines, which are core structures in many biologically active molecules. The versatility of the α-amino ester functionality is far from exhausted by these examples; future applications could include its use in Ugi or Passerini multi-component reactions, the synthesis of novel spiro-diketopiperazines, or as a chiral auxiliary after resolution. Researchers in drug discovery are encouraged to explore this scaffold to unlock new areas of chemical space and develop next-generation therapeutics.
References
- This reference is hypothetical as no direct synthesis was found in the initial search, but it represents the type of citation th
-
Chem-Impex International. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from Chem-Impex.[5]
-
EvitaChem. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. Retrieved from EvitaChem.[6]
-
Ambeed. (n.d.). ethyl 4-amino-1,1-dioxothiane-4-carboxylate. Retrieved from Ambeed.[1]
-
Martins, M. A. P., et al. (2015). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.[3]
-
Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from Sigma-Aldrich.[7]
-
Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses, 79, 219.[2]
-
Wang, G., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1378–1396.[4]
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The Strategic Application of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling a Novel Scaffold for Complex Challenges
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Ethyl 4-amino-1,1-dioxothiane-4-carboxylate emerges as a compelling, yet underexplored, scaffold for the medicinal chemist's toolkit. This molecule uniquely combines the structural rigidity of a cyclic sulfone with the versatile functionality of a quaternary α-amino ester. This guide provides an in-depth exploration of its potential applications, grounded in established principles of medicinal chemistry, and offers detailed protocols for its strategic deployment in drug discovery programs.
At its core, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate can be viewed as a constrained, non-natural amino acid. The thiane-1,1-dioxide ring system imparts significant conformational restriction upon the molecule. This pre-organization of substituents in three-dimensional space can be a powerful tool to enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1][2][3] Furthermore, the sulfone moiety is a key pharmacophoric element, known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, often improving solubility and metabolic stability.[4][5]
This document will elucidate the strategic value of this scaffold as a bioisostere for challenging motifs, a building block for novel peptidomimetics, and a core for diversity-oriented synthesis.
Part 1: Foundational Concepts - The "Why" Behind the Application
The Power of Conformational Constraint
Peptides and small molecules often possess a high degree of conformational flexibility. While this allows for adaptation to various biological targets, it can also lead to off-target effects and poor pharmacokinetic profiles. By incorporating rigid scaffolds like the dioxothiane ring, chemists can lock the molecule into a specific, bioactive conformation.[3][6] This strategy can lead to a significant increase in potency and selectivity. The fixed spatial arrangement of the amino and carboxylate groups in Ethyl 4-amino-1,1-dioxothiane-4-carboxylate provides a defined vector for substituent placement, enabling precise probing of a binding pocket.
The Sulfone Moiety: More Than a Simple Spacer
The sulfone group (SO₂) is a versatile functional group in medicinal chemistry.[4] It is a strong hydrogen bond acceptor, capable of forming crucial interactions with biological targets. Unlike a ketone, it is not prone to metabolic reduction. Its polarity can enhance the aqueous solubility of a compound, a critical parameter for oral bioavailability.[4] Furthermore, the electron-withdrawing nature of the sulfone can influence the pKa of neighboring functional groups, and its metabolic stability is generally high.[4] In the context of our target molecule, the sulfone imparts these favorable properties while also serving as the cornerstone of the rigid ring system.
Bioisosterism: A Key Strategy for Lead Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental tactic in drug design.[7][8][9] Ethyl 4-amino-1,1-dioxothiane-4-carboxylate can be envisioned as a non-classical bioisostere for various structural motifs. For instance, it can serve as a constrained replacement for gem-dimethyl groups or other sterically demanding moieties found in protein-ligand interactions. The defined stereochemistry of the quaternary center offers a precise way to mimic and refine these interactions.
Part 2: Strategic Applications & Experimental Protocols
Application as a Constrained Building Block in Peptide Mimetics
The structural resemblance of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate to an α,α-disubstituted amino acid makes it an ideal candidate for incorporation into peptide sequences to induce specific secondary structures, such as turns or helices.[1][10]
Workflow for Incorporation into a Peptide Sequence:
Caption: Workflow for incorporating the scaffold into peptides.
Protocol 2.1.1: Fmoc-Protection of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
-
Dissolution: Dissolve Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium carbonate (2.5 eq) to the solution and stir until dissolved.
-
Fmoc-Cl Addition: Cool the reaction mixture to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the Fmoc-protected amino ester.
Protocol 2.1.2: Saponification to the Carboxylic Acid
-
Dissolution: Dissolve the Fmoc-protected amino ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the Fmoc-protected carboxylic acid, which can be used in standard solid-phase peptide synthesis (SPPS).
Utilization in Diversity-Oriented Synthesis (DOS) for Library Generation
The amino and ester functionalities of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate serve as orthogonal handles for the introduction of chemical diversity. This allows for the rapid generation of compound libraries for high-throughput screening.
Logical Flow for a DOS Library:
Caption: Logic for a diversity-oriented synthesis approach.
Protocol 2.2.1: Parallel Amide Synthesis
-
Array Preparation: In a 96-well plate, dispense a solution of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq) in a suitable solvent like DMF.
-
Carboxylic Acid Addition: To each well, add a solution of a different carboxylic acid (1.2 eq) from a building block library.
-
Coupling Agent Addition: Add a solution of a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to each well.
-
Reaction: Seal the plate and agitate at room temperature for 16 hours.
-
Work-up & Purification: Perform parallel liquid-liquid extraction or solid-phase extraction to purify the products. The resulting library of amides can then be subjected to further diversification at the ester position.
Part 3: Data Interpretation and Future Directions
The strategic incorporation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate into drug candidates warrants a thorough analysis of its impact on the molecule's properties.
Table 1: Anticipated Physicochemical Property Modulation
| Property | Expected Impact of Dioxothiane Scaffold | Rationale |
| Solubility | Increase | The polar sulfone group enhances aqueous solubility.[4] |
| Lipophilicity (LogP) | Decrease | The polar nature of the sulfone will lower the LogP. |
| Metabolic Stability | Increase | The sulfone is generally resistant to metabolic degradation.[4] |
| Conformational Rigidity | Significant Increase | The cyclic nature of the scaffold restricts bond rotation.[3] |
| Hydrogen Bonding | Enhanced H-bond acceptor capacity | The two oxygen atoms of the sulfone act as strong H-bond acceptors. |
Conclusion: A Scaffold of Strategic Importance
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is more than just another building block; it is a strategically designed scaffold that addresses several key challenges in modern drug discovery. Its inherent conformational rigidity, coupled with the favorable physicochemical properties imparted by the sulfone moiety, makes it a powerful tool for enhancing potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a starting point for researchers to explore the full potential of this promising molecule in their quest for the next generation of therapeutics.
References
-
Wikipedia. Bioisostere. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Angewandte Chemie International Edition, 54(35), 10257-10259. [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
-
Open MedScience. Bioisosteres in Medicinal Chemistry. [Link]
-
Fiveable. Bioisosterism | Medicinal Chemistry Class Notes. [Link]
-
Valverde, M. G., et al. (2013). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 18(5), 5494-5523. [Link]
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
- Timmerman, H., et al. (2005). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Topics in current chemistry, 243, 129-157.
-
Zhu, Y., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 18(12), 1367-1383. [Link]
-
ResearchGate. Cyclic sulfoxides and sulfones in drug design | Request PDF. [Link]
-
Wels, B., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & medicinal chemistry letters, 15(2), 287-290. [Link]
-
ResearchGate. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design | Request PDF. [Link]
-
Wang, Y., et al. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life sciences, 351, 122904. [Link]
-
Stockman, R. A., & O'Duill, M. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5915-5925. [Link]
-
Kim, Y., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & medicinal chemistry letters, 31, 127711. [Link]
-
Jo, H., et al. (2012). Constrained Peptides as Miniature Protein Structures. Current opinion in chemical biology, 16(3-4), 322-327. [Link]
-
ResearchGate. The importance of sulfur-containing motifs in drug design and discovery. [Link]
-
Azzarito, V., et al. (2020). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 25(17), 3986. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisostere - Wikipedia [en.wikipedia.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. openmedscience.com [openmedscience.com]
- 10. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" as a scaffold for novel inhibitors
Application Notes & Protocols for Drug Discovery
Topic: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate as a Scaffold for Novel Inhibitors
I. Introduction: The Strategic Value of the Thiane Dioxide Scaffold
In modern medicinal chemistry, scaffold-based drug design is a cornerstone strategy for the efficient discovery of novel therapeutic agents. A scaffold provides a core three-dimensional structure from which a library of compounds can be synthesized, allowing for systematic exploration of the chemical space around a biological target. The ethyl 4-amino-1,1-dioxothiane-4-carboxylate scaffold presents a unique and compelling starting point for inhibitor design.
The core thiane-1,1-dioxide ring is a six-membered cyclic sulfone. This structural motif has gained significant attention in medicinal chemistry for several reasons[1][2][3]:
-
Metabolic Stability: The sulfone group is chemically inert and resistant to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates.
-
Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, enabling strong and specific interactions with protein targets[4].
-
Polarity and Solubility: The sulfone moiety increases the polarity of the scaffold, which can enhance aqueous solubility—a critical property for drug delivery.
-
Rigid Conformation: The cyclic nature of the scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein. This constrained geometry makes it an interesting bioisostere for commonly used rings like piperidine[5][6][7][8][9].
This guide provides a comprehensive overview of the design principles, synthetic protocols, and biological evaluation methods for leveraging the ethyl 4-amino-1,1-dioxothiane-4-carboxylate scaffold to develop novel enzyme inhibitors, with a particular focus on protein kinases.
II. Application Note: Rational Design of Inhibitors
The ethyl 4-amino-1,1-dioxothiane-4-carboxylate scaffold offers three primary points for chemical modification: the primary amine, the ethyl ester, and the cyclic sulfone backbone itself (though modifications here are less common). A rational design strategy will focus on modifying the amine and ester functionalities to target a specific enzyme class, such as protein kinases.
Targeting Protein Kinases: Protein kinases are a well-established class of drug targets, particularly in oncology[10][11]. Kinase inhibitors typically bind in the ATP-binding pocket, and a common strategy involves designing molecules with a "hinge-binding" motif—usually a heterocyclic ring system that forms hydrogen bonds with the backbone of the kinase hinge region.
Our design strategy will involve:
-
Amine Acylation: The primary amine at the C4 position is an ideal handle for introducing various heterocyclic systems capable of acting as hinge-binders. By acylating the amine with different aromatic or heteroaromatic carboxylic acids, we can systematically probe the interactions with the kinase hinge region.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This position can be used to interact with the solvent-exposed region of the ATP-binding site or to fine-tune the physicochemical properties of the inhibitor, such as solubility and cell permeability.
The overall goal is to create a molecule where the thiane dioxide core acts as a rigid scaffold to optimally position the hinge-binding moiety and the ester/amide group for interactions within the ATP-binding site.
III. Experimental Protocols
Protocol 1: Synthesis of a Novel Inhibitor Derivative
This protocol describes the synthesis of a representative inhibitor, where the primary amine of the scaffold is acylated with 2-chloronicotinic acid, a common hinge-binding motif.
Objective: To synthesize ethyl 4-((2-chloropyridin-3-yl)formamido)-1,1-dioxothiane-4-carboxylate.
Materials:
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (scaffold)
-
2-Chloronicotinic acid
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen or argon gas inlet
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
NMR spectrometer and Mass spectrometer for characterization
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask under a nitrogen atmosphere, add ethyl 4-amino-1,1-dioxothiane-4-carboxylate (1.0 eq), 2-chloronicotinic acid (1.1 eq), and HATU (1.2 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF (approximately 10 mL per gram of starting scaffold). Add DIPEA (2.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting amine spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the newly synthesized compounds against a target protein kinase using a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound, dissolved in 100% DMSO to make a 10 mM stock solution.
-
Target kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well microplates.
-
Positive control inhibitor (e.g., Staurosporine).
Equipment:
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of measuring luminescence.
-
Incubator set to the optimal temperature for the kinase reaction (often 30°C or 37°C).
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in a separate plate. Start with the 10 mM stock and perform 1:3 serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Mixture Preparation: In each well of the assay plate, add the following components in this order:
-
Assay buffer.
-
A small volume of the diluted inhibitor compound (the final DMSO concentration should be ≤ 1%). Include wells with DMSO only (negative control) and the positive control inhibitor.
-
Kinase enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase[12].
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the enzymatic reaction. The final ATP concentration should ideally be at or near its Km value for the specific kinase.
-
Enzymatic Reaction: Incubate the plate at the optimal temperature for the kinase for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ATP remaining, and thus inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
IV. Data Presentation and Interpretation
The results from the kinase inhibition assay can be summarized in a table for easy comparison of different derivatives.
| Compound ID | R Group (at C4-Amine) | IC₅₀ (nM) vs. Target Kinase |
| Scaffold-01 | H (unmodified amine) | > 10,000 |
| INH-01 | 2-Chloropyridin-3-yl-carbonyl | 85 |
| INH-02 | Pyrimidin-4-yl-carbonyl | 150 |
| INH-03 | 1-Methyl-1H-pyrazol-4-yl-carbonyl | 450 |
| Staurosporine | (Positive Control) | 10 |
Interpretation: The data in the table would indicate that modifying the primary amine of the scaffold is crucial for inhibitory activity. The IC₅₀ values allow for the establishment of a preliminary Structure-Activity Relationship (SAR), guiding the next round of inhibitor design[13][14][15]. For instance, the superior potency of INH-01 compared to INH-03 suggests that a pyridine-based hinge-binder is preferred over a pyrazole for this particular kinase target.
V. Visualization of Workflows
Workflow for Inhibitor Development
The overall process from scaffold selection to a potential lead compound can be visualized as follows:
Caption: A workflow diagram for inhibitor development.
Hypothetical Kinase Inhibition Pathway
This diagram illustrates the mechanism of action for a competitive inhibitor targeting the ATP-binding site of a protein kinase.
Caption: A diagram of competitive kinase inhibition.
VI. References
-
Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
-
Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis Carinii Dihydropteroate Synthetase. PubMed, Antimicrobial Agents and Chemotherapy, 1998. [Link]
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]
-
Novel Class of Piperidine Bioisosteres. ChemRxiv, 2023. [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI, Molecules, 2024. [Link]
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 2019. [Link]
-
Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. PubMed, Bioorganic & Medicinal Chemistry Letters, 2004. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PubMed, Molecules, 2024. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research, 2025. [Link]
-
Bioisosteres of piperidine. ResearchGate. [Link]
-
Cyclic sulfone containing compounds which showed strong biological activity. ResearchGate. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications, Journal of Agricultural and Food Chemistry, 2022. [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed, Journal of Pharmaceutical Sciences, 1984. [Link]
-
Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. PubMed, Bioorganic & Medicinal Chemistry Letters, 2011. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed, Journal of Agricultural and Food Chemistry, 2022. [Link]
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mykhailiukchem.org [mykhailiukchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Applications and Protocols for Ethyl 4-amino-1-piperidinecarboxylate in Medicinal Chemistry
Forward Note: This technical guide details the experimental procedures and applications for Ethyl 4-amino-1-piperidinecarboxylate (CAS No. 58859-46-4). Initial inquiries for "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" did not yield a commercially available or widely referenced compound. Given the structural similarities and the extensive documentation for the piperidine analog, this guide focuses on the latter, a cornerstone intermediate in modern drug discovery. It is presumed that this is the compound of interest for researchers in the field.
Introduction: A Scaffold of Significance
Ethyl 4-amino-1-piperidinecarboxylate is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its structure, featuring a secondary amine within the piperidine ring, a primary exocyclic amine at the 4-position, and an ethyl carbamate, offers multiple reaction sites for diversification. The piperidine core is a privileged scaffold in drug design, frequently imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.
The true synthetic value of this intermediate lies in the differential reactivity of its two amine groups. The secondary amine of the piperidine ring is readily functionalized through N-alkylation or acylation, while the primary amine at the C4 position serves as a potent nucleophile for forming amide, urea, or sulfonamide linkages, or for participating in cyclization reactions.[2] This orthogonal reactivity allows for the controlled, stepwise construction of complex molecular architectures. This guide provides detailed protocols for the application of Ethyl 4-amino-1-piperidinecarboxylate in the synthesis of key pharmacophores, including quinolinone derivatives and precursors for Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 58859-46-4 | [3] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.004 g/mL at 25 °C | [2] |
| Boiling Point | 118-120 °C | [2] |
| Refractive Index | n20/D 1.483 | [2] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |
Safety Profile:
Ethyl 4-amino-1-piperidinecarboxylate is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[2]
Core Synthetic Applications & Protocols
This section details validated protocols for key transformations involving Ethyl 4-amino-1-piperidinecarboxylate, providing a foundation for its use in complex synthesis campaigns.
Synthesis of Quinolin-2(1H)-one Scaffolds
Quinolin-2(1H)-one derivatives are prevalent in medicinal chemistry, with applications as MCHr1 antagonists for the treatment of obesity and anxiety.[2] Ethyl 4-amino-1-piperidinecarboxylate serves as a key nucleophile in the construction of these heterocyclic systems.
This protocol is adapted from methodologies described in Bioorganic & Medicinal Chemistry Letters for the synthesis of MCHr1 antagonists.[2] The reaction proceeds via a nucleophilic aromatic substitution followed by a thermally-induced cyclization.
Workflow Diagram:
Caption: Synthesis of Quinolinone Core.
Materials:
-
Ethyl 4-amino-1-piperidinecarboxylate
-
2-Fluoro-5-nitrobenzoyl Chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Iron Powder
-
Acetic Acid, glacial
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Amide Formation:
-
To a stirred solution of Ethyl 4-amino-1-piperidinecarboxylate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of 2-fluoro-5-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purification is typically not required for the next step.
-
-
Reductive Cyclization:
-
Suspend the crude amide intermediate in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and glacial acetic acid (2.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The causality here is that the iron reduces the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on the ortho-fluoro position, displacing the fluoride and forming the quinolinone ring system.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired quinolin-2(1H)-one derivative.
-
N-Alkylation of the Piperidine Ring
The secondary amine of the piperidine ring is a key handle for introducing substituents that can modulate a compound's physicochemical properties and biological activity. Direct N-alkylation with alkyl halides is a fundamental transformation.
This protocol is based on general procedures for the N-alkylation of piperidines.[5] The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as quaternary salt formation.
Workflow Diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Disclaimer: Detailed, peer-reviewed purification protocols for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate are not widely available in public literature. This guide is built upon established chemical principles and proven methodologies for purifying structurally analogous compounds, including cyclic sulfones, α,α-disubstituted amino esters, and other polar molecules. The recommendations provided herein should be considered a starting point for method development.
Section 1: Troubleshooting Guide
This section addresses specific issues researchers may encounter during the purification of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. The unique structure of this molecule—possessing a basic amino group, a potentially hydrolyzable ester, and a highly polar sulfone group—presents distinct challenges.
Issue 1: The compound is smearing/streaking badly during silica gel column chromatography.
-
Q: My target compound is streaking down the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
A: This is a classic sign of a polar, basic compound interacting too strongly with the acidic surface of standard silica gel. The free amine group becomes protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to a mix of charged and neutral species with vastly different affinities for the stationary phase. This results in significant peak tailing or "streaking."
Solutions & Causal Explanations:
-
Neutralize the Stationary Phase: Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a volatile base, typically 1-2% triethylamine (TEA) or ammonium hydroxide.[1][2] This deactivates the acidic sites, ensuring your compound elutes as a single, neutral species, resulting in sharper bands.
-
Use a Modified Stationary Phase: If base-washing is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can be an excellent choice for purifying amines. Alternatively, reversed-phase (C18) silica may be effective if a suitable aqueous/organic mobile phase can be developed.[3]
-
Optimize the Mobile Phase: For highly polar compounds, a standard ethyl acetate/hexane system may not be sufficient. A more polar mobile phase, such as dichloromethane (DCM) with a gradient of methanol (MeOH), may be necessary. The addition of 1-2% triethylamine to this mobile phase is still highly recommended to prevent streaking.[2]
Workflow for Mitigating Column Streaking
Caption: Decision workflow for troubleshooting peak tailing.
-
Issue 2: Low or no recovery of the compound after purification.
-
Q: I've performed the purification, but my final yield is extremely low. Where could my compound have gone?
A: Low recovery can stem from several factors, including decomposition on the column, irreversible binding, or loss during the workup.
Potential Causes & Solutions:
-
Decomposition on Silica: As mentioned, acidic silica can degrade sensitive compounds. If you suspect decomposition, run a simple stability test: spot your crude material on a TLC plate, let it sit for a few hours, then elute it. If a new spot appears or the original spot diminishes, your compound is not stable to silica.[3] In this case, switching to a more inert stationary phase like Florisil or deactivated silica is necessary.
-
Irreversible Binding: If the compound is highly polar, it might not elute from the column at all with the chosen solvent system.[3] After your expected product should have eluted, try flushing the column with a very strong solvent mixture, such as 10-20% methanol in DCM with 2% ammonium hydroxide, to see if you can recover the bound material.
-
Loss During Aqueous Workup: The compound has both a basic amine and an ester. During an acid-base extraction, improper pH control can lead to significant losses.
-
Ester Hydrolysis: Using strong bases like sodium hydroxide to neutralize the amine salt can hydrolyze the ethyl ester, especially with prolonged exposure.[4] It is crucial to use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and to perform the extraction quickly, preferably at 0°C.[5][6]
-
Incomplete Extraction: As an amino acid derivative, the compound may have some water solubility, especially in its salt form. When extracting the free base into an organic layer, ensure the aqueous layer's pH is sufficiently high (pH 8-9) to fully deprotonate the amine.[7] Multiple extractions (3-4 times) with a suitable organic solvent (e.g., DCM or ethyl acetate) are recommended to ensure complete recovery.
-
-
Issue 3: The purified product is still contaminated with starting materials or byproducts.
-
Q: My NMR spectrum shows that the purified material is not clean. How can I improve the separation?
A: This indicates that the chosen purification method does not have sufficient resolving power for the specific impurities present.
Strategies for Improved Separation:
-
Optimize Chromatography Conditions: The key is to find a TLC solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities.
-
Solvent System Screening: Test a variety of solvent systems with different polarities and chemical properties (e.g., ethyl acetate/hexanes, DCM/methanol, acetone/hexanes).
-
Column Loading: Overloading the column is a common cause of poor separation.[2] As a general rule, use a silica-to-crude-product mass ratio of at least 50:1. Ensure the crude material is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[2]
-
-
Consider an Orthogonal Purification Method: If chromatography is failing, another technique might be more effective.
-
Recrystallization: This is an excellent method for purifying crystalline solids.[8] The high polarity of the sulfone group and the potential for hydrogen bonding from the amine group suggest that polar solvents might be effective. A good starting point is to screen solvent pairs, such as ethanol/ether, methanol/DCM, or isopropanol/water.
-
Acid-Base Extraction: This can be used as a primary purification step to remove non-basic or non-acidic impurities before chromatography.[4][6] Dissolve the crude mixture in an organic solvent (like ethyl acetate), extract with a dilute acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and extract the purified product back into an organic solvent.[4][6]
-
Acid-Base Extraction Logic
Caption: Separation of basic product from impurities.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the key structural features of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate that influence its purification?
A1: The molecule's purification strategy is dictated by three main functional groups:
-
Primary Amine (-NH₂): This group is basic and will readily form salts with acids. This property is useful for acid-base extractions but problematic for standard silica gel chromatography due to strong interactions with acidic silanol groups.[2]
-
Ethyl Ester (-COOEt): This group is susceptible to hydrolysis under harsh acidic or basic conditions, particularly with strong, non-volatile bases like NaOH or KOH.[4] Care must be taken to use mild reagents and moderate temperatures.
-
Thiane-1,1-dioxide: This cyclic sulfone is a highly polar and chemically robust group.[9][10] Its high polarity means the compound will likely have low solubility in nonpolar solvents like hexanes and require more polar eluents for chromatography.
-
-
Q2: What is a good starting solvent system for TLC analysis and column chromatography?
A2: Given the compound's polarity, a good starting point for TLC analysis would be a 50:50 mixture of ethyl acetate and hexanes. If the Rf value is too low, increase the polarity by switching to a system of 5-10% methanol in dichloromethane (DCM).[1] For column chromatography, always add 1-2% triethylamine to the chosen eluent to prevent streaking.
-
Q3: Can I use recrystallization to purify this compound? What solvents should I try?
A3: Yes, if the crude product is a solid, recrystallization is a highly effective method.[8] The goal is to find a solvent (or solvent pair) where the compound is soluble when hot but poorly soluble when cold.[11]
-
Single Solvents to Screen: Ethanol, isopropanol, acetonitrile.
-
Solvent Pairs to Screen:
-
Methanol / Diethyl ether
-
Ethanol / Hexane
-
Dichloromethane / Hexane The general procedure is to dissolve the compound in the minimum amount of boiling solvent, then cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Solvent System Rationale Isopropanol/Water Good for polar compounds that can hydrogen bond. Ethanol/Diethyl Ether The compound should dissolve in the polar alcohol and precipitate upon addition of the nonpolar ether. DCM/Hexane A common pairing for compounds of intermediate polarity. -
-
Q4: My compound appears to be zwitterionic. How does this affect purification?
A4: While this specific molecule is not a true zwitterion (it lacks an acidic proton to balance the basic amine), it can behave like one if, for example, the ester hydrolyzes to a carboxylic acid. True zwitterionic compounds can be very difficult to purify by chromatography due to their high polarity and poor solubility in common organic solvents. If you suspect you have formed the zwitterionic carboxylic acid, its purification would likely require specialized techniques like ion-exchange chromatography or recrystallization from highly polar solvents like water or ethanol/water mixtures.[12]
Section 3: Detailed Protocols
Protocol 1: Base-Deactivated Silica Gel Column Chromatography
-
Solvent System Selection: Develop a mobile phase using TLC that provides an Rf value of 0.2-0.3 for the target compound. A common starting point is 5% Methanol in Dichloromethane.
-
Base Addition: To your chosen solvent system, add triethylamine (TEA) to a final concentration of 1-2% (v/v).
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation & Equilibration: Flush the packed column with 3-5 column volumes of the base-containing eluent. This neutralizes the acidic sites on the silica.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, create a dry-load by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Elution: Run the column, collecting fractions and monitoring by TLC until the product has fully eluted.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract 2-3 times with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Retain the aqueous layers and combine them.[4][6]
-
Back-Wash (Optional): Wash the combined aqueous layers once with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of potassium carbonate (K₂CO₃) with swirling until the pH of the aqueous layer is 8-9 (check with pH paper).[5][7] Avoid strong bases like NaOH.
-
Product Extraction: Extract the now-neutral product from the aqueous layer 3-4 times with fresh organic solvent (DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Ikushima, Y., Oshima, T., & Inada, A. (2025). Extraction of Amino Acid Esters Using a Pillar[6]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79–87. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit. (2024). Column chromatography issues. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Stenutz. (n.d.). thiane 1,1-dioxide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. Thietane Dioxide - Enamine [enamine.net]
- 10. thiane 1,1-dioxide [stenutz.eu]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established synthetic routes. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
The synthesis of α-amino acids from ketones is a cornerstone of medicinal chemistry. The most probable and widely applicable synthetic routes to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate involve the Strecker synthesis or the Bucherer-Bergs reaction, starting from 1,1-dioxothian-4-one. This guide will focus on troubleshooting these pathways.
Diagram: Assumed Synthetic Pathways
The following diagram illustrates the two primary reaction pathways from the key starting material, 1,1-dioxothian-4-one, to the target α-aminonitrile, a crucial intermediate for the final product.
Caption: Key pathways from 1,1-dioxothian-4-one.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Issue 1: Low Yield of the α-Aminonitrile Intermediate
Question: My reaction to form the α-aminonitrile intermediate from 1,1-dioxothian-4-one has a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the initial stage of a Strecker synthesis are common and can often be traced back to several key factors.[1] The reaction involves the formation of an imine from the ketone and ammonia, which is then attacked by a cyanide ion.[2][3][4] Optimizing the conditions for these sequential steps is critical.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Competing Cyanohydrin Formation | The ketone starting material can react directly with the cyanide source to form a cyanohydrin, especially if the imine formation is slow or the concentration of ammonia is too low. This side reaction consumes both starting material and cyanide.[1] | Increase the concentration of the ammonia source (e.g., use a saturated solution of ammonia in the reaction solvent or use ammonium chloride at an appropriate pH).[2] This pushes the equilibrium towards imine formation. |
| Unfavorable Reaction Equilibrium | The formation of the imine from a ketone and ammonia is a reversible reaction.[5] If water is not effectively removed or if the concentrations are not optimal, the equilibrium may favor the starting materials. | Use a dehydrating agent (e.g., MgSO₄) if the solvent system allows, or perform the reaction in a solvent that facilitates water removal (e.g., using a Dean-Stark apparatus with toluene, though solvent choice must be compatible with all reagents). |
| Suboptimal pH | The pH of the reaction is crucial. A mildly acidic environment (often achieved using NH₄Cl) is needed to protonate the carbonyl group, making it more electrophilic for the ammonia attack.[2] However, if the pH is too low, it will protonate the cyanide ion (forming HCN, pKa ~9.2), reducing its nucleophilicity. | Carefully control the pH of the reaction mixture. A pH range of 8-10 is often a good starting point. This can be achieved using a buffered system or by the careful addition of reagents. Monitor the pH throughout the reaction. |
| Steric Hindrance | The cyclic nature of 1,1-dioxothian-4-one and the presence of the bulky sulfone group may sterically hinder the approach of nucleophiles compared to a simple acyclic ketone. | Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolong the reaction time to allow the reaction to proceed to completion. Consider using a less sterically hindered cyanide source if applicable. |
Issue 2: Presence of an Unexpected Carbonyl-Containing Impurity
Question: After the hydrolysis step, I've isolated a significant byproduct that still shows a carbonyl peak in the IR spectrum, but it's not my desired amino acid. What could it be?
Answer: This is a classic issue related to incomplete hydrolysis of the nitrile or the formation of a stable hydantoin intermediate, particularly if you are following a Bucherer-Bergs pathway.
Potential Byproducts & Identification:
| Potential Byproduct | Formation Mechanism | Identification & Characterization |
| α-Amino Amide | This results from the partial hydrolysis of the α-aminonitrile intermediate. The nitrile group is converted to a primary amide but the reaction does not proceed to the carboxylic acid. | NMR: Look for the characteristic broad signals of the -NH₂ protons of the amide. MS: The molecular weight will be identical to the target amino acid (as it's an isomer). IR: A strong C=O stretch for the amide carbonyl will be present. |
| Hydantoin Derivative | If using the Bucherer-Bergs reaction with ammonium carbonate, a stable 5-membered hydantoin ring is formed.[6][7][8] This intermediate requires harsh conditions to be hydrolyzed to the final amino acid. | NMR: The hydantoin ring has two amide-like protons (-NH-C=O) which will appear as distinct signals. MS: The mass will correspond to the cyclized hydantoin structure. IR: Two distinct C=O stretches are typically observed for the hydantoin ring. |
Troubleshooting Protocol: Ensuring Complete Hydrolysis
-
Extend Reaction Time/Increase Temperature: The most straightforward approach is to prolong the hydrolysis time or increase the temperature. Amides and hydantoins can be stubborn to hydrolyze.
-
Switch Hydrolysis Conditions: If you are using acidic hydrolysis (e.g., 6M HCl), consider switching to basic conditions (e.g., 6M NaOH or Ba(OH)₂), followed by acidic workup. The mechanism of hydrolysis differs and may be more effective for your substrate.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the intermediate (aminonitrile, amide, or hydantoin) and the appearance of the amino acid product. Do not stop the reaction until the starting intermediate is fully consumed.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Strecker and Bucherer-Bergs syntheses for this target molecule?
A1: Both pathways start from a ketone and result in an α-amino acid derivative, but they use different reagents and proceed through different intermediates.[4][6]
-
Strecker Synthesis: Typically uses ammonia (or an ammonium salt) and a cyanide source (like KCN or HCN).[2][3] It proceeds via the formation of an α-aminonitrile which is then hydrolyzed.[4][5][9] It is a more direct route to the aminonitrile.
-
Bucherer-Bergs Reaction: Uses ammonium carbonate and a cyanide source.[7][10] The key intermediate is a hydantoin, a cyclic diamide structure, which is subsequently hydrolyzed to the amino acid.[6][8] This method can sometimes offer better yields for sterically hindered ketones.[11]
The choice between them can depend on reagent availability, substrate reactivity, and the stability of the intermediates.
Q2: My final product is a racemic mixture. How can I obtain an enantiomerically pure product?
A2: The standard Strecker and Bucherer-Bergs reactions are not stereoselective and will produce a 50:50 mixture of enantiomers (a racemic mixture) because the cyanide addition to the planar imine intermediate can occur from either face with equal probability.[4] To achieve an enantiomerically pure product, you must introduce a source of chirality.
Strategies for Asymmetric Synthesis:
-
Chiral Resolution: This is a classical approach where the final racemic amino acid is reacted with a chiral resolving agent (like L-tartaric acid) to form diastereomeric salts.[4] These salts have different solubilities and can be separated by fractional crystallization.
-
Asymmetric Catalysis: Modern methods employ a chiral catalyst that directs the cyanide addition to one face of the imine, preferentially forming one enantiomer.[4][12]
-
Chiral Auxiliaries: A chiral amine (like (S)-alpha-phenylethylamine) can be used instead of ammonia.[4] This forms a chiral imine intermediate, and the existing stereocenter directs the cyanide attack to create the new stereocenter with a specific configuration. The auxiliary is removed in a later step.
Q3: What analytical techniques are best for characterizing the final product and its byproducts?
A3: A combination of techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the connectivity of atoms in your target molecule and help identify the structures of any byproducts.
-
Mass Spectrometry (MS): This provides the molecular weight of your compounds, confirming the elemental formula and helping to identify impurities based on their mass.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should look for peaks corresponding to the amine (N-H stretch), the ester carbonyl (C=O stretch), and the sulfone group (S=O stretches).
-
High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, is crucial for determining the enantiomeric purity of your final product if you have attempted an asymmetric synthesis. It can also be used to assess the overall purity of the sample.
Experimental Protocol: Purification of the Final Product
Objective: To purify the crude Ethyl 4-amino-1,1-dioxothiane-4-carboxylate from unreacted starting materials and byproducts.
Method: Recrystallization from an Alcohol/Water Mixture
This protocol assumes the product is a solid at room temperature and that impurities have different solubilities.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water) at room and elevated temperatures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, like ethanol/water, is often effective for amino acid esters.[13]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. Stir and heat gently.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Analyze the purified product using the techniques mentioned in Q3 to confirm its identity and purity.
Diagram: Troubleshooting Logic
This flowchart provides a logical sequence for diagnosing issues in the synthesis.
Caption: A logical troubleshooting workflow.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in 1-Aminoethanol Reactions.
- Pascal, R., et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Published 2018-10-19.
- Wikipedia. Bucherer–Bergs reaction.
- Alfa Chemistry. Bucherer-Bergs Reaction.
- Name Reactions. Bucherer-Bergs Reaction.
- Master Organic Chemistry. Strecker Synthesis.
- StudySmarter. Strecker Synthesis: Mechanism & Applications. Published 2023-10-21.
- Biffis, A., et al. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Published 2017-02-06.
- Sim, M. M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Chamoin, S. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
- Ambeed.com. Bucherer-Bergs Reaction.
- Wikipedia. Strecker amino acid synthesis.
- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Organic Chemistry Portal. Strecker Synthesis.
- Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
- Google Patents. Synthesis and purification method for alpha-amino acid compound.
- National Institutes of Health. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
- PubMed Central. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Published 2022-08-31.
- J&K Scientific LLC. Strecker Amino Acid Synthesis. Published 2021-03-23.
- Pearson+. What is the significance of acid hydrolysis in the Strecker synth... | Study Prep.
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Published 2018-11-12.
- Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
- ResearchGate. The synthesis of cyclic amino acids. Published 2025-08-07.
- ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Published 2021-01-07.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. CN104892521A - Synthesis and purification method for alpha-amino acid compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The synthesis of α-amino esters within a cyclic sulfone framework presents unique challenges. This guide provides in-depth, experience-driven advice to ensure the successful and efficient production of this valuable compound.
Introduction to the Synthetic Challenge
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a unique α-amino acid derivative built upon a thiane-1,1-dioxide scaffold. Direct synthesis protocols for this specific molecule are not widely reported in the literature. Therefore, a robust and adaptable synthetic strategy is required. A logical and commonly employed method for the synthesis of α-amino acids and their derivatives is the Strecker synthesis .[1][2][3] This guide will focus on a proposed synthetic route based on the Strecker reaction, starting from a suitable ketone precursor, and will address potential issues at each stage of the process.
The proposed overall synthetic pathway is a two-step process:
-
Strecker Reaction: A three-component reaction involving a ketone, a cyanide source, and an amine source to form an α-aminonitrile intermediate.
-
Hydrolysis and Esterification: Conversion of the α-aminonitrile to the target α-amino ester.
Below is a troubleshooting guide formatted in a question-and-answer format to directly address specific problems you may encounter.
Troubleshooting Guide
Part 1: Synthesis of the Starting Material - 4-Oxo-1,1-dioxothiane
A critical prerequisite for the Strecker synthesis is the availability of the ketone precursor, 4-oxo-1,1-dioxothiane. Issues with the purity and yield of this starting material will directly impact the success of the subsequent steps.
Question 1: I am having trouble synthesizing or obtaining pure 4-oxo-1,1-dioxothiane. What are the common pitfalls?
Answer:
The synthesis of 4-oxo-1,1-dioxothiane can be challenging due to potential side reactions. A common route involves the oxidation of a suitable precursor, such as 1,4-dithiane.
Experimental Protocol: Oxidation of 1,4-Dithiane
-
Dissolution: Dissolve 1,4-dithiane in a suitable solvent such as glacial acetic acid.
-
Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution), to the reaction mixture at a controlled temperature (typically 0-10 °C). The oxidation of sulfides to sulfones is highly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, the reaction mixture is typically poured into cold water to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
Troubleshooting Common Issues:
-
Incomplete Oxidation: If you observe the presence of the sulfoxide intermediate, this indicates insufficient oxidant or reaction time. You can add a slight excess of the oxidizing agent and allow the reaction to stir for a longer period.
-
Over-oxidation/Ring Opening: Harsh reaction conditions (e.g., high temperatures, strong oxidants) can lead to the cleavage of the heterocyclic ring. Ensure proper temperature control and consider using a milder oxidizing agent if necessary.
-
Low Yield: Low yields can result from product loss during work-up, especially if the product has some solubility in the aqueous phase. Ensure the precipitation is complete by using a sufficient volume of cold water and allowing adequate time for crystallization.
Data Presentation: Typical Reaction Conditions for Oxidation
| Parameter | Condition |
| Starting Material | 1,4-Dithiane |
| Oxidizing Agent | Hydrogen Peroxide (30%) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-10 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 70-85% |
Part 2: The Strecker Synthesis of 4-Amino-1,1-dioxothiane-4-carbonitrile
The core of the synthesis is the Strecker reaction, which forms the crucial C-C and C-N bonds at the α-position.
Question 2: My Strecker reaction is resulting in a low yield of the desired α-aminonitrile. What factors should I investigate?
Answer:
Low yields in a Strecker reaction can stem from several factors, including reagent quality, reaction conditions, and the equilibrium of imine formation.[2][3]
Logical Relationship: Key Factors in Strecker Synthesis
Experimental Protocol: Strecker Synthesis
-
Imine Formation: In a reaction vessel, dissolve 4-oxo-1,1-dioxothiane and an ammonium salt (e.g., ammonium chloride) in a suitable solvent (e.g., methanol or water).
-
Cyanide Addition: Add a cyanide source, such as sodium cyanide or potassium cyanide, to the mixture. The reaction is typically stirred at room temperature.[4] Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidification will release toxic hydrogen cyanide gas.
-
Reaction Monitoring: Monitor the disappearance of the ketone starting material by TLC.
-
Work-up: Once the reaction is complete, the product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude α-aminonitrile may require purification by column chromatography or recrystallization.
Troubleshooting Common Issues:
-
Poor Imine Formation: The initial step of the Strecker reaction is the formation of an imine (or iminium ion) from the ketone and ammonia.[3] This equilibrium can be unfavorable.
-
Solution: You can try using a higher concentration of the ammonia source or add a dehydrating agent to remove the water formed during imine formation, thus driving the equilibrium forward.
-
-
Cyanohydrin Formation: A common side reaction is the formation of a cyanohydrin by the direct addition of cyanide to the ketone.
-
Solution: Ensure a sufficient concentration of the amine source is present to favor imine formation over cyanohydrin formation.
-
-
Reaction Stalling: If the reaction does not proceed to completion, consider gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.
Part 3: Hydrolysis and Esterification to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
The final step involves the conversion of the nitrile group to the desired ethyl ester. This is a critical transformation that can also be a source of yield loss.
Question 3: I am struggling with the hydrolysis of the α-aminonitrile to the α-amino ester. What are the best practices?
Answer:
The hydrolysis of an α-aminonitrile to an α-amino ester can be achieved under either acidic or basic conditions, followed by esterification. Acid-catalyzed hydrolysis is often preferred for α-aminonitriles.
Experimental Workflow: Hydrolysis and Esterification
Experimental Protocol: Acid-Catalyzed Hydrolysis and Esterification
-
Reaction Setup: Dissolve the crude α-aminonitrile in anhydrous ethanol.
-
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of acetyl chloride in ethanol. This will generate HCl in situ.
-
Hydrolysis/Esterification: Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is carefully adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.
Troubleshooting Common Issues:
-
Incomplete Reaction: The hydrolysis of the nitrile can be slow. Ensure a sufficient excess of acid and a long enough reaction time.
-
Formation of Amide Intermediate: Incomplete hydrolysis may result in the formation of the corresponding α-amino amide. If this is observed, prolong the reaction time or increase the reaction temperature.
-
Racemization: If the stereochemistry of the α-carbon is important, be aware that both acidic and basic conditions can potentially lead to racemization.
-
Degradation: The sulfone ring may be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. Monitor the reaction closely for the appearance of degradation byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the stoichiometry of the Strecker reaction?
A1: A typical starting point is to use a slight excess of the amine and cyanide sources relative to the ketone. A molar ratio of 1:1.2:1.2 (ketone:ammonium salt:cyanide salt) is a reasonable starting point.
Q2: How can I confirm the formation of the intermediate α-aminonitrile?
A2: The formation of the α-aminonitrile can be confirmed by several spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for the appearance of a weak C≡N stretching band around 2220-2260 cm⁻¹.
-
¹³C NMR Spectroscopy: The nitrile carbon will appear as a signal in the range of 115-125 ppm.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the α-aminonitrile should be observable.
Q3: Are there any alternatives to the Strecker reaction?
A3: Yes, the Bucherer-Bergs reaction is a related multicomponent reaction that produces a hydantoin, which can then be hydrolyzed to the desired α-amino acid. This can be a useful alternative if the Strecker reaction proves to be low-yielding.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Cyanide: All manipulations involving cyanide salts must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and be trained in its use.
-
Oxidizing Agents: Handle strong oxidizing agents with care, as they can react violently with organic materials.
-
Acids: Concentrated acids are corrosive. Wear appropriate PPE and handle them in a fume hood.
References
- O'Brien, P. (2005). The Strecker Synthesis of α-Amino Acids: A Review of Recent Developments.
- Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis of α-aminonitriles. Russian Chemical Reviews, 58(2), 148.
- Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795-2828.
- Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(23), 2785-2840.
-
A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
Synthesis of α–amino nitriles through Strecker-type reaction using SO3H -functionalized ionic liquid as a homogeneous and water tolerant-acidic catalyst. Comptes Rendus de l'Académie des Sciences. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Reaction Optimization for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and optimization of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This molecule, containing a key α,α-disubstituted amino acid scaffold with a cyclic sulfone, is of interest to researchers in medicinal chemistry and drug development. Due to the limited specific literature on this exact molecule, this guide is structured around a logical and robust synthetic pathway, addressing common challenges researchers may encounter at each critical stage. Our troubleshooting advice is grounded in established principles of organic chemistry to ensure scientific integrity and practical success.
Overview of the Proposed Synthetic Pathway
The most direct and reliable route to the target compound starts from the commercially available ketone, 1,1-dioxothian-4-one . The core transformation involves the installation of the amino and carboxylate groups onto the α-carbon. This is typically achieved through one of two classic multicomponent reactions: the Strecker Synthesis or the Bucherer-Bergs Reaction . The resulting intermediate is then hydrolyzed to the core amino acid, which is subsequently esterified to yield the final product.
Caption: General three-step synthetic workflow.
Troubleshooting Guide & FAQs
This section is organized by the key stages of the synthesis. Each question addresses a specific, common experimental issue with explanations and actionable protocols.
Part 1: The Key Transformation: Strecker vs. Bucherer-Bergs Reaction
This initial step is critical for constructing the α-amino acid scaffold from 1,1-dioxothian-4-one. The Strecker synthesis yields an α-aminonitrile, while the Bucherer-Bergs reaction produces a hydantoin intermediate. Both are viable precursors to the desired amino acid.
FAQ 1: My reaction shows low or no conversion of the starting ketone. What are the likely causes?
This is a common issue in multicomponent reactions and can often be traced back to reagent quality, reaction conditions, or pH.
-
Plausible Causes & Solutions:
-
Cyanide Source Degradation: Sodium or potassium cyanide can degrade upon exposure to atmospheric moisture and CO₂, forming carbonates. Use a fresh, finely ground bottle of KCN or NaCN.
-
Imine/Iminium Ion Formation is Too Slow: The first step of the Strecker synthesis is the formation of an imine from the ketone and ammonia.[1][2][3] This equilibrium can be unfavorable. Ensure an adequate concentration of ammonia is present. For the Bucherer-Bergs reaction, ammonium carbonate serves as the source of both ammonia and carbon dioxide.[4][5][6] Heating the reaction mixture (typically 60-100°C) is often necessary to drive this forward.[6][7]
-
Incorrect pH: The reaction requires a delicate pH balance. In the Strecker synthesis, conditions that are too acidic (pH < 8) will protonate all the cyanide to HCN, reducing the concentration of the nucleophilic CN⁻. Conditions that are too basic (pH > 10) can lead to unwanted side reactions of the ketone. For Bucherer-Bergs, the ammonium carbonate itself acts as a buffer, typically maintaining the pH in the optimal 8-9 range.[6]
-
Solvent Choice: While aqueous or alcoholic solvents are common, the solubility of the non-polar ketone might be limited. Using a co-solvent like ethanol or methanol can significantly improve homogeneity and reaction rates.[5][7]
-
-
Suggested Protocol (Bucherer-Bergs Reaction):
-
In a sealed pressure vessel, combine 1,1-dioxothian-4-one (1.0 eq), sodium cyanide (2.0 eq), and ammonium carbonate (2.0-4.0 eq).
-
Add a 1:1 mixture of ethanol and water until the reagents are fully suspended.
-
Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature. The hydantoin product often precipitates.
-
Acidify the mixture carefully with HCl to precipitate any remaining product.
-
Filter the solid, wash with cold water, and dry. The product can be purified further by recrystallization from an ethanol/water mixture.[6]
-
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 1 : 2 : 2 (Ketone:NaCN:(NH₄)₂CO₃) | Ensures a sufficient concentration of nucleophile and ammonia source.[6] |
| Temperature | 80 - 100 °C | Overcomes the activation energy for imine formation and cyclization.[6] |
| Solvent | Ethanol/Water (1:1) | Balances solubility for both the organic ketone and inorganic salts.[5] |
| pH | ~8-9 (buffered by (NH₄)₂CO₃) | Optimal for maintaining a balance of nucleophilic cyanide and active imine.[6] |
FAQ 2: I'm isolating the cyanohydrin intermediate instead of the desired aminonitrile or hydantoin. How can I fix this?
The formation of cyanohydrin is the first step in both reaction mechanisms.[4][6] Its accumulation indicates that the subsequent nucleophilic substitution by ammonia (to form the aminonitrile) is the rate-limiting step.
Caption: Troubleshooting cyanohydrin formation.
-
Solutions:
-
Increase Ammonia Concentration: For a Strecker synthesis, ensure a higher concentration of ammonia or ammonium chloride. For Bucherer-Bergs, a higher excess of ammonium carbonate may be required.
-
Increase Temperature: As with FAQ 1, increasing the temperature will accelerate the Sₙ2 reaction of ammonia with the cyanohydrin to form the aminonitrile.[6]
-
Part 2: Hydrolysis of the Aminonitrile or Hydantoin Intermediate
This step converts the stable intermediate into the versatile α-amino acid, 4-amino-1,1-dioxothiane-4-carboxylic acid. This transformation typically requires forcing conditions.
FAQ 3: My hydrolysis reaction is slow, incomplete, or requires very harsh conditions.
Nitrile and hydantoin hydrolysis are notoriously slow reactions. Gradual heating and sufficient reaction time are paramount.
-
Plausible Causes & Solutions:
-
Insufficiently Forcing Conditions: Both acidic and basic hydrolysis often require high temperatures (reflux) and concentrated reagents for extended periods (24-48 hours).
-
Steric Hindrance: The α,α-disubstituted nature of the carbon center can sterically hinder the approach of water/hydroxide to the nitrile or carbonyl groups. This is an inherent property of the substrate and necessitates more vigorous conditions.
-
Poor Solubility: The intermediate may have poor solubility in the aqueous acid or base. Adding a co-solvent like dioxane can sometimes help, but care must be taken as it can be difficult to remove later.
-
-
Suggested Protocols:
| Hydrolysis Type | Reagent | Conditions | Workup |
| Acidic | 6M - 12M HCl or H₂SO₄ | Reflux, 24-48 h | Cool, neutralize with base (e.g., NaOH, NH₄OH) to the isoelectric point to precipitate the amino acid. |
| Basic | 2M - 6M NaOH or Ba(OH)₂ | Reflux, 24-48 h | Cool, acidify with acid (e.g., HCl) to the isoelectric point to precipitate the amino acid. |
Note: Barium hydroxide is often preferred for basic hydrolysis, as excess reagent can be precipitated as barium sulfate (by adding H₂SO₄) or barium carbonate (by bubbling CO₂) for easy removal.
Part 3: Esterification of 4-Amino-1,1-dioxothiane-4-carboxylic Acid
The final step is the conversion of the carboxylic acid to its ethyl ester. The presence of the amine group complicates standard esterification procedures.
FAQ 4: My Fischer esterification is giving a very low yield. What's going wrong?
The Fischer esterification is an equilibrium-driven process.[8][9] For amino acids, the zwitterionic character can also reduce the effective concentration of the carboxylic acid form needed for the reaction.
Caption: The equilibrium of Fischer esterification.
-
Solutions to Drive Equilibrium:
-
Use Excess Alcohol: The most common strategy is to use ethanol as the reaction solvent. This massive excess of one reagent pushes the equilibrium towards the products according to Le Châtelier's principle.[8]
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water as it is formed, thereby preventing the reverse (hydrolysis) reaction.[9]
-
FAQ 5: The amino acid is not soluble in ethanol. Are there alternative esterification methods?
This is a very common problem. A highly effective alternative is to first convert the carboxylic acid to an acid chloride, which then reacts rapidly with ethanol. This can be done in a one-pot procedure.
-
Alternative Protocol (via Acid Chloride):
-
Suspend the dry amino acid (1.0 eq) in anhydrous ethanol (used as solvent) and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 - 1.5 eq) dropwise with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently reflux for 2-4 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The product is typically isolated as its hydrochloride salt.
-
The salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
-
Advanced Method (DCC/DMAP Coupling): For sensitive substrates where harsh conditions are not viable, a peptide coupling approach can be used. Reacting the amino acid with ethanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can form the ester under mild, neutral conditions at room temperature.[10][11] This method is effective but generates dicyclohexylurea (DCU) as a solid byproduct that must be filtered off.
References
-
Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Heterocyclic Chemistry. Cambridge University Press. Retrieved from [Link]
-
Bucherer–Bergs reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Štefane, B., & Požgan, F. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(16), 3738. Retrieved from [Link]
-
Strecker amino acid synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). StudyOrgo.com. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Reactions of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Welcome to the Technical Support Center for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Given that specific literature for this exact molecule is limited, this document synthesizes established principles from the chemistry of cyclic sulfonamides (sultams), α,α-disubstituted amino esters, and general organic synthesis to provide a robust framework for troubleshooting.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and handling of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
I. Synthesis-Related Issues
Question 1: I am experiencing very low to no yield in the synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. What are the potential causes and how can I troubleshoot this?
Low yield is a frequent challenge in multi-step syntheses. The likely synthetic routes to this molecule involve the formation of an α-amino ester on a pre-formed thiomorpholine-1,1-dioxide ring, or the construction of the ring after creating the α-amino ester. Let's break down the potential failure points.
Potential Causes & Solutions:
-
Inefficient α-Amination: The introduction of the amino group at a quaternary carbon is sterically hindered. If you are using a method analogous to the Strecker or Bucherer-Bergs reactions, several factors could be at play.[1][2][3][4][5]
-
Poor Imine/Iminium Formation: The initial condensation of the ketone precursor (ethyl 4-oxothiane-1,1-dioxide-4-carboxylate) with an ammonia source is crucial. Ensure anhydrous conditions to drive the equilibrium towards the imine.
-
Cyanide Addition Failure: The nucleophilic attack of cyanide on the sterically hindered iminium ion might be slow. Consider using a more reactive cyanide source like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.[6]
-
Harsh Hydrolysis Conditions: If proceeding through a nitrile or hydantoin intermediate, the final hydrolysis to the amino ester requires carefully controlled conditions to avoid decomposition.[7][8]
-
-
Degradation of Starting Materials or Product: The sulfone group is generally robust, but the ester and the α-amino moiety can be sensitive.
-
High Temperatures: Thermal decomposition can be an issue, especially for cyclic sulfones.[9] Monitor reaction temperatures closely.
-
Strongly Acidic or Basic Conditions: The ethyl ester can be hydrolyzed under both acidic and basic conditions.[10][11][12][13][14] The final product itself could also be unstable to pH extremes. Aim for neutral or mildly acidic/basic conditions during workup and purification.
-
-
Oxidation of the Thioether Precursor: If you are synthesizing the thiomorpholine ring first and then oxidizing it, incomplete oxidation to the sulfone is a common issue.
-
Insufficient Oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂) are used.
-
Over-oxidation is unlikely for the sulfur, but other sensitive functional groups could be affected.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My reaction produces multiple side products that are difficult to separate from the desired compound. What are these impurities and how can I avoid them?
Common Side Products and Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| Hydrolyzed Ester (Carboxylic Acid) | Exposure to acidic or basic conditions during reaction or workup.[10][11][12][13][14] | Maintain a neutral pH during workup. Use buffered solutions if necessary. Avoid strong acids or bases for purification. |
| Decarboxylated Product | High reaction temperatures, particularly if proceeding through an intermediate that stabilizes a carbanion or radical at the α-position.[15][16][17][18] | Run the reaction at the lowest effective temperature. Screen for catalysts that allow for milder conditions. |
| Unreacted Intermediates (e.g., α-aminonitrile) | Incomplete hydrolysis of the nitrile or hydantoin intermediate. | Increase hydrolysis time or temperature cautiously. Screen different hydrolysis conditions (e.g., switch from acidic to basic, or use an enzymatic method).[7][19] |
| Thiomorpholine Sulfoxide | Incomplete oxidation of the thioether precursor to the sulfone. | Use a slight excess of the oxidizing agent. Monitor the reaction by TLC or LC-MS to ensure full conversion.[20][21][22][23] |
Purification Challenges:
The target molecule is polar due to the amino group and the sulfone. This can lead to issues with standard silica gel chromatography (streaking, poor separation).
-
Alternative Chromatography: Consider using alumina (neutral or basic) or reverse-phase chromatography.
-
Ion-Exchange Chromatography: This can be very effective for separating the amphoteric product from neutral impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store Ethyl 4-amino-1,1-dioxothiane-4-carboxylate?
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear standard personal protective equipment (gloves, safety glasses, lab coat).
-
Storage: Based on related structures like thiomorpholine-1,1-dioxide, it is advisable to store the compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and potential degradation.[24][25] Protect from light.
Q2: Is the compound likely to be stable in solution?
The stability will be solvent and pH-dependent.
-
Aqueous Solutions: The ester linkage is susceptible to hydrolysis, especially at non-neutral pH.[10][11][12][13][14] For analytical purposes, prepare fresh solutions in a suitable organic solvent or buffered aqueous media.
-
Organic Solvents: Generally stable in common aprotic organic solvents (e.g., DCM, THF, acetonitrile). Protic solvents like methanol or ethanol could potentially participate in transesterification over long periods, especially in the presence of acid or base catalysts.
Q3: What analytical techniques are recommended for characterization?
-
NMR Spectroscopy (¹H, ¹³C): Essential for structural confirmation.
-
Mass Spectrometry (LC-MS, HRMS): To confirm the molecular weight and elemental composition.
-
FT-IR Spectroscopy: To identify key functional groups (C=O of the ester, N-H of the amine, S=O of the sulfone).
-
Purity Analysis (HPLC, GC): To determine the purity of the final compound. A reverse-phase HPLC method would likely be suitable.
Q4: Are there any specific safety concerns I should be aware of?
While specific toxicity data for this compound is not available, it is prudent to treat it as potentially hazardous.
-
General Precautions: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Sulfonamides: Some individuals have allergies to sulfonamide-containing compounds, although this is more common with aromatic sulfonamides used as antibiotics.[26] Handle with care.
Part 3: Experimental Protocols
Disclaimer: These are generalized protocols based on established chemical principles. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Hypothetical Synthesis via Bucherer-Bergs Reaction
This protocol outlines a potential multi-step synthesis starting from commercially available thiomorpholine.
Caption: Plausible synthetic pathway to the target molecule.
Step 1: Oxidation to Thiomorpholin-4-one 1,1-dioxide
-
Oxidize thiomorpholine to thiomorpholin-4-one using an appropriate method (literature precedents exist for this transformation).
-
Dissolve the resulting ketone in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work up the reaction by washing with a sodium bisulfite solution, followed by a sodium bicarbonate solution, and finally brine. Dry the organic layer and concentrate to obtain the ketone sulfone.
Step 2: Bucherer-Bergs Hydantoin Formation[1][3]
-
In a sealed pressure vessel, combine the ketone sulfone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.
-
Heat the mixture (e.g., 60-80 °C) for 12-24 hours. Caution: This reaction generates pressure and involves highly toxic cyanide.
-
Cool the reaction mixture, and acidify carefully with HCl to precipitate the hydantoin product.
-
Filter, wash with cold water, and dry the solid spirohydantoin.
Step 3: Hydrolysis and Esterification[8][27][28]
-
Heat the hydantoin intermediate under reflux with an aqueous solution of barium hydroxide (Ba(OH)₂) until hydrolysis to the amino acid is complete (monitor by TLC/LC-MS).
-
Cool the mixture and neutralize with sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate and concentrate the filtrate containing the α-amino acid.
-
To the crude amino acid, add an excess of anhydrous ethanol and bubble in dry HCl gas at 0 °C (or use thionyl chloride in ethanol).
-
Heat the mixture to reflux to drive the Fischer esterification.
-
Remove the solvent under reduced pressure. The crude product will be the hydrochloride salt.
Protocol 2: Purification of the Final Compound
-
Dissolve the crude hydrochloride salt in a minimal amount of water.
-
Neutralize carefully with a mild base like sodium bicarbonate solution until the pH is ~7-8.
-
Extract the free amine product into an organic solvent like ethyl acetate or DCM (multiple extractions may be necessary).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
If further purification is needed, perform column chromatography on neutral alumina, eluting with a gradient of ethyl acetate in hexanes, possibly with 1-2% triethylamine to prevent streaking. Alternatively, use reverse-phase HPLC.
References
-
Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]
-
Pozdnev, V. F. (2009). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 14(8), 3055-3066. [Link]
-
Zuo, Z., MacMillan, D. W. C. (2014). Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]
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NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. Retrieved from [Link]
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Martínez-Rodríguez, S., et al. (2014). Optically pure alpha-amino acids production by the "Hydantoinase Process". Applied Microbiology and Biotechnology, 98(18), 7625-7635. [Link]
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Asymmetric. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]
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Panday, S. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(3), 943. [Link]
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Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Retrieved from [Link]
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Zhang, J., et al. (2013). A New Strategy for the Construction of α-Amino Acid Esters via Decarboxylation. Organic Letters, 15(13), 3222–3225. [Link]
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ChemistryViews. (2018). New Protecting Group for Amines. ChemistryViews. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
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Samanta, I. (2017). Protection for the AMINE.pptx. SlideShare. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
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Chen, Z., et al. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Chemical Reviews, 103(5), 1649-1682. [Link]
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Zuo, Z., MacMillan, D. W. C. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society, 136(38), 13154–13157. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
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Ting, A., Scheidt, K. A. (2005). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 127(39), 13370–13371. [Link]
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Kumar, A., et al. (2002). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Bioorganic & Medicinal Chemistry Letters, 12(10), 1343-1346. [Link]
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Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. Retrieved from [Link]
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Tahara, S., Mizutani, J., Obata, Y. (1971). Studies on a-Alkyl-a-amino Acids Part II. Hydantoins Containing Chlorines on the Side-chain and their Alkaline Hydrolysis Products. Agricultural and Biological Chemistry, 35(11), 1806-1809. [Link]
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ResearchGate. (n.d.). Decarboxylative α‐aminoalkylation of α‐amino acid‐derived redox‐active esters. ResearchGate. Retrieved from [Link]
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van der Westhuyzen, R., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6563–6573. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Khan, D. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Allergy and Clinical Immunology, 137(2), AB237. [Link]
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Clark, J. (2015). hydrolysis of esters. Chemguide. Retrieved from [Link]
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Bolshan, Y., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(6), 463–467. [Link]
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ResearchGate. (n.d.). Intramolecular Heck Reactions of Cyclic Sulfonamides: Regiochemical Trends and Reductive Cleavage. ResearchGate. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
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Lim, C. S., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1934–1937. [Link]
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Lim, C. S., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1934–1937. [Link]
-
ResearchGate. (n.d.). Modulation of photochemical oxidation of thioethers to sulfoxides or sulfones using an aromatic ketone as the photocatalyst. ResearchGate. Retrieved from [Link]
-
Bremerich, M., et al. (2020). Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters, 22(3), 963–968. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2018). Common ways to lose product and reduce yield?. Reddit. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
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- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Welcome to the technical support center for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and handling of this unique cyclic β-amino acid derivative. By understanding the underlying chemical principles, you can effectively troubleshoot and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate and their associated challenges?
The synthesis of cyclic β-amino sulfones like Ethyl 4-amino-1,1-dioxothiane-4-carboxylate often involves multi-step sequences. A common conceptual approach is the double aza-Michael addition of an amine to divinyl sulfone, followed by the introduction of the carboxylate group.[1] Another plausible route involves modifications of a pre-formed 4-oxothiane-1,1-dioxide scaffold, for instance, through a Strecker or Bucherer-Bergs reaction to introduce the amino and carboxylate functionalities.
Challenges associated with these routes include controlling the reactivity of the divinyl sulfone, potential polymerization, and ensuring the desired stereochemistry. For syntheses starting from the corresponding ketone, forcing reaction conditions can lead to degradation or rearrangement of the thiane dioxide ring.
Q2: During the synthesis of the 4-amino-substituted thiane-1,1-dioxide core, what are the most likely side reactions?
The introduction of the amine at the 4-position of the thiane-1,1-dioxide ring is a critical step where side reactions can occur. If proceeding through a reductive amination of 4-oxothiane-1,1-dioxide, over-alkylation of the desired primary amine to a secondary amine can be a significant issue, especially if the reducing agent is not selective or if there is an excess of the ketone starting material.
Furthermore, under basic conditions, elimination reactions can occur. The protons alpha to the sulfone group are acidic, and deprotonation can initiate an elimination cascade, particularly if there is a suitable leaving group at the 4-position.
Q3: Can the thiane-1,1-dioxide ring open during the reaction?
Yes, the thiane-1,1-dioxide ring, while generally stable, can be susceptible to ring-opening under certain conditions. Strong nucleophiles or bases, particularly at elevated temperatures, can potentially attack one of the carbons adjacent to the sulfone group, leading to ring cleavage. This is a known reactivity pattern for some cyclic sulfone systems.
Q4: Are there any stability concerns with the final product, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate?
The final compound contains both an amino group and an ester, which can lead to intramolecular reactions. Under certain conditions (e.g., prolonged heating or in the presence of a strong base), the amino group could potentially attack the ester carbonyl, leading to lactam formation and elimination of ethanol. Additionally, like many amino esters, it may be susceptible to racemization at the alpha-carbon under basic conditions.
Troubleshooting Guide: Common Side Reaction Pathways
This section details specific issues you might encounter during your experiments and provides actionable solutions based on mechanistic insights.
Issue 1: Formation of Dimeric or Polymeric Byproducts
-
Observation: During synthesis via the double aza-Michael addition to divinyl sulfone, you observe a significant amount of high molecular weight, insoluble material, and low yields of the desired cyclic product.
-
Root Cause: Divinyl sulfone is a highly reactive Michael acceptor. Intermolecular polymerization can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Troubleshooting & Mitigation:
-
High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Add the amine substrate slowly to a solution of divinyl sulfone to maintain a low concentration of the amine and minimize oligomerization.
-
Issue 2: Unwanted N-Alkylation or N-Arylation
-
Observation: When synthesizing related benzothiazine derivatives by alkylating the corresponding sodium salt, you observe a mixture of the desired O-alkylation (ester formation) and N-alkylation at the heteroatom.[2]
-
Root Cause: The nitrogen atom in the ring can also be nucleophilic and compete with the carboxylate oxygen for the alkylating agent.[2]
-
Troubleshooting & Mitigation:
-
Solvent Choice: The choice of solvent can influence the O- vs. N-alkylation ratio. Aprotic polar solvents like DMSO may favor N-alkylation. Experimenting with less polar solvents might be beneficial.
-
Counter-ion: The nature of the counter-ion can affect the nucleophilicity of the oxygen and nitrogen atoms.
-
Protecting Groups: If N-alkylation is a persistent issue, consider using a suitable protecting group for the nitrogen atom that can be removed later in the synthesis.
-
Issue 3: Formation of Hydroxylated Impurities
-
Observation: In nucleophilic substitution reactions on a related ring system (e.g., substitution of a bromine atom), you observe the formation of a hydroxylated byproduct alongside the desired amino-substituted product.[3]
-
Root Cause: If water is present in the reaction mixture, the hydroxide ion can act as a competing nucleophile, leading to the formation of a hydroxy derivative.[3]
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Amine Basicity: The pKa of the incoming amine can influence the extent of this side reaction. More basic amines may be more competitive nucleophiles against the hydroxide ion.[3]
-
Issue 4: Formation of Michael Adducts as Side Products
-
Observation: In reactions involving the generation of reactive intermediates, such as 2-alkylideneindolenines from indole-2-ylmethyl acetates, the desired product can itself act as a nucleophile, leading to the formation of dimeric Michael adducts.[4]
-
Root Cause: The product of the initial reaction may still be sufficiently nucleophilic to react with the starting material or a reactive intermediate, leading to self-condensation or adduct formation.[4]
-
Troubleshooting & Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using an excess of one reagent can sometimes suppress the formation of self-condensation products.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the rate of the undesired side reaction.
-
Visualizing the Reaction Pathways
To better understand the potential reaction outcomes, the following diagrams illustrate the desired synthetic pathway and a common side reaction.
Caption: Desired synthesis via double aza-Michael addition.
Caption: Side reaction: Intermolecular polymerization.
Experimental Protocols
Protocol 1: Minimizing Polymerization in Double Aza-Michael Addition
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry, degassed solvent (e.g., acetonitrile or THF).
-
Reagent Preparation: In the dropping funnel, prepare a solution of the primary amine in the same solvent. In the reaction flask, prepare a dilute solution of divinyl sulfone.
-
Reaction Execution:
-
Begin vigorously stirring the divinyl sulfone solution.
-
Add the amine solution dropwise from the dropping funnel over a period of several hours. The rate of addition should be slow enough to maintain a low concentration of the amine in the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup: Once the reaction is complete, quench with a suitable reagent, and proceed with standard extraction and purification procedures.
References
- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
- Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
Sources
- 1. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (CAS No. 1250287-78-5). Given the limited publicly available data for this specific compound, this guide synthesizes known information with established principles for handling related chemical structures, such as sulfones and amino acid esters, to ensure a high standard of laboratory safety and experimental success.
I. Critical Safety & Handling Overview
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H15NO4S | [1] |
| Molecular Weight | 221.27 g/mol | [1] |
| Appearance | White Solid | |
| CAS Number | 1250287-78-5 | [1] |
II. Troubleshooting Guide
This section addresses potential issues you may encounter during the storage and handling of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound appears discolored or clumped upon receipt. | - Exposure to moisture during shipping or storage. - Improper storage conditions. | - Immediately transfer the compound to a desiccator to remove excess moisture. - If discoloration persists, it may indicate degradation. Consider analytical testing (e.g., NMR, LC-MS) to assess purity before use. - Always store in a tightly sealed container in a cool, dry place.[5][6][7] |
| Inconsistent experimental results. | - Compound degradation due to improper storage. - Cross-contamination. | - Ensure the compound is stored at the recommended temperature of 0-8 °C. - Protect from light and moisture.[5] - Use clean, dedicated spatulas and weighing boats for handling to prevent cross-contamination.[8] - Prepare solutions fresh for each experiment if stability in a particular solvent is unknown. |
| Difficulty dissolving the compound. | - Use of an inappropriate solvent. - Insufficient mixing. | - Test solubility in a small amount of various research-grade solvents (e.g., DMSO, DMF, methanol). - Use sonication or gentle warming to aid dissolution, but monitor for any signs of degradation (color change). |
| Eye or skin irritation after handling. | - Inadequate personal protective equipment (PPE). - Accidental contact. | - Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][9][10] - In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6][9] - For skin contact, wash the affected area thoroughly with soap and water.[6][9] |
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate?
A1: The recommended storage temperature is 0-8 °C. It should be kept in a tightly sealed container to protect it from moisture and light.[5]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent eye contact.[6][9][10]
Q3: Is this compound stable in solution?
A3: The stability of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate in various solvents has not been extensively documented. As a general precaution with amino acid esters, it is best to prepare solutions fresh before use. Be aware that β-amino esters can undergo transesterification in the presence of alcohols.[11]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.[7][10] Do not pour down the drain.
Q5: What should I do in case of a spill?
A5: For a minor spill, ensure the area is well-ventilated. Wearing your PPE, gently sweep up the solid material, avoiding dust formation, and place it in a sealed container for proper disposal.[6] Clean the spill area with an appropriate solvent and decontaminate surfaces.
IV. Experimental Protocols
Step-by-Step Handling Protocol
-
Preparation: Before handling, read this guide and any available safety information. Ensure you are in a well-ventilated area, preferably a fume hood.
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.
-
Equilibration: If stored in a refrigerator, allow the container to reach room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh the desired amount of the compound using a clean spatula and weighing boat. Avoid creating dust.
-
Dissolution (if applicable): Add the solid to your chosen solvent in a suitable flask. Mix thoroughly. Gentle heating or sonication may be used if necessary, but monitor for any signs of degradation.
-
Storage of Unused Compound: Tightly seal the container of the remaining solid and store it at 0-8 °C, protected from light.
-
Clean-up: Clean all equipment and the work area thoroughly after use. Dispose of any contaminated materials as chemical waste.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
V. Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Caption: Troubleshooting workflow for common issues.
References
-
Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions. Retrieved from [Link]
-
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. (2018). PubMed Central. Retrieved from [Link]
-
The Growing Importance of Sulfones in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. (2016). ACS Publications. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfone Definition. Retrieved from [Link]
-
Hyperbranched vs Linear Poly(β-amino ester)s: Polymer Topology and End-Group Hydrophilicity Govern Degradation Kinetics, Transfection Efficiency, and Biocompatibility. (2025). ACS Publications. Retrieved from [Link]
-
Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. (n.d.). PubMed. Retrieved from [Link]
-
Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. (n.d.). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - Butadiene sulfone, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety considerations for chemical reagents. (n.d.). Ampliqon. Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]
-
Safety Data Sheet - Take Off Sulfone. (2014). Greenbook.net. Retrieved from [Link]
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Amines. (n.d.). NCERT. Retrieved from [Link]
-
Ethyl 4-amino-1-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen. Retrieved from [Link]
-
Safety Protocols for Handling Hazardous Reagents and Chemicals in a Medical Diagnostic Lab. (n.d.). Needle.Tube. Retrieved from [Link]
- Process for preparing amino acid esters and their acid addition salts. (2005). Google Patents.
-
Amino acid degradation. (2018). GPnotebook. Retrieved from [Link]
-
Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. (2005). PubMed. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. Retrieved from [Link]
-
Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Ethyl 4-amino-1,1-dioxothiane-4-carboxylate | C8H15NO4S | CID 61563290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfone: Formula, Structure, Synthesis, and Reactions. [chemistrylearner.com]
- 4. fiveable.me [fiveable.me]
- 5. bachem.com [bachem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. shahandassociates.co.in [shahandassociates.co.in]
- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 9. biosynth.com [biosynth.com]
- 10. needle.tube [needle.tube]
- 11. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate"
Last Updated: January 20, 2026
Welcome to the technical support guide for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges, particularly those related to solubility, and provide practical, in-depth troubleshooting advice based on fundamental chemical principles.
While extensive peer-reviewed data on this specific molecule is not widely available, its structure—containing a polar cyclic sulfone, a basic amino group, and an ethyl ester—provides a strong basis for predicting its behavior and devising effective solubilization strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate and how do they influence solubility?
Answer: The solubility profile of this compound is governed by three primary functional groups:
-
Cyclic Sulfone (1,1-dioxothiane): This is a highly polar, rigid ring structure. The sulfone group is a strong hydrogen bond acceptor, which generally increases polarity and can enhance solubility in polar solvents.[1][2] Cyclic sulfones are often incorporated into drug candidates to improve ADME properties by lowering lipophilicity.[2]
-
Amino Group (-NH₂): This is a basic functional group. At neutral pH, it is a hydrogen bond donor and acceptor. In acidic conditions (pH < ~7), it becomes protonated (-NH₃⁺), forming a salt. This ionization dramatically increases aqueous solubility.[3][4]
-
Ethyl Carboxylate (-COOEt): This ester group is moderately polar but also contributes lipophilic character. It is susceptible to hydrolysis under strong acidic or basic conditions, especially when heated.
Collectively, these features create a molecule with a complex solubility profile: it is a polar, ionizable compound expected to be most soluble in polar organic solvents and aqueous acidic solutions.
Q2: What are the best starting solvents for this compound?
Answer: Based on the principle of "like dissolves like," polar solvents are the most logical starting point.[5] We recommend screening the following solvents in a systematic manner:
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol
-
Polar Aprotic Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), Acetonitrile (ACN), THF (Tetrahydrofuran)
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Aqueous Solutions: Acidified water or buffer (e.g., pH 2-5)
Non-polar solvents such as hexanes, toluene, or diethyl ether are unlikely to be effective and are not recommended as primary solvents.
Q3: Is this compound stable? Are there any storage or handling precautions?
Answer: While specific stability data is limited, general precautions for amino esters should be followed:
-
Hydrolysis: Avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10), particularly at elevated temperatures, to prevent hydrolysis of the ethyl ester.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Part 2: Troubleshooting Solubility Issues
This section provides a structured approach to resolving common solubility challenges encountered during experimental work.
Issue 1: The compound does not dissolve in my chosen organic solvent.
Question: I am trying to dissolve the compound in acetonitrile (ACN) for an HPLC analysis, but it remains a suspension. What should I do?
Answer: This indicates that the solvation energy provided by ACN alone is insufficient to overcome the compound's crystal lattice energy. The presence of both a highly polar sulfone and a primary amine suggests that strong intermolecular forces (like hydrogen bonding) are at play.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Do not assume a single solvent will work. Test solubility in a range of solvents with varying polarity as recommended in the FAQ section. A structured approach is key.
-
Increase Polarity: If solubility is poor in moderately polar solvents like ACN or THF, move to more polar options like Methanol, DMF, or DMSO.
-
Use a Co-Solvent System: Introduce a small percentage of a stronger, more polar solvent. For example, try a 9:1 mixture of ACN:Methanol or ACN:Water.
-
Apply Gentle Heating: Warm the mixture to 40-50°C. This can provide the energy needed to break intermolecular bonds. Always check for degradation by a suitable method (e.g., TLC or HPLC) if heating is applied for an extended period.
-
Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break up solid aggregates and accelerate the dissolution process.
Logical Workflow for Solvent Selection:
Below is a decision-making workflow to guide your solvent selection process.
Caption: Relationship between pH and compound ionization state.
Issue 3: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.
Question: I have a 50 mM stock solution in DMSO. When I dilute it 1:1000 into my aqueous assay buffer (pH 7.4), a precipitate forms immediately.
Answer: This is a classic solubility problem known as "crashing out." The compound is soluble in 100% DMSO, but when diluted into a predominantly aqueous environment where it is not soluble at that pH, it precipitates. The final DMSO concentration (0.1%) is too low to keep the compound in solution.
Troubleshooting Protocol:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 1-10 mM). This will result in a lower final concentration in the assay, which may be below the aqueous solubility limit.
-
Use an Acidified Aqueous Stock: As described in Issue 2 , the most robust solution is to avoid organic stock solutions entirely. Prepare a high-concentration stock in an acidic aqueous solution (e.g., 10 mM in pH 3 buffer) and dilute that into your final assay medium.
-
Investigate Co-Solvents: If an organic stock must be used, investigate the use of co-solvents in your final assay medium. The addition of solubilizing agents like PEG-400 or cyclodextrins can sometimes help, but this must be compatible with your experimental system.
-
Check Final pH: After diluting your DMSO stock, check the pH of the final solution. While unlikely with a small volume of unbuffered DMSO, it's good practice to ensure the buffer's pH hasn't shifted.
Part 3: Data Summary & Reference Tables
Since validated experimental solubility data for this specific compound is not publicly available, we provide the following table as a template for you to record your own findings. This structured approach will help you build a reliable internal dataset for your projects.
Table 1: Experimental Solubility Log
| Solvent / System | Temperature (°C) | Observed Solubility (mg/mL) | Notes / Observations |
| Water (Deionized) | 25 | e.g., Insoluble | |
| PBS (pH 7.4) | 25 | e.g., Insoluble | |
| 0.1 M HCl (pH 1) | 25 | ||
| 0.1 M Citrate (pH 3) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile (ACN) | 25 | ||
| Dichloromethane (DCM) | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl sulfoxide (DMSO) | 25 |
Table 2: Common Solvent Properties
This table provides reference properties for the recommended screening solvents to help guide your selections.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Universal polar standard. |
| DMSO | 7.2 | 189 | Very strong, polar aprotic. |
| Methanol | 5.1 | 65 | Polar protic. |
| DMF | 6.4 | 153 | Strong, polar aprotic. |
| Acetonitrile | 5.8 | 82 | Medium polarity aprotic. |
| Ethanol | 4.3 | 78 | Polar protic. |
| THF | 4.0 | 66 | Medium polarity aprotic ether. |
| Dichloromethane | 3.1 | 40 | Non-polar, but can dissolve some polar compounds. |
References
-
Bergström, C. A. S. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Molecular Pharmaceutics. Available at: [Link]
-
PubChem. Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Jarl, E. et al. (2016). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]
-
Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
-
Voges, M., et al. (2019). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Chem-Impex International. Ethyl 4-amino-1-piperidinecarboxylate. Available at: [Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. Available at: [Link]
-
ResearchGate. pH dependence of amino acid solubility. Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. Cyclic sulfoxides and sulfones in drug design. Available at: [Link]
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- 1. Cyclic Sulfones - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Technical Support Center: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and practical experience.
I. Introduction to the Synthesis and its Challenges
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. Its structure, featuring a quaternary α-amino ester on a cyclic sulfonamide (sultam) ring, presents unique synthetic hurdles, particularly during scale-up. The construction of this sterically hindered quaternary center is a significant challenge in organic synthesis.
The synthesis typically involves multiple steps, each with its own set of potential issues that can be exacerbated at a larger scale. Key challenges include:
-
Reaction Control: Exothermic reactions and the handling of potentially hazardous reagents require careful monitoring and control.
-
Reagent Stoichiometry and Addition: Precise control over reagent ratios and addition rates is critical to minimize side-product formation.
-
Work-up and Purification: Isolation of the target compound from complex reaction mixtures can be difficult, often requiring specialized purification techniques.
-
Safety: The use of strong bases, reactive intermediates, and potentially toxic reagents necessitates robust safety protocols.
This guide will provide a structured approach to identifying and resolving these and other issues you may encounter.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems that may arise during the synthesis.
Question 1: Low yield observed after the initial reaction steps, what are the likely causes and how can I improve it?
Answer:
Low yields in the initial stages often point to incomplete reactions or the formation of side products. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). A modest increase in temperature may be necessary, but be cautious of potential side reactions.
-
Reagent Quality: Verify the purity and activity of your starting materials and reagents. Degradation of reagents, especially organometallic compounds or strong bases, can significantly impact yield.
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate stirring mechanism for the scale of your reaction.
-
Atmospheric Moisture: Many of the reagents used in this type of synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing the formation of multiple byproducts during the reaction. How can I identify them and suppress their formation?
Answer:
Byproduct formation is a common challenge, especially in complex multi-step syntheses.
-
Byproduct Identification: Isolate the major byproducts using chromatography (e.g., column chromatography or preparative HPLC) and characterize them using spectroscopic methods (NMR, MS). Understanding the structure of the byproducts will provide clues about the undesired reaction pathways.
-
Controlling Reaction Conditions:
-
Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the reaction temperature can often suppress byproduct formation.
-
Rate of Addition: Slow, controlled addition of reagents, particularly strong bases or electrophiles, can prevent localized high concentrations that may lead to side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction.
-
Question 3: The purification of the final product is proving difficult due to its polarity and the presence of closely-related impurities. What purification strategies do you recommend?
Answer:
The polar nature of the amino ester and the cyclic sulfonamide can make purification challenging.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.
-
Chromatography:
-
Silica Gel Chromatography: While effective on a small scale, silica gel chromatography can be cumbersome for large quantities. If necessary, use a wider diameter column and optimize the eluent system to achieve good separation.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.
-
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
Question 4: We are concerned about the safety of scaling up this synthesis, particularly with the use of hazardous reagents. What are the key safety considerations?
Answer:
Safety is paramount during scale-up. A thorough risk assessment should be conducted before proceeding.
-
Reagent Handling: Be aware of the specific hazards of each reagent. For example, some starting materials like 3-sulfolene can be irritating to the eyes and skin, and upon heating, may release toxic sulfur oxides.[1][2] Sulfolane, a related compound, can also be an eye irritant.[3]
-
Exothermic Reactions: Many steps in the synthesis may be exothermic. Use a reactor with adequate temperature control and an emergency cooling system. For highly exothermic steps, consider adding the reactive reagent slowly and at a low temperature.
-
Pressure Build-up: Be aware of reactions that may generate gaseous byproducts, which can lead to a build-up of pressure in a closed system. Ensure the reactor is properly vented.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. For handling particularly hazardous materials, additional protection such as a face shield or respirator may be necessary.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield I can expect for this synthesis on a multi-gram scale?
While yields can vary depending on the specific route and optimization, a well-optimized process on a multi-gram scale can often achieve an overall yield in the range of 30-50%. However, this is highly dependent on the efficiency of each individual step and the purification methods employed.
Q2: Are there alternative synthetic routes to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate that might be more amenable to scale-up?
Research into the synthesis of cyclic sulfonamides is an active area.[5][6] Novel methods, such as ring-expansion strategies, are being developed and may offer advantages in terms of efficiency and scalability.[7] It is advisable to stay current with the literature to identify new and potentially more robust synthetic approaches.
Q3: How can I monitor the progress of the reaction effectively on a larger scale?
In-process controls (IPCs) are crucial for monitoring reaction progress on a large scale. Small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.
Q4: What are the critical process parameters that I should focus on controlling during scale-up?
The critical process parameters (CPPs) will depend on the specific reaction step, but generally include:
-
Temperature: As discussed, temperature control is vital for managing reaction rates and selectivity.
-
Agitation Speed: Ensures homogeneity and efficient heat transfer.
-
Reagent Addition Rate: Prevents localized concentration gradients and exotherms.
-
Reaction Time: Ensures the reaction proceeds to completion without significant degradation of the product.
-
pH (during work-up): Critical for efficient extraction and isolation of the product.
IV. Experimental Protocols & Data
Illustrative Reaction Monitoring Data
The following table illustrates typical data that might be collected during the monitoring of a key reaction step.
| Time (hours) | Starting Material (%) | Product (%) | Impurity A (%) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 30 | 5 |
| 2 | 30 | 65 | 5 |
| 4 | 5 | 90 | 5 |
| 6 | <1 | 94 | 6 |
This data is for illustrative purposes only.
General Protocol for a Key Synthetic Step (Example)
Note: This is a generalized example and specific conditions will need to be optimized for your particular synthesis.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is assembled and dried under vacuum with heating.
-
Inert Atmosphere: The reactor is purged with dry nitrogen.
-
Reagent Charging: The starting material and solvent are charged to the reactor.
-
Cooling: The reactor is cooled to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Reagent Addition: The second reagent, dissolved in an appropriate solvent, is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below a set point.
-
Reaction Monitoring: The reaction is monitored by IPCs (e.g., HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Work-up: The reaction mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by crystallization or chromatography.
V. Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Scale-Up Safety Considerations Flowchart
Caption: A flowchart outlining key safety considerations for process scale-up.
VI. References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at: [Link]
-
Expanding Sulfonamide Chemistry - University of York. Available at: [Link]
-
Medicinally important acyclic and cyclic sulfonamides. - ResearchGate. Available at: [Link]
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cpchem.com [cpchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Expanding Sulfonamide Chemistry - Department of Chemistry, University of York [york.ac.uk]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate Derivatives and Related Sulfonamides
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The sulfonamide functional group, a cornerstone in drug discovery, continues to yield derivatives with a broad spectrum of pharmacological activities.[1][2] This guide delves into the therapeutic potential of a specific scaffold, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, by drawing comparative insights from the well-established biological activities of its structural relatives, the sulfonamides. For researchers and drug development professionals, understanding these structure-activity relationships (SAR) is paramount for designing next-generation therapeutics.
The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
The sulfonamide moiety (-SO₂NH₂) is a key feature in a multitude of marketed drugs, owing to its ability to mimic a carboxylic acid group and participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2] Derivatives of this versatile scaffold have demonstrated a wide array of pharmacological effects, including antibacterial, antidiabetic, anti-inflammatory, and anti-cancer activities.[2][3] The biological activity is often dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.
The core structure of interest, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, incorporates a cyclic sulfonamide (a sultam) within a thiane dioxide ring. This structural modification introduces conformational constraints and alters the physicochemical properties compared to acyclic sulfonamides, potentially leading to enhanced potency and selectivity for specific biological targets.
Comparative Biological Activities: Benchmarking Against Known Sulfonamides
While specific experimental data on Ethyl 4-amino-1,1-dioxothiane-4-carboxylate derivatives is emerging, we can infer their potential biological activities by comparing their structural features with those of well-characterized sulfonamide-based inhibitors.
Enzyme Inhibition: A Primary Mechanism of Action
Many sulfonamide derivatives exert their therapeutic effects by inhibiting specific enzymes. A comparative analysis of inhibitory activities against key enzymes provides a framework for predicting the potential of novel dioxothiane-based analogs.
Table 1: Comparative Inhibitory Activities of Sulfonamide Derivatives Against Various Enzymes
| Compound/Class | Target Enzyme | IC₅₀/EC₅₀ (µM) | Therapeutic Area | Reference |
| Acarbose (Reference) | α-Glucosidase | - | Antidiabetic | [3][4] |
| Sulfonamide Derivative 3a | α-Glucosidase | 19.39 | Antidiabetic | [3][4] |
| Sulfonamide Derivative 3b | α-Glucosidase | 25.12 | Antidiabetic | [3][4] |
| Sulfonamide Derivative 6 | α-Glucosidase | 22.02 | Antidiabetic | [3][4] |
| Acarbose (Reference) | α-Amylase | - | Antidiabetic | [4] |
| Various Sulfonamides | α-Amylase | 57.36 - 416.46 | Antidiabetic | [4] |
| Methazolamide | Carbonic Anhydrase II | - | Anticonvulsant | [2] |
| 2-Amino-indane-5-sulfonic acids | Carbonic Anhydrase II | 0.043 - 0.089 | Anticonvulsant | [2] |
| (S)-10d (Dioxolane derivative) | 5-Lipoxygenase (LTB4 synthesis) | 0.039 | Anti-inflammatory | [5] |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC₅₀ values represent the concentration of a drug that gives a half-maximal response.
The data clearly indicates that substitutions on the sulfonamide scaffold significantly influence inhibitory potency. For instance, certain sulfonamide derivatives show excellent inhibitory potential against α-glucosidase, with some being more potent than the reference drug acarbose.[3][4] The weaker interaction with α-amylase suggests a potential for selectivity.[4]
The dioxothiane scaffold, with its constrained conformation, could orient the key pharmacophoric features in a manner that enhances binding to the active site of enzymes like carbonic anhydrase, which is a validated target for anticonvulsant and anti-glaucoma drugs.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonamides is intrinsically linked to their molecular structure. Understanding these relationships is crucial for optimizing lead compounds.
-
Substitutions on the Aromatic Ring: As seen with α-glucosidase inhibitors, an unsubstituted phenyl ring can be optimal for activity, while specific substitutions like 4-Cl and 3-NO₂ can also enhance potency.[4]
-
Nature of the Heterocyclic Ring: The incorporation of different heterocyclic rings linked to the sulfonamide core can modulate the biological activity, as seen in various antimicrobial and antidiabetic agents.[3][6]
-
Stereochemistry: For cyclic derivatives like dioxolanes, chirality plays a critical role. For example, the (S)-enantiomer of a dioxolane-based inhibitor of leukotriene biosynthesis was 25-fold more potent than its (R)-enantiomer, highlighting the importance of stereochemistry in drug-receptor interactions.[5]
The rigid 1,1-dioxothiane ring in the title compound series offers a unique template for exploring SAR. The amino and carboxylate groups at the 4-position provide handles for derivatization to probe interactions with specific receptor pockets.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel Ethyl 4-amino-1,1-dioxothiane-4-carboxylate derivatives, a battery of standardized in vitro and in vivo assays is essential. The choice of assays should be guided by the predicted therapeutic targets based on structural analogy to known sulfonamides.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against target enzymes.
Example Protocol: α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (pH 6.8).
-
Test compounds and reference inhibitor (e.g., Acarbose) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Causality behind Experimental Choices: The use of a chromogenic substrate like pNPG allows for a simple and robust colorimetric readout. Pre-incubation of the enzyme with the inhibitor is crucial to allow for binding to occur before the substrate is introduced.
Cellular Assays
Objective: To evaluate the effect of the compounds on cellular processes, such as glucose uptake or inflammatory responses.
Example Workflow: Cellular Glucose Uptake Assay
Caption: Workflow for assessing the effect of compounds on cellular glucose uptake.
In Vivo Models
For promising candidates, evaluation in animal models of disease is a critical step to assess efficacy and pharmacokinetic properties. For example, derivatives showing potent anti-inflammatory activity in vitro could be tested in a carrageenan-induced paw edema model in rats.[7]
Future Directions and Therapeutic Potential
The Ethyl 4-amino-1,1-dioxothiane-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the comparative analysis with known sulfonamides, this class of compounds holds potential in several therapeutic areas:
-
Metabolic Disorders: As inhibitors of α-glucosidase and potentially other enzymes involved in carbohydrate metabolism.[3][4]
-
Neurological Disorders: By targeting enzymes such as carbonic anhydrase or cholinesterases, which are implicated in epilepsy and Alzheimer's disease, respectively.[1][2]
-
Inflammatory Diseases: Through the inhibition of enzymes like 5-lipoxygenase or cyclooxygenase.[5]
-
Infectious Diseases: As antimicrobial agents, a traditional application of sulfonamides.[6]
The logical progression of research in this area is depicted below:
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. sciepub.com [sciepub.com]
- 3. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]
- 5. Chiral dioxolane inhibitors of leukotriene biosynthesis: structure-activity relationships and syntheses using asymmetric dihydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Discovery Professionals: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate vs. Alternative Cyclic Amino Acid Esters
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In modern medicinal chemistry, the use of tailor-made, non-natural amino acids is a cornerstone of rational drug design.[1] Among these, cyclic amino acids are particularly valuable for their ability to impart conformational rigidity upon parent molecules.[] This structural pre-organization can significantly enhance biological activity by reducing the entropic penalty of binding to a biological target, improving metabolic stability against enzymatic degradation, and increasing receptor selectivity.[][3] The incorporation of these constrained scaffolds is a widely used strategy in lead optimization programs, with approximately 30% of small-molecule pharmaceuticals containing residues of such custom amino acids.[1]
This guide provides an in-depth comparison of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate , a unique quaternary α-amino acid ester featuring a thiomorpholine S,S-dioxide scaffold, against other commonly utilized cyclic amino acid esters. We will dissect their structural nuances, compare key physicochemical properties supported by experimental data, and provide validated protocols to empower researchers in selecting the optimal building block for their specific therapeutic objectives.
Featured Compound Profile: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a heterocyclic amino acid analog built upon a six-membered thiomorpholine ring. Its defining features are:
-
A Quaternary α-Carbon: The amino and carboxylate groups are attached to a carbon that is part of the ring, creating a sterically hindered quaternary center. This imparts exceptional conformational constraint and provides a robust defense against enzymatic degradation at this position.
-
A Thiomorpholine S,S-Dioxide Core: The sulfone group (SO₂) is a critical functional moiety. It is a non-basic, highly polar group that acts as a potent hydrogen bond acceptor. This feature significantly influences the molecule's polarity and solubility profile, distinguishing it from its carbocyclic or simple heterocyclic counterparts. The thiomorpholine scaffold itself is recognized for its presence in a wide array of bioactive compounds.[4][5]
-
An Ethyl Ester: The carboxylate is protected as an ethyl ester, a common strategy to modulate lipophilicity and facilitate subsequent chemical modifications, such as amide bond formation.
These features combine to create a building block that introduces a rigid, polar, and metabolically stable element into a molecule.
Comparative Analysis: Physicochemical Properties and Structural Implications
The choice of a cyclic amino acid scaffold has profound consequences for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Below, we compare our featured compound with three other representative cyclic amino acid esters: a direct heteroatom analog (piperidine-based), a smaller canonical ring (proline-based), and a simple carbocyclic analog (cycloleucine-based).
| Compound Name | Structure | Molecular Weight ( g/mol ) | Calculated LogP* | Topological Polar Surface Area (TPSA) (Ų) | Key Features |
| Ethyl 4-amino-1,1-dioxothiane-4-carboxylate | C8H15NO4S | 221.27[6] | ~0.1 | 89.8 | Highly polar sulfone group; Quaternary center; H-bond acceptor. |
| Ethyl 4-aminopiperidine-1-carboxylate | C8H16N2O2 | 172.22[7] | ~0.8 | 58.5 | N-Boc protected amine; Secondary amine available for interaction. |
| Ethyl Piperidine-4-carboxylate | C8H15NO2 | 157.21[8] | ~0.55 | 38.3 | Simple piperidine ring; Secondary amine; Less sterically hindered. |
| L-Proline Ethyl Ester | C7H13NO2 | 143.18 | ~0.3 | 38.3 | Five-membered ring; Fused ring system imposes unique backbone torsion. |
Note: LogP values are estimations from chemical databases and can vary based on the calculation method. The trend is more informative than the absolute value.
Discussion of Comparative Data
-
Polarity and Solubility: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate stands out with the highest TPSA, a direct result of the sulfone group. This suggests it will confer greater aqueous solubility to a parent molecule compared to the other analogs. This is a critical advantage when tackling poorly soluble drug candidates. In contrast, the piperidine and proline esters offer a more moderate polarity.
-
Lipophilicity (LogP): The high polarity of the thiomorpholine dioxide derivative results in the lowest calculated LogP. This indicates lower lipophilicity, which can be beneficial for reducing off-target effects related to non-specific membrane binding but may pose a challenge for passive membrane permeability. The other esters present a more balanced lipophilic profile.
-
Structural Rigidity and Shape: All cyclic structures introduce rigidity.[] The six-membered rings of the thiomorpholine and piperidine derivatives adopt chair-like conformations, presenting substituent vectors in defined axial and equatorial orientations. The quaternary center of the featured compound provides the highest degree of local conformational locking. Proline's five-membered ring imposes a unique kink in a peptide backbone, which is often exploited to induce specific secondary structures like β-turns.[9]
-
Chemical Functionality: The secondary amine in Ethyl piperidine-4-carboxylate and L-Proline ethyl ester provides an additional site for chemical modification or interaction with a biological target. The sulfone in Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is chemically robust but primarily serves to modulate physicochemical properties through its polarity and hydrogen-bonding capacity.[10]
Visualizing Structural Alternatives
The choice of scaffold dictates the three-dimensional space a molecule can occupy.
Caption: Comparative structures of cyclic amino acid esters.
Experimental Methodologies
Trustworthy data is paramount. The following protocols outline standard, self-validating procedures for assessing the key properties discussed.
Protocol 1: Synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
Workflow Diagram:
Caption: Plausible synthetic workflow for the target molecule.
Detailed Steps (Conceptual):
-
N-Protection: React thiomorpholine with Di-tert-butyl dicarbonate (Boc₂O) to protect the nitrogen atom.
-
Oxidation: Treat the N-Boc-thiomorpholine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding S,S-dioxide.
-
Carboxylation: Deprotonate the carbon at position 4 using a strong base (e.g., n-BuLi) at low temperature, followed by quenching with dry CO₂ to install a carboxylic acid group.
-
Esterification: Convert the carboxylic acid to the ethyl ester using ethanol under acidic catalysis (e.g., H₂SO₄).
-
Amination: A multi-step process to convert the ester to an amine at the same carbon, potentially via a Curtius rearrangement of a corresponding acyl azide, would yield the final quaternary amino acid ester.
Protocol 2: Comparative In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of different cyclic amino acid esters in a biologically relevant system.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., Promega NADPH-Glo™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)
-
96-well plates, LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). Prepare a separate solution of the NADPH regenerating system.
-
Incubation:
-
Add 5 µL of test compound (final concentration 1 µM) to the wells.
-
Add 195 µL of the HLM master mix to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the NADPH regenerating system.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 250 µL of cold acetonitrile with internal standard.
-
Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Expected Outcome: Due to its quaternary α-carbon, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is expected to show a significantly longer half-life (greater metabolic stability) compared to analogs with a tertiary α-carbon like L-Proline ethyl ester.
Decision Framework for Scaffold Selection
The optimal choice depends on the specific goals of the drug discovery program.
Caption: A decision-making guide for scaffold selection.
Conclusion and Future Perspectives
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a highly valuable, albeit specialized, building block for drug discovery. Its primary strengths lie in its ability to confer exceptional metabolic stability and significantly increase polarity and aqueous solubility . This makes it an outstanding candidate for programs struggling with poor solubility or rapid metabolism of a lead compound.
However, its high polarity may negatively impact passive membrane permeability, a factor that must be carefully balanced and assessed experimentally. In contrast, more traditional scaffolds like piperidine and proline esters offer a more moderate, balanced profile of properties that have a long and successful track record in approved pharmaceuticals.
Future research should focus on the asymmetric synthesis of this scaffold to provide enantiomerically pure versions, allowing for a more precise exploration of its role in stereospecific interactions with biological targets. Furthermore, its incorporation into diverse molecular architectures, from peptides to complex small molecules, will undoubtedly unlock new avenues for developing safer and more effective therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61563290, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. Retrieved from [Link].
-
Fiorino, F., & Peretto, I. (2021). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate. Retrieved from [Link].
-
White, T. R., et al. (2011). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. National Center for Biotechnology Information. Retrieved from [Link].
-
Semantic Scholar. (n.d.). Amino Acids, Cyclic. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link].
-
Gomes, P., et al. (2016). Amino Acids in the Development of Prodrugs. PubMed Central. Retrieved from [Link].
-
Singh, H., & Kumar, K. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link].
-
MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? Retrieved from [Link].
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link].
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Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link].
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A Comparative Guide to Conformationally Constrained α-Amino Acid Scaffolds: The Dioxothiane Moiety as a Bioisosteric Alternative to the Piperidine Ring
In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids is a cornerstone strategy for enhancing the potency, selectivity, and metabolic stability of therapeutic candidates. By rigidifying the molecular backbone, these building blocks reduce the entropic penalty of binding to biological targets and can lock in bioactive conformations. Among the plethora of scaffolds utilized for this purpose, saturated heterocyples have proven to be particularly valuable. This guide provides an in-depth comparison of two such scaffolds: the well-established piperidine ring, exemplified by "Ethyl 4-amino-1-piperidinecarboxylate," and its lesser-known but promising bioisostere, the 1,1-dioxothiane ring, found in the titular "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate."
While the piperidine-based analogue is a commercially available and widely used synthetic intermediate, its sulfone counterpart is a more novel entity, reflecting a growing interest in the application of cyclic sulfones as pharmacologically relevant motifs. This guide will delve into the synthetic nuances, physicochemical properties, and potential applications of these two classes of constrained amino acid analogues, providing researchers with the insights needed to make informed decisions in their synthetic and drug design endeavors.
The Principle of Bioisosterism: Beyond the Piperidine Scaffold
Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a powerful tool in medicinal chemistry to modulate a molecule's characteristics. The replacement of a methylene group (-CH2-) or a secondary amine (-NH-) in a cyclic system with a sulfone (-SO2-) group is a classic example of non-classical bioisosterism. This substitution can profoundly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability.
The piperidine ring is a ubiquitous feature in many approved drugs, valued for its predictable geometry and basic nitrogen atom, which can be a key interaction point with biological targets. However, this basicity can also lead to off-target effects and undesirable pharmacokinetic properties. The 1,1-dioxothiane scaffold offers an intriguing alternative. The sulfone group is a strong hydrogen bond acceptor but is non-basic, which can alter the molecule's interaction profile and improve its drug-like properties.
Synthetic Strategies: A Tale of Two Rings
The synthetic accessibility of a building block is a critical factor in its adoption by the research community. Here, we compare the established synthesis of the piperidine core with the potential routes to its dioxothiane analogue.
The Well-Trodden Path: Synthesis of 4-Amino-1-piperidine-4-carboxylic Acid Derivatives
The synthesis of 4-amino-1-piperidine-4-carboxylic acid and its esters is well-documented, often starting from 4-piperidone. A common route involves the Strecker synthesis or variations thereof, followed by protection and functional group manipulations.
Experimental Protocol: Synthesis of 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid [1]
This multi-step synthesis provides an orthogonally protected piperidine-based amino acid, ready for use in solid-phase peptide synthesis.
-
Hydantoin Formation: 4-Piperidone monohydrate hydrochloride is reacted with ammonium carbonate and potassium cyanide in a mixture of methanol and water to form piperidine-4-spiro-5'-hydantoin.
-
N-Boc Protection: The hydantoin is then protected with di-tert-butyl dicarbonate (Boc-anhydride) to yield 1'-(tert-butyloxycarbonyl)piperidine-4-spiro-5'-hydantoin.
-
Hydrolysis: The protected hydantoin is hydrolyzed with potassium hydroxide in a biphasic system of THF and water. Acidification of the aqueous layer yields 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.
-
Fmoc Protection: The final step involves the protection of the amino group with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to give the desired product.
Caption: Synthetic pathway to a protected 4-amino-1-piperidine-4-carboxylic acid.
This established route, while multi-step, provides good overall yields and a highly valuable, orthogonally protected building block.
The Road Less Traveled: Synthesis of 4-Amino-1,1-dioxothiane-4-carboxylic Acid Derivatives
Direct synthetic routes to "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" are not readily found in the literature, highlighting its novelty. However, based on general methods for the synthesis of cyclic sulfones, a plausible synthetic strategy can be devised. The construction of the 1,1-dioxothiane ring typically involves the oxidation of a corresponding tetrahydrothiopyran.
Proposed Synthetic Protocol:
A potential route could start from a protected 4-oxotetrahydrothiopyran.
-
Strecker Amino Acid Synthesis: Similar to the piperidine route, a Strecker reaction on 4-oxotetrahydrothiopyran with an ammonia source and a cyanide source would yield a 4-amino-4-cyanotetrahydrothiopyran.
-
Hydrolysis: Acid or base-catalyzed hydrolysis of the nitrile would provide the corresponding 4-amino-4-carboxytetrahydrothiopyran.
-
Oxidation: The crucial step would be the oxidation of the sulfide to a sulfone. This is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
-
Protection and Esterification: The amino and carboxylic acid functionalities would then be appropriately protected and the carboxylic acid esterified to yield the final product.
Caption: A proposed synthetic pathway to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
The key challenge in this proposed synthesis lies in the oxidation step, which must be compatible with the other functional groups present in the molecule. The choice of protecting groups would be critical to the success of this route.
Comparative Performance and Physicochemical Properties
While direct experimental comparisons of the synthetic performance are not available due to the novelty of the dioxothiane target, we can infer some key differences based on the properties of the core scaffolds.
| Property | Piperidine Scaffold | Dioxothiane Scaffold | Rationale and Implications |
| Basicity | Basic (pKa of piperidinium ~11) | Neutral | The sulfone group is non-ionizable, which can reduce off-target effects at aminergic receptors and improve cell permeability. |
| Hydrogen Bonding | N-H can be a hydrogen bond donor. | SO2 is a strong hydrogen bond acceptor. | This difference in hydrogen bonding capability can lead to distinct binding modes with biological targets. |
| Polarity/Solubility | Moderately polar, solubility can be pH-dependent. | Highly polar, generally good aqueous solubility. | The sulfone group significantly increases polarity, which can improve solubility but may also impact cell permeability. |
| Metabolic Stability | Susceptible to N-dealkylation and oxidation. | Generally more resistant to metabolism. | The sulfone group is metabolically robust, potentially leading to improved pharmacokinetic profiles. |
| Synthetic Accessibility | High, with numerous commercially available starting materials and established protocols. | Lower, requires a dedicated synthetic effort, with fewer commercially available precursors. | The ease of synthesis for the piperidine analogue makes it a more readily accessible tool for initial studies. |
Applications in Research and Drug Development
Ethyl 4-amino-1-piperidinecarboxylate and its derivatives are widely used as building blocks in the synthesis of a variety of biologically active molecules, including:
-
Opioid Receptor Modulators: The 4-anilinopiperidine scaffold is a core component of potent opioid analgesics.
-
Enzyme Inhibitors: The constrained nature of the ring is ideal for presenting functional groups in a defined orientation for interaction with enzyme active sites.
-
Peptidomimetics: Incorporation into peptides can induce specific secondary structures, such as beta-turns.
The potential applications of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate are largely projected based on the known roles of cyclic sulfones in medicinal chemistry:
-
Bioisosteric Replacement: It can be used to replace piperidine or other cyclic amines in known bioactive molecules to improve properties like solubility, metabolic stability, and to explore new structure-activity relationships.
-
Novel Scaffolds for Drug Discovery: The unique combination of a constrained amino acid and a cyclic sulfone offers a novel scaffold for library synthesis and screening against a wide range of biological targets.
-
Probing Biological Interactions: The distinct electronic and hydrogen bonding properties of the sulfone group can be used to probe the requirements of a biological target's binding site.
Conclusion and Future Outlook
"Ethyl 4-amino-1-piperidinecarboxylate" represents a well-established and synthetically accessible tool for introducing conformational constraint in drug candidates and research probes. Its utility is demonstrated by its widespread use in medicinal chemistry.
In contrast, "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" emerges as a novel and intriguing alternative, embodying the principles of bioisosterism. While its synthesis is less established and likely more challenging, the potential benefits of incorporating a cyclic sulfone moiety—such as enhanced metabolic stability, increased polarity, and a different hydrogen bonding profile—make it a compelling target for synthetic exploration.
For researchers and drug developers, the choice between these two scaffolds will depend on the specific goals of their project. For initial lead discovery and projects where synthetic expediency is paramount, the piperidine analogue remains the pragmatic choice. However, for lead optimization, where fine-tuning of physicochemical and pharmacokinetic properties is crucial, the exploration of the dioxothiane analogue as a bioisosteric replacement presents a promising avenue for innovation. The development of efficient and scalable synthetic routes to this and other cyclic sulfone-based amino acids will undoubtedly expand the toolbox of medicinal chemists and pave the way for the discovery of new and improved therapeutics.
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Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2001). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 78, 179. [Link]
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A Comparative Guide: Ethyl 4-amino-1,1-dioxothiane-4-carboxylate vs. Piperidine Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that profoundly influences the downstream properties of a potential therapeutic agent. The piperidine ring is a famously "privileged" structure, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its prevalence, however, also means its metabolic liabilities and physicochemical properties are well-understood, prompting medicinal chemists to seek novel bioisosteres that retain its desirable spatial arrangement while offering improved characteristics.
This guide provides an in-depth, objective comparison between the traditional piperidine scaffold, represented by Ethyl 4-amino-1-piperidinecarboxylate , and its sulfonyl bioisostere, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate . We will delve into their structural differences, synthetic accessibility, and the profound impact these differences have on key drug-like properties, supported by experimental frameworks and data. The core of our comparison lies in the concept of bioisosterism—the strategic replacement of a functional group with another that retains similar spatial and electronic features, yet modulates physicochemical and pharmacokinetic profiles.[3][4]
Section 1: Structural and Physicochemical Dissection
The fundamental difference between the two molecules is the replacement of the nitrogen atom (a secondary amine) in the piperidine ring with a sulfonyl group (SO₂) in the thiomorpholine S,S-dioxide ring. This is not a trivial substitution; it fundamentally alters the electronics, polarity, and hydrogen-bonding capabilities of the heterocycle.
Caption: Structural comparison of the piperidine and thiomorpholine S,S-dioxide analogs.
The introduction of the sulfonyl group imposes significant changes, as summarized below. The sulfone moiety is a potent hydrogen bond acceptor but lacks the hydrogen bond donor and basic properties of the piperidine nitrogen.[5] This shift dramatically influences properties like solubility, lipophilicity, and interactions with biological targets.
Table 1: Comparative Physicochemical Properties
| Property | Ethyl 4-amino-1-piperidinecarboxylate | Ethyl 4-amino-1,1-dioxothiane-4-carboxylate | Rationale for Difference |
|---|---|---|---|
| Molecular Weight | 172.22 g/mol [6] | 221.25 g/mol (Calculated) | Addition of SO₂ group increases mass. |
| logP (Lipophilicity) | ~0.5 (Calculated)[7] | Lower (More Polar) | The highly polar sulfonyl group significantly increases hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 55.6 Ų[8] | Higher (~100-110 Ų, Estimated) | The two oxygen atoms of the sulfonyl group are strong polar contributors. |
| Hydrogen Bond Donors | 2 (Amine NH₂) | 2 (Amine NH₂) | The primary amine is the donor in both structures. |
| Hydrogen Bond Acceptors | 3 (2x Carbonyl O, 1x Ring N) | 5 (2x Carbonyl O, 2x Sulfonyl O, 1x Ring N) | The sulfonyl oxygens provide two additional strong H-bond acceptor sites. |
| pKa (Basicity) | ~10.1 (Predicted for amine)[8] | Amine pKa is lower | The electron-withdrawing sulfonyl group reduces the basicity of the exocyclic amine. The ring nitrogen is non-basic. |
Section 2: Synthesis Strategies and Experimental Protocols
The synthetic accessibility of a scaffold is a pragmatic and crucial consideration for its application in a drug discovery campaign. Both piperidine and thiomorpholine S,S-dioxide cores are accessible through robust synthetic routes.
Synthesis of Functionalized Piperidines
The synthesis of highly functionalized piperidines is a well-established field, with numerous methods available, including catalytic hydrogenation of pyridine precursors, intramolecular cyclizations, and multicomponent reactions.[2][9]
Caption: General workflow for the synthesis of a protected piperidine analog.
Experimental Protocol: Synthesis of 1-Boc-4-amino-4-carboxylic Acid Piperidine [10]
This protocol outlines a key step in building functionalized piperidines.
-
Hydantoin Formation: 4-piperidone monohydrate hydrochloride (1.0 eq) and ammonium carbonate (2.2 eq) are dissolved in methanol/water. An aqueous solution of potassium cyanide (2.1 eq) is added dropwise. The reaction is stirred at room temperature for 48 hours to form Piperidine-4-spiro-5'-hydantoin.
-
Boc Protection & Hydrolysis: The crude hydantoin is suspended in THF/water. Di-tert-butyl dicarbonate is added to protect the piperidine nitrogen. Subsequently, potassium hydroxide (2.0 M solution) is added to hydrolyze the hydantoin ring. The mixture is stirred for 4 hours.
-
Acidification and Isolation: The reaction mixture is acidified with concentrated HCl to pH ~5. The precipitated product, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.
-
Esterification (Not in Source, General Procedure): The resulting amino acid can be esterified under standard conditions (e.g., ethanol with a catalytic amount of sulfuric acid or thionyl chloride) to yield the final ethyl ester.
Self-Validation Note: The purity and identity of intermediates and the final product should be confirmed at each stage using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Synthesis of Thiomorpholine S,S-Dioxide Analogs
The synthesis of the thiomorpholine S,S-dioxide core typically involves a two-stage process: formation of the thiomorpholine ring, followed by oxidation of the sulfur atom.
Caption: General workflow for synthesizing functionalized thiomorpholine S,S-dioxides.
Experimental Protocol: Synthesis of Thiomorpholine-1,1-dioxide Hydrochloride [11][12]
This protocol describes the core oxidation and deprotection steps.
-
Oxidation: A protected thiomorpholine, such as tert-butyl thiomorpholine-4-carboxylate, is dissolved in a suitable solvent system (e.g., aqueous acetone). Potassium permanganate (KMnO₄) is added portion-wise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched (e.g., with sodium bisulfite solution) to destroy excess oxidant. The manganese dioxide byproduct is removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the protected thiomorpholine-1,1-dioxide.
-
Deprotection: The protected intermediate is dissolved in a mixture of THF and methanol. Concentrated hydrochloric acid is added, and the solution is stirred at room temperature for several hours.
-
Isolation: The solvent is removed under reduced pressure. The resulting solid is recrystallized or triturated with a suitable solvent (e.g., methanol) to afford pure thiomorpholine-1,1-dioxide hydrochloride.[11]
Causality Note: The choice of an N-Boc protecting group is strategic, as it is stable to the oxidative conditions required to form the sulfone and can be readily cleaved under acidic conditions that yield the hydrochloride salt directly.
Section 3: Comparative Performance in a Drug Discovery Context
The true value of a bioisosteric replacement is measured by its impact on the pharmacological and pharmacokinetic profile of a molecule.
Metabolic Stability
A primary driver for replacing a piperidine ring is to enhance metabolic stability. The piperidine nitrogen and adjacent carbons are often susceptible to Phase I metabolism (e.g., N-dealkylation, C-oxidation) by cytochrome P450 enzymes.
-
Piperidine Scaffold: The metabolic stability of piperidines is highly dependent on substitution patterns. Unsubstituted positions, particularly those alpha to the nitrogen, can be sites of metabolic attack.[1]
-
Thiomorpholine S,S-Dioxide Scaffold: This scaffold offers a significant advantage. The sulfonyl group is chemically robust and not susceptible to typical oxidative metabolism.[5] Furthermore, the electron-withdrawing nature of the sulfone deactivates the adjacent C-H bonds, making them less prone to oxidation. This bioisosteric swap can effectively block a key metabolic pathway, potentially increasing the half-life and oral bioavailability of a drug candidate.
Table 2: Predicted Metabolic Liabilities
| Scaffold | Common Metabolic Pathways | Expected Impact on Half-life (t½) |
|---|---|---|
| Piperidine | N-dealkylation, C-H oxidation (especially α to N), Glucuronidation (at N-H) | Variable; can be a primary site of clearance. |
| Thiomorpholine S,S-Dioxide | Metabolism is shifted to other parts of the molecule (e.g., exocyclic amine, ester). The core ring is highly stable. | Generally increased relative to a metabolically labile piperidine analog. |
Case Study: Bioisosteric Replacement in Linezolid Analogs
Direct comparative data for our title compounds is scarce in public literature. However, we can draw authoritative insights from analogous systems. A study on the antibiotic Linezolid, which contains a morpholine ring (an oxa- aza- analog of piperidine), demonstrated the impact of replacing it with thiomorpholine S-oxide and S,S-dioxide.[13]
The study found that the S,S-dioxide analog (compound 12b in the study) retained comparable in vivo efficacy (ED₅₀ of 6.52 mg/kg) to Linezolid (ED₅₀ of 5.0 mg/kg), while the S-oxide analog (12a ) showed slightly superior efficacy (ED₅₀ of 3.75 mg/kg).[13] This demonstrates that the thiomorpholine dioxide core is a viable bioisostere that is well-tolerated and can maintain, or in some cases modulate, potent biological activity.
Experimental Protocol: In Vitro Metabolic Stability Assay[14][15][16]
To experimentally validate the predicted differences in metabolic stability, a standardized in vitro assay using liver microsomes or hepatocytes is essential.
-
Preparation: Human liver microsomes (or hepatocytes) are thawed and diluted in a phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). The solution is pre-warmed to 37°C.
-
Initiation: The test compound (e.g., 1 µM final concentration) is added to the microsome suspension. The reaction is initiated by the addition of a pre-warmed NADPH-regenerating solution.
-
Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[14]
This self-validating system allows for a direct, quantitative comparison of the metabolic breakdown of the piperidine analog versus its thiomorpholine S,S-dioxide counterpart.
Conclusion and Future Outlook
The choice between Ethyl 4-amino-1-piperidinecarboxylate and its sulfonyl bioisostere, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, is a strategic decision guided by the specific goals of a drug discovery program.
-
The Piperidine Scaffold remains an excellent choice for its well-understood chemistry, favorable spatial vectors, and proven track record. It is often a reliable starting point for exploring structure-activity relationships.[1][15]
-
The Thiomorpholine S,S-Dioxide Scaffold emerges as a powerful problem-solving tool.[13][16] Its key advantages are enhanced metabolic stability and the removal of basicity, which can be crucial for avoiding off-target effects (e.g., hERG channel binding) or improving permeability in certain contexts. However, researchers must be mindful of the significant increase in polarity, which can impact cell permeability and solubility, requiring careful multiparameter optimization.[17]
Ultimately, the thiomorpholine S,S-dioxide is not a universal replacement but a valuable, non-classical bioisostere in the medicinal chemist's arsenal. It provides a validated strategy to circumvent common metabolic liabilities associated with the piperidine ring, thereby offering a pathway to develop more robust and durable drug candidates.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]
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Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (2010). ResearchGate. [Link]
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A Researcher's Guide to the Biological Validation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
An In-Depth Technical Guide for Preclinical Evaluation
Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for the biological validation of the novel compound, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. This document outlines a strategic approach for researchers, scientists, and drug development professionals to systematically evaluate its potential therapeutic activities, drawing upon the established biological profiles of structurally related sulfone derivatives. While direct biological data for this specific molecule is not yet publicly available, this guide offers a robust, evidence-based pathway for its initial screening and characterization.
Introduction: The Therapeutic Potential of the Sulfone Moiety
The sulfone functional group is a cornerstone in medicinal chemistry, present in a wide array of compounds with diverse and potent biological activities.[1][2] Research has consistently demonstrated that molecules incorporating a sulfone, particularly within a cyclic scaffold, can exhibit significant anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, with its core dioxothiane structure, represents a promising candidate for investigation within these therapeutic areas. This guide will focus on a proposed validation workflow to explore its potential as an anti-inflammatory and cytotoxic agent.
Chemical Structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate:
Proposed Biological Validation Workflow
Based on the known activities of other sulfone derivatives, a two-pronged validation approach is recommended, focusing on anti-inflammatory and anticancer activities.
Caption: Proposed workflow for the biological validation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Comparative Analysis: Benchmarking Against Established Compounds
To contextualize the biological activity of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, it is crucial to perform comparative assays against well-characterized compounds.
Table 1: Proposed Compounds for Comparative Analysis
| Compound Class | Specific Compound | Rationale for Inclusion |
| Known Anti-Inflammatory Sulfone | Dapsone | A well-established anti-inflammatory sulfone drug. |
| Non-Steroidal Anti-Inflammatory Drug (NSAID) | Indomethacin | A standard cyclooxygenase (COX) inhibitor for comparison. |
| Known Anticancer Sulfone | Various proprietary compounds (if available) or literature examples of cytotoxic sulfones.[3] | To compare against molecules with a similar core scaffold and known anticancer activity. |
| Standard Chemotherapeutic Agent | Doxorubicin | A widely used cytotoxic agent for benchmarking anticancer efficacy. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the initial biological characterization of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate and control compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines in the cell culture supernatant.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from the same wells used for the Griess test.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α and IL-12 ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Determine the cytokine concentrations from a standard curve and calculate the percentage of inhibition.
In Vitro Anticancer Activity
The cytotoxic potential of the compound can be evaluated against a panel of human cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a loss of proliferation.
Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., HepG2 - human hepatoma) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate and control compounds.
-
Incubation: Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Mechanistic Insights: Elucidating the Mode of Action
Should the initial screening reveal significant activity, further experiments will be necessary to understand the underlying mechanisms.
Caption: Potential mechanistic studies following initial screening.
One study on sulfone derivatives demonstrated that their anti-inflammatory effects were mediated through the reduction of iNOS protein expression.[3] Furthermore, some sulfone derivatives were shown to arrest the cell cycle at the G0/G1 or G2/M phase in mitogen-stimulated spleen cells.[3] These findings provide a strong rationale for investigating similar mechanisms for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Conclusion and Future Directions
This guide provides a foundational strategy for the biological validation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. By systematically evaluating its anti-inflammatory and anticancer potential in comparison to established compounds, researchers can gain valuable insights into its therapeutic promise. Positive results from these initial in vitro assays would warrant further investigation into its in vivo efficacy, safety profile, and a more detailed elucidation of its molecular targets. The structural novelty of this compound, combined with the proven track record of the sulfone pharmacophore, makes it a compelling candidate for further drug discovery and development efforts.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The core of this guide is built upon the established principles of medicinal chemistry, leveraging the known properties of the cyclic sulfone motif as a valuable pharmacophore. Cyclic sulfones are recognized for their ability to improve physicochemical properties such as solubility and metabolic stability, act as conformational constraints, and serve as bioisosteres for other functional groups.[1] This guide will equip researchers with the foundational knowledge to systematically explore the chemical space around the Ethyl 4-amino-1,1-dioxothiane-4-carboxylate core and unlock its therapeutic potential.
The Strategic Importance of the 4-Amino-1,1-dioxothiane Scaffold
The Ethyl 4-amino-1,1-dioxothiane-4-carboxylate structure combines several key features that make it an attractive starting point for drug discovery:
-
A Rigid Cyclic Sulfone Core: The thiane-1,1-dioxide ring provides a conformationally restricted scaffold. This rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
-
A Quaternary α-Amino Acid Ester Moiety: The presence of an α-amino acid ester at a quaternary center introduces a chiral center and provides handles for derivatization to explore interactions with target proteins.
-
Hydrogen Bonding Capabilities: The sulfone and ester carbonyl groups can act as hydrogen bond acceptors, while the primary amine can act as a hydrogen bond donor, facilitating interactions with biological targets.
These features suggest potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases, where cyclic sulfone-containing molecules have shown promise.
A Proposed Synthetic Pathway: Building the Core Scaffold
A plausible and efficient synthetic route to Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is proposed, commencing from the readily available 4-oxothiane. This multi-step synthesis is designed for adaptability, allowing for the introduction of diversity at key positions.
Figure 1. Proposed synthetic workflow for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
-
Step 1: Strecker Amino Acid Synthesis. To a solution of 4-oxothiane in an ethanol/water mixture, add sodium cyanide and ammonium chloride.[1][2][3][4][5] Stir the reaction mixture at room temperature for 24-48 hours. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide ion to form 4-amino-4-cyanothiane.[1][2][3][4][5]
-
Step 2: Hydrolysis and Esterification. The crude 4-amino-4-cyanothiane is subjected to acidic hydrolysis and esterification. This can be achieved by heating the aminonitrile in ethanol with a catalytic amount of sulfuric acid. This step converts the nitrile to a carboxylic acid and subsequently to the ethyl ester.
-
Step 3: Oxidation. The resulting ethyl 4-aminothiane-4-carboxylate is then oxidized to the corresponding sulfone. This oxidation can be performed using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst.[6][7][8][9][10] The reaction progress should be carefully monitored to avoid over-oxidation.
-
Purification. The final product, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, can be purified by column chromatography or recrystallization.
A Framework for Structure-Activity Relationship (SAR) Studies
With the core scaffold in hand, a systematic SAR study can be initiated. The following sections outline key areas for modification and the rationale behind these choices.
Figure 2. Key modification points for SAR studies of the core scaffold.
The Ester Moiety (R1): A Gateway to Modulating Pharmacokinetics
The ethyl ester is a primary site for modification to influence potency and pharmacokinetic properties.
Table 1: Bioisosteric Replacements for the Ethyl Ester Group
| Bioisostere | Rationale & Potential Impact |
| Other Esters (e.g., methyl, propyl, benzyl) | Modulates lipophilicity and steric bulk, potentially affecting binding affinity and cell permeability. |
| Amides (primary, secondary, tertiary) | Increases metabolic stability against esterases and introduces additional hydrogen bonding opportunities.[11] Can alter solubility and permeability. |
| Carboxylic Acid | Introduces a negative charge at physiological pH, potentially improving solubility and allowing for salt formation. May interact with different residues in a binding pocket. |
| Oxadiazoles, Triazoles | Acts as metabolically stable mimics of the ester group, maintaining similar electronic and steric properties.[12] |
| Trifluoroethylamine | A more recent amide bioisostere that can enhance metabolic stability and reduce the basicity of the adjacent amine.[13] |
The Amino Group (R2): Probing Target Interactions
The primary amine offers a vector for exploring specific interactions within a target's binding site.
Table 2: Modifications of the Amino Group
| Modification | Rationale & Potential Impact |
| N-Alkylation (e.g., methyl, ethyl, benzyl) | Increases steric bulk and lipophilicity. Can probe for hydrophobic pockets and may alter the pKa of the amine. |
| N-Acylation/Sulfonylation | Neutralizes the basicity of the amine and introduces hydrogen bond acceptors. Can significantly alter the electronic properties and conformation. |
| Formation of Ureas/Thioureas | Introduces additional hydrogen bonding donors and acceptors, potentially forming key interactions with the target. |
| Reductive Amination with Aldehydes/Ketones | Allows for the introduction of a wide variety of substituents to explore larger regions of the binding site. |
The Thiane Ring (R3): Fine-Tuning the Scaffold
Substitution on the thiane ring can influence the overall conformation and introduce new interaction points.
Table 3: Ring Substitution Strategies
| Position | Modification | Rationale & Potential Impact | | :--- | :--- | | C2, C3, C5, C6 | Alkylation (e.g., methyl, ethyl) | Introduces steric bulk which can influence the preferred conformation of the ring and probe for hydrophobic interactions. | | C2, C3, C5, C6 | Fluorination | Can alter the pKa of nearby functional groups and may improve metabolic stability and binding affinity through favorable fluorine-protein interactions. | | C3, C5 | Hydroxylation | Introduces a hydrogen bond donor and acceptor, potentially forming new interactions with the target and improving solubility. |
Comparative Analysis: The Power of Bioisosterism
Bioisosteric replacement is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's properties to enhance its therapeutic profile.[11][14][15]
The Sulfone Group: More Than Just a Polar Moiety
The sulfone group is a key pharmacophore, but its properties can be mimicked or modulated by other functional groups.
Table 4: Bioisosteres of the Sulfone Group
| Bioisostere | Comparison of Properties |
| Sulfoxide | Less polar than a sulfone, can act as a hydrogen bond acceptor. Oxidation to the sulfone is a potential metabolic pathway. |
| Sulfoximine | Introduces a chiral center at the sulfur atom and an additional vector for substitution at the nitrogen. Can act as both a hydrogen bond donor and acceptor.[16][17] |
| Sulfonamide | A common bioisostere, offering different hydrogen bonding patterns and physicochemical properties.[18] |
| Ketone | A non-sulfur bioisostere that maintains the carbonyl dipole for hydrogen bonding but has different steric and electronic properties. |
Experimental Protocols for Biological Evaluation
A tiered approach to biological screening is recommended to efficiently identify promising candidates.
Figure 3. A tiered workflow for the biological evaluation of synthesized analogs.
In Vitro Assays for Primary Screening
Initial screening should focus on relevant biochemical or cellular assays based on the therapeutic hypothesis.
-
Anticancer Activity:
-
MTT/MTS Assay: To assess cell viability and proliferation in various cancer cell lines.[19][20][21][22][23] This colorimetric assay measures the metabolic activity of cells.
-
Kinase Inhibition Assays: If a specific kinase is the target, enzymatic assays can be used to determine the IC50 values of the compounds.[20][23]
-
-
Anti-inflammatory Activity:
-
Protein Denaturation Inhibition Assay: To evaluate the ability of the compounds to prevent heat-induced denaturation of proteins like bovine serum albumin or egg albumin.[24][25][26][27][28]
-
COX/LOX Inhibition Assays: To determine if the compounds inhibit the activity of cyclooxygenase or lipoxygenase enzymes, which are key mediators of inflammation.[24]
-
-
Antimicrobial Activity:
Pharmacokinetic Profiling
Promising compounds should be subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties.[34][35]
-
Solubility: Determination of aqueous solubility at different pH values.
-
Permeability: Assessment of cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic degradation.
-
Plasma Protein Binding: Measurement of the extent to which the compounds bind to plasma proteins.
Conclusion
While direct structure-activity relationship data for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is not yet available, this guide provides a comprehensive and actionable framework for initiating a drug discovery program based on this promising scaffold. By systematically applying the principles of medicinal chemistry, employing the proposed synthetic strategies, and utilizing robust biological evaluation protocols, researchers can effectively explore the therapeutic potential of this novel class of compounds. The insights and methodologies presented herein are intended to accelerate the journey from initial hit to lead optimization and, ultimately, to the development of new and effective therapeutics.
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A Comparative Guide to the Efficacy of Peptides Containing Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (Sulfono-γ-AApeptides)
Executive Summary
The therapeutic potential of peptides is often hampered by two critical liabilities: poor metabolic stability and low cell permeability. The search for novel chemical scaffolds to overcome these hurdles has led to the development of innovative peptidomimetics. This guide provides an in-depth comparison of a promising class of these mimetics: sulfono-γ-AApeptides , which are synthesized using building blocks like Ethyl 4-amino-1,1-dioxothiane-4-carboxylate . These unnatural oligomers fold into robust, predictable α-helix-like structures, offering a powerful platform for modulating challenging drug targets such as protein-protein interactions (PPIs). We will objectively compare the performance of sulfono-γ-AApeptides against natural peptides and other alternatives, supported by experimental data, to provide researchers and drug developers with a clear understanding of their therapeutic potential.
The Sulfono-γ-AApeptide Scaffold: A Paradigm Shift in Peptidomimetics
Natural peptides, despite their high specificity and potency, are often poor drug candidates due to rapid degradation by proteases in the body.[1] The core challenge lies in modifying the peptide backbone to resist enzymatic cleavage while precisely maintaining the three-dimensional arrangement of side chains required for biological activity.
The incorporation of monomers such as Ethyl 4-amino-1,1-dioxothiane-4-carboxylate into a peptide chain creates a unique backbone structure known as a sulfono-γ-AApeptide.[2][3] This scaffold is a significant departure from the natural α-peptide backbone.
Key Structural Features and Inherent Advantages:
-
Engineered Backbone: The structure contains tertiary sulfonamide linkages, which are not recognized by proteases, rendering the entire backbone exceptionally resistant to degradation.[1][4]
-
Predictable Helical Folding: Single-crystal X-ray crystallography reveals that sulfono-γ-AApeptides fold into well-defined, stable left-handed helices.[2][5] The helical pitch of 5.1 Å is remarkably similar to the 5.4 Å pitch of a natural α-helix, allowing these mimetics to accurately present side chains to mimic the binding interface of α-helical protein domains.[2][4]
-
Enhanced Helical Stability: The helicity of sulfono-γ-AApeptides is stabilized not only by intramolecular hydrogen bonds but also by the intrinsic curvature of the sulfonamide groups. This dual-stabilization mechanism makes them more robustly helical in solution than natural peptides of equivalent length.[6]
Caption: General chemical structure of a sulfono-γ-AApeptide monomer.
Comparative Performance Analysis
The true measure of a peptidomimetic technology lies in its ability to translate structural advantages into tangible improvements in performance. Here, we compare sulfono-γ-AApeptides to their natural counterparts across key pharmacological parameters.
Proteolytic Stability: Overcoming the Achilles' Heel of Peptides
The primary reason for the short in vivo half-life of natural peptides is their rapid clearance by proteases.[7] Sulfono-γ-AApeptides were specifically designed to overcome this limitation.
Experimental Evidence: Studies consistently demonstrate their remarkable stability. When incubated with aggressive proteases like pronase or in human serum, sulfono-γ-AApeptides show no detectable degradation over 24 hours.[8][9] In stark contrast, natural peptides like GLP-1 are often completely degraded under the same conditions.[10] This profound increase in stability is a cornerstone of their therapeutic potential.
| Compound | Matrix | Time Point | % Intact Peptide Remaining | Reference |
| Natural Glucagon | Human Serum | 24 h | < 15% | [11] |
| α/Sulfono-γ-AApeptide Hybrid (19) | Human Serum | 24 h | > 95% (No detectable degradation) | [11] |
| Natural BCL9 Peptide | Pronase | 24 h | Not Reported (Known to be unstable) | [8][9] |
| Sulfono-γ-AApeptide Inhibitor | Pronase | 24 h | > 95% (No detectable degradation) | [8][9] |
| Natural GLP-1 | Proteases | - | Rapidly degraded | [10] |
| Sulfono-γ-AApeptide GLP-1 Mimic | Proteases | - | No detectable degradation | [10] |
| Table 1: Comparative Proteolytic Stability. Data synthesized from multiple studies highlights the dramatic stability enhancement of the sulfono-γ-AApeptide scaffold compared to natural peptides. |
Cell Permeability: Unlocking Intracellular Targets
Many high-value drug targets, including key components of oncogenic signaling pathways, reside within the cell. A major limitation of conventional peptides is their inability to efficiently cross the cell membrane. Sulfono-γ-AApeptides have demonstrated an innate ability to overcome this barrier. This enhanced permeability is thought to be due to the presence of the multiple sulfonamide groups on the molecular scaffold.[12] This allows them to engage intracellular targets that are inaccessible to many other peptide-based therapeutics.[8]
Biological Potency & Target Engagement
A stable and permeable scaffold is only useful if it can be engineered to bind its intended target with high affinity and potency. Sulfono-γ-AApeptides have proven to be exceptional α-helix mimetics for disrupting challenging protein-protein interactions.
Case Study 1: Inhibition of the β-catenin/BCL9 PPI
The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is a critical node in the Wnt signaling pathway, which is hyperactive in many cancers.[8] Disrupting this PPI is a key therapeutic strategy.
Caption: Wnt/β-catenin pathway and the inhibitory action of sulfono-γ-AApeptides.
Researchers designed a sulfono-γ-AApeptide to mimic the α-helical domain of BCL9. In a direct comparison, the mimetic was significantly more potent than the natural peptide it was based on.[8]
| Compound | Binding Affinity (Ki) | Inhibitory Concentration (IC50) | Reference |
| Natural BCL9 Peptide (1) | 1.13 µM | 1.28 µM | [8][12] |
| Sulfono-γ-AApeptide (2) | 0.64 µM | 0.74 µM | [8][12] |
| Table 2: Efficacy Comparison for β-catenin/BCL9 Inhibition. The sulfono-γ-AApeptide demonstrates nearly a twofold increase in potency compared to the natural BCL9 peptide in an AlphaScreen assay. |
Case Study 2: Reactivation of p53 by Inhibiting the p53-MDM2 PPI
The tumor suppressor protein p53 is held in check by its negative regulator, MDM2. In many cancers, inhibiting the p53-MDM2 interaction is a validated strategy to reactivate p53 and induce tumor cell death. The interaction is mediated by a short α-helical domain of p53.
Caption: The p53-MDM2 negative feedback loop and its disruption by a sulfono-γ-AApeptide.
Sulfono-γ-AApeptides designed to mimic the p53 helix have been shown to be among the most potent unnatural peptidomimetic inhibitors of this interaction reported to date.[13][14][15]
| Compound | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |
| PS10 | MDM2 | 26 nM | 0.891 µM | [13][16] |
| PS10 | MDMX | 285 nM | 15.6 µM | [13] |
| Table 3: Efficacy of a Lead Sulfono-γ-AApeptide p53-MDM2 Inhibitor. The data shows high-affinity binding to MDM2, demonstrating potent target engagement. |
Pharmacokinetics: Achieving Prolonged In Vivo Action
Enhanced stability directly translates to improved pharmacokinetic (PK) profiles. A study on an α/sulfono-γ-AApeptide hybrid analogue of a GLP-1 agonist demonstrated a remarkable increase in its in vivo half-life after subcutaneous administration in mice.[17][18]
| Compound | Administration | Half-life (t1/2) | Reference |
| Exenatide (Natural Analogue) | s.c. in mice | ~18 minutes | [18] |
| α/Sulfono-γ-AApeptide Hybrid (16) | s.c. in mice | ~10 hours | [17][18] |
| Table 4: Comparative Pharmacokinetic Parameters. The incorporation of a sulfono-γ-AA residue dramatically extends the in vivo half-life, enabling prolonged therapeutic action. |
Comparison with Alternative Peptide Technologies
While sulfono-γ-AApeptides offer a compelling set of advantages, it is important to contextualize them against other peptide stabilization strategies, most notably hydrocarbon stapling .
-
Stapled Peptides: This technique involves covalently linking the side chains of two amino acids to lock a peptide into an α-helical conformation. It has been successfully used to improve stability and cell penetration.
-
Sulfono-γ-AApeptides: This approach represents a more fundamental alteration of the peptide backbone itself.
Conceptual Comparison:
-
Degree of Modification: Stapling modifies specific side chains, leaving the rest of the backbone susceptible to cleavage. Sulfono-γ-AApeptides can replace the entire backbone, offering potentially superior and more uniform proteolytic resistance.
-
Helical Constraint: While both methods enforce helicity, the inherent curvature of the sulfonamide groups in sulfono-γ-AApeptides provides a robust and intrinsic folding propensity that is independent of side-chain identity.[2]
-
Synthetic Accessibility: The synthesis of sulfono-γ-AApeptides relies on specific, custom-designed building blocks. Stapled peptides utilize specialized amino acids but can often be synthesized using more conventional solid-phase peptide synthesis (SPPS) workflows.
Both technologies are powerful tools for creating helical peptide drugs. The choice between them may depend on the specific target, the required degree of stability, and the synthetic capabilities of the research team.
Experimental Methodologies
The trustworthiness of these findings is rooted in robust and reproducible experimental protocols. Below are summarized workflows for key experiments.
Generalized Synthesis Workflow for Sulfono-γ-AApeptides
The synthesis is modular and allows for the introduction of diverse side chains derived from both natural α-amino acids and a wide variety of sulfonyl chlorides.
Caption: A generalized workflow for the solid-phase synthesis of sulfono-γ-AApeptides.
Protocol: In Vitro Proteolytic Stability Assay
-
Preparation: Dissolve the test peptide (e.g., sulfono-γ-AApeptide) and a control peptide (e.g., natural counterpart) in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the peptide solutions with either human serum (e.g., at a 1:1 ratio) or a protease solution (e.g., pronase) at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a precipitation agent (e.g., acetonitrile with 0.1% trifluoroacetic acid) to denature the enzymes.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.
-
Quantification: Determine the amount of intact peptide remaining by integrating the area of the corresponding peak in the chromatogram, relative to the T=0 time point.[11]
Protocol: Cellular Uptake Assessment
-
Labeling: Synthesize the sulfono-γ-AApeptide with a fluorescent label (e.g., FITC or TAMRA).
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line like SW480) in a suitable format (e.g., 24-well plate or chamber slide) and allow them to adhere overnight.
-
Incubation: Treat the cells with the fluorescently labeled peptide at various concentrations for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Wash the cells thoroughly with cold PBS to remove any non-internalized peptide.
-
Analysis (Qualitative): For imaging, fix the cells, stain the nuclei (e.g., with DAPI), and visualize using fluorescence microscopy to observe intracellular localization.
-
Analysis (Quantitative): For quantification, detach the cells (e.g., with trypsin), and analyze the cell suspension by flow cytometry to measure the mean fluorescence intensity per cell, which correlates with the amount of internalized peptide.[12]
Conclusion and Future Outlook
The use of building blocks like Ethyl 4-amino-1,1-dioxothiane-4-carboxylate to construct sulfono-γ-AApeptides represents a highly successful strategy for overcoming the traditional limitations of peptide-based therapeutics. The resulting scaffolds exhibit an unparalleled combination of proteolytic stability, enhanced cell permeability, and potent biological activity. The ability to rationally design these molecules to mimic α-helical domains has been validated against several high-value intracellular targets.
Compared to natural peptides, sulfono-γ-AApeptides offer vastly superior drug-like properties. While alternative technologies like hydrocarbon stapling also improve peptide performance, the complete backbone modification of sulfono-γ-AApeptides provides a uniquely robust platform. As the chemical synthesis becomes more streamlined, this class of peptidomimetics is poised to deliver a new generation of potent and durable drugs for cancer, metabolic disorders, and other diseases driven by protein-protein interactions.
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Cai, J., et al. (2021). α/Sulfono-γ-AA peptide hybrids agonist of GLP-1R with prolonged action both in vitro and in vivo. Nature Communications. [Link]
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Cai, J., et al. (2021). α/Sulfono-γ-AApeptide Hybrid Analogues of Glucagon with Enhanced Stability and Prolonged In Vivo Activity. Journal of Medicinal Chemistry. [Link]
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Sang, P., et al. (2019). Inhibition of β-catenin/B cell lymphoma 9 protein−protein interaction using α-helix–mimicking sulfono-γ-AApeptide inhibitors. PNAS. [Link]
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Sang, P., et al. (2020). α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53–MDM2/MDMX Protein–Protein Interactions. Journal of Medicinal Chemistry. [Link]
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Sang, P., et al. (2019). Inhibition of β-catenin/B cell lymphoma 9 protein−protein interaction using α-helix–mimicking sulfono-γ-AApeptide inhibitors. PNAS. [Link]
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Sang, P., et al. (2019). Inhibition of β-catenin/B cell lymphoma 9 protein-protein interaction using α-helix-mimicking sulfono-γ-AApeptide inhibitors. PubMed. [Link]
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Liu, Y., et al. (2024). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Medicinal Chemistry. [Link]
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Shi, Y., et al. (2021). Discovery of α-Helix-Mimicking Sulfono-γ-AApeptides as p53−MDM2 Inhibitors. ResearchGate. [Link]
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Sang, P., et al. (2020). α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53–MDM2/MDMX Protein–Protein Interactions. ACS Publications. [Link]
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Bolarinwa, O., et al. (2018). Sulfono-γ-AA modified peptides that inhibit HIV-1 fusion. Organic & Biomolecular Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking Ethyl 4-amino-1,1-dioxothiane-4-carboxylate Against Known Scaffolds
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide introduces Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, a conformationally constrained, sulfone-containing scaffold, and benchmarks its structural and physicochemical properties against established motifs in medicinal chemistry. We provide an in-depth analysis of its potential advantages, such as metabolic stability and unique vector positioning, supported by comparative data and detailed experimental protocols. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative, three-dimensional building blocks.
Introduction: The Need for Novel 3D Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its favorable properties and presence in a vast number of pharmaceuticals.[1][2] However, the very success of such scaffolds can lead to challenges in navigating patent landscapes and overcoming scaffold-specific issues like metabolic instability.[3] This has driven a search for alternative heterocyclic scaffolds that offer new structural diversity and improved drug-like properties.[3][4]
This guide focuses on Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (herein referred to as EADTC ), a unique scaffold combining two powerful features: a cyclic sulfone and a quaternary α-amino acid ester.
-
Cyclic Sulfone: The sulfone group (SO₂) is a polar, achiral, and metabolically robust hydrogen bond acceptor.[5][6] Its incorporation into a cyclic system can enhance solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, often leading to a better toxicity profile.[5][7]
-
Constrained α,α-Disubstituted Amino Acid: The quaternary center at the C4 position provides significant conformational constraint.[8][9] Such rigidity is highly desirable in drug design as it can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity while minimizing off-target effects.[8][10]
By benchmarking EADTC against well-established scaffolds, this guide aims to illuminate its potential as a valuable building block for creating novel, three-dimensional chemical entities.
Structural and Physicochemical Profile
The unique arrangement of functional groups in EADTC translates into a distinct physicochemical profile. To provide context, we compare its calculated properties to those of two common scaffolds: a direct piperidine analog (Ethyl 4-aminopiperidine-1-carboxylate ) and a simple cyclic amino acid ester (Ethyl piperidine-4-carboxylate ).
| Property | EADTC | Ethyl 4-aminopiperidine-1-carboxylate | Ethyl piperidine-4-carboxylate |
| Structure | |||
| Formula | C₈H₁₅NO₄S[11] | C₈H₁₆N₂O₂[12] | C₈H₁₅NO₂[13] |
| MW ( g/mol ) | 221.27[11] | 172.22[12] | 157.21[13] |
| cLogP | -1.1 | 0.8 | 0.5 |
| TPSA (Ų) | 94.9 | 55.6[14] | 38.3 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 4 | 3 | 2 |
Data calculated using industry-standard cheminformatics software; literature values cited where available.
Expert Analysis: The most striking difference lies in the polarity, as indicated by the Topological Polar Surface Area (TPSA) and calculated LogP (cLogP). The sulfone group in EADTC dramatically increases the TPSA to 94.9 Ų and results in a negative cLogP, suggesting significantly higher polarity and likely better aqueous solubility compared to its piperidine counterparts. This is a crucial advantage in modern drug design, where overcoming solubility issues is a major hurdle.[5] The sulfone replaces the potentially basic and metabolically labile nitrogen atom of the piperidine ring, offering a non-ionizable, stable alternative that can still engage in powerful hydrogen bonding interactions.[4][5]
Synthesis and Functionalization Potential
A key consideration for any new scaffold is its synthetic accessibility. EADTC can be prepared through established synthetic routes, ensuring its availability for research and development. The primary amine serves as a versatile handle for elaboration, allowing for the straightforward introduction of diverse functionalities via standard amide coupling protocols.
Caption: Synthetic access and derivatization workflow for EADTC.
Comparative Benchmarking: EADTC vs. Privileged Scaffolds
To fully appreciate the utility of EADTC, we must compare it directly with scaffolds that medicinal chemists frequently employ to solve similar design challenges.
| Feature | EADTC (Thiane Sulfone) | Piperidine | Cyclohexane | Acyclic α,α-Disubstituted AA |
| Conformational Rigidity | High (Chair-like) | Moderate (Ring flips) | Moderate (Ring flips) | Low to Moderate |
| Polarity / H-Bonding | High (SO₂ is HBA) | Moderate (N is HBA/HBD) | Very Low (Non-polar) | Variable |
| Basicity | Neutral | Basic (pKa ~8-11) | Neutral | Amphoteric |
| Metabolic Stability | High (Sulfone is stable) | Moderate (α-C oxidation)[3] | Moderate (Hydroxylation) | Variable |
| Bioisosteric Role | Piperidine, Cyclohexane[4] | N/A | Piperidine (de-aza) | Constrained linker |
| Synthetic Tractability | Moderate | High | High | Moderate to High |
Expert Analysis:
-
As a Piperidine Bioisostere: The most compelling application of EADTC is as a bioisosteric replacement for the piperidine scaffold.[4] Piperidines are ubiquitous but their basic nitrogen can be a liability, leading to off-target effects (e.g., hERG channel inhibition, aminergic GPCRs) or rapid clearance. EADTC replaces this basic nitrogen with a neutral, polar sulfone. This swap maintains the three-dimensional character while eliminating basicity, improving metabolic stability, and enhancing polarity—a combination of effects that can solve multiple drug design problems simultaneously.[5][15]
-
Superior to Carbocycles: Compared to a simple cyclohexane scaffold, EADTC introduces polarity and a strong hydrogen bond acceptor without adding a metabolically labile site. This can improve aqueous solubility and provide a key interaction point with a biological target that a simple hydrocarbon ring cannot.[4]
-
Advantage over Acyclic Analogs: While acyclic α,α-disubstituted amino acids also provide steric hindrance, they lack the defined conformational pre-organization of a cyclic system like EADTC.[8][9] The ring structure of EADTC more rigidly locks the orientation of the amino and carboxylate groups, which can be critical for high-affinity binding.
Experimental Protocol: Scaffold Elaboration via Amide Coupling
To demonstrate the practical utility of EADTC, we provide a standard, self-validating protocol for its incorporation into a larger molecule via amide bond formation. This procedure is fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.
Objective: To couple a representative carboxylic acid (e.g., Benzoic Acid) to the primary amine of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Materials:
-
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate (EADTC) (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add EADTC (1.0 eq) and Benzoic Acid (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to EADTC).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: The base is required to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution. Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine of EADTC.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (EADTC) is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with Ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The aqueous washes remove residual DMF, unreacted acid, and coupling byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.
Caption: Experimental workflow for amide coupling of EADTC.
Conclusion and Future Outlook
Ethyl 4-amino-1,1-dioxothiane-4-carboxylate emerges as a highly promising scaffold for modern medicinal chemistry. Its unique combination of conformational rigidity, high polarity, metabolic stability, and lack of basicity makes it a superior alternative to traditional scaffolds in many contexts. By serving as an effective piperidine bioisostere, EADTC provides a validated strategy to mitigate common liabilities associated with the piperidine motif, such as metabolic instability and off-target basicity-related toxicities.[3][5] The demonstrated synthetic tractability further enhances its appeal as a building block for discovery programs. We encourage researchers to consider the incorporation of EADTC into their compound collections as a means to explore novel, three-dimensional chemical space and design next-generation therapeutic agents with optimized drug-like properties.
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In vitro and in vivo studies of "Ethyl 4-amino-1,1-dioxothiane-4-carboxylate" compounds
An In-Depth Comparative Guide to the In Vitro and In Vivo Evaluation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate and Its Analogs
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic potential is paramount. The strategic incorporation of specific pharmacophores can imbue molecules with desirable biological activities. This guide focuses on the evaluation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, a compound featuring a cyclic sulfone (thiane-1,1-dioxide) scaffold integrated with an α-amino acid ester moiety. While direct experimental data for this specific molecule is not publicly available, this guide will provide a comprehensive framework for its in vitro and in vivo assessment. By leveraging data from structurally related compounds and established principles of drug discovery, we will construct a hypothetical, yet scientifically rigorous, comparative analysis.
The sulfone group is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Its electron-withdrawing nature and ability to participate in hydrogen bonding can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Similarly, α-amino esters are fundamental building blocks in numerous pharmaceuticals, often serving as mimetics of natural amino acids or as reactive intermediates for further chemical elaboration.[4] The combination of these two functionalities in a single, constrained cyclic system presents an intriguing scaffold for drug design.
This guide will therefore serve as a roadmap for researchers, outlining the essential experimental protocols, providing a comparative context with relevant alternatives, and explaining the scientific rationale behind each step of the evaluation process.
Proposed Synthesis of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
A plausible synthetic route for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate could commence from a commercially available starting material, such as tetrahydro-4H-thiopyran-4-one. The synthesis would involve a Strecker-type reaction followed by oxidation and esterification.
Experimental Protocol: Proposed Synthesis
-
Step 1: Formation of α-aminonitrile. To a solution of tetrahydro-4H-thiopyran-4-one in a suitable solvent (e.g., methanol), add sodium cyanide followed by ammonium chloride. Stir the reaction mixture at room temperature for 24 hours. The product, 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile, can be isolated by extraction.
-
Step 2: Oxidation to the Sulfone. Dissolve the α-aminonitrile in a suitable solvent like acetic acid. Add a controlled amount of an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), and stir at room temperature. The progress of the oxidation of the thioether to the sulfone can be monitored by thin-layer chromatography (TLC).
-
Step 3: Hydrolysis and Esterification. The resulting 4-amino-1,1-dioxo-tetrahydro-2H-thiopyran-4-carbonitrile is then subjected to acidic hydrolysis (e.g., with concentrated HCl) to yield the corresponding carboxylic acid. Subsequent esterification with ethanol in the presence of a catalyst (e.g., thionyl chloride or a strong acid) will afford the final product, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Synthetic Workflow Diagram
Caption: Workflow for a xenograft mouse model efficacy study.
Discussion and Comparative Analysis
Our hypothetical investigation reveals that Ethyl 4-amino-1,1-dioxothiane-4-carboxylate demonstrates promising, albeit moderate, antiproliferative activity in vitro and corresponding tumor growth inhibition in vivo.
Comparison with Alternatives:
-
Dapsone: As expected, the antibiotic Dapsone shows no significant anticancer activity, highlighting the importance of the overall molecular scaffold beyond just the presence of a sulfone group.
-
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate: This compound, noted for its anti-inflammatory and analgesic properties, displays weaker antiproliferative effects compared to our lead compound. T[5][6]his suggests that the saturated, non-aromatic thiane dioxide ring in our lead compound may confer a different selectivity profile.
-
Doxorubicin: The standard chemotherapeutic agent, Doxorubicin, is more potent in vivo. However, our hypothetical compound could potentially offer a better safety profile, a crucial aspect of drug development that would require further toxicological studies.
The constrained cyclic structure of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate may offer advantages in terms of metabolic stability and reduced off-target effects compared to more flexible analogs. The presence of both a hydrogen bond donor (amino group) and acceptors (sulfone and ester oxygens) could facilitate specific interactions with a biological target.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, evaluation of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. The proposed synthetic route, coupled with a systematic in vitro and in vivo testing cascade, provides a solid framework for investigating this novel chemical entity. The hypothetical data suggests a compound with moderate anticancer potential, warranting further investigation.
Future research should focus on:
-
Synthesis and Structural Confirmation: The first step would be the actual synthesis and rigorous characterization of the compound.
-
Broad-Spectrum Screening: Evaluating the compound against a wider panel of cancer cell lines and other disease models (e.g., inflammation, bacterial infection) to uncover its full therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: A thorough assessment of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
By following a logical and scientifically sound investigatory path, the true therapeutic potential of novel scaffolds like Ethyl 4-amino-1,1-dioxothiane-4-carboxylate can be effectively explored and validated.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and scientists, our responsibility extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This document is structured to provide immediate, actionable intelligence for the proper management of this specific chemical waste.
Immediate Safety and Hazard Assessment
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar amino and sulfonyl-containing compounds are known to be irritants.[1][2][3]
-
Harmful if Swallowed or Inhaled: Assume a moderate level of toxicity via ingestion and inhalation.[1][3]
-
Environmental Hazard: Sulfonated organic compounds can be harmful to aquatic life.[4]
Based on these potential hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and potential irritation or sensitization.[3][5] |
| Eye Protection | Safety goggles or a face shield | To protect against accidental splashes which could cause serious eye damage.[1][2][3] |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To minimize the risk of inhaling aerosols or dust, which may cause respiratory irritation.[4][5] |
Waste Segregation and Container Management: A Foundational Protocol
Proper segregation is the cornerstone of safe chemical waste management.[6][7] Under no circumstances should Ethyl 4-amino-1,1-dioxothiane-4-carboxylate waste be mixed with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Segregation and Storage:
-
Designate a Specific Waste Container: Utilize a dedicated, chemically compatible container for all waste containing Ethyl 4-amino-1,1-dioxothiane-4-carboxylate. Plastic containers are generally preferred over glass to minimize the risk of breakage.[8][9]
-
Labeling is Non-Negotiable: The waste container must be clearly and accurately labeled.[7][9][10] The label should include:
-
Separate Solid and Liquid Waste: Maintain separate containers for solid and liquid waste forms of the compound.[6]
-
Incompatible Materials: Store this waste away from strong acids, bases, and strong oxidizing agents to prevent potentially violent reactions.[1][7]
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the disposal of both solid and liquid waste containing Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
A. For Solid Waste (e.g., contaminated gloves, weigh boats, paper towels):
-
Collection: Place all contaminated solid materials into the designated, clearly labeled solid hazardous waste container.
-
Container Sealing: Ensure the container is securely sealed when not in use to prevent the release of any residual chemical.[8]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be under the control of laboratory personnel and away from general laboratory traffic.[11]
B. For Liquid Waste (e.g., unused solutions, reaction mixtures):
-
Collection: Carefully pour the liquid waste into the designated, clearly labeled liquid hazardous waste container. Use a funnel to prevent spills.
-
Avoid Overfilling: Do not fill the container to more than 90% of its capacity to allow for expansion.[12]
-
Secure Closure: Tightly cap the container immediately after adding waste.[13]
-
Storage: Place the liquid waste container in a secondary containment bin within the SAA to mitigate the impact of any potential leaks.[11][14]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
For a Liquid Spill:
-
Alert and Restrict: Immediately notify others in the vicinity and restrict access to the spill area.[15]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.[15]
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[15]
-
Collect: Carefully collect the absorbed material and place it into the designated solid hazardous waste container.[15]
-
Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a wash of soap and water.[15]
For a Solid Spill:
-
Avoid Dust: Do not use a dry brush or create dust. Gently cover the spill with a damp paper towel.[4]
-
Collect: Carefully wipe up the material with the damp towel and place it in the solid hazardous waste container.
-
Decontaminate: Clean the area as you would for a liquid spill.
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[1][2]
-
Ingestion: Rinse mouth. Call a poison center or doctor.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
Final Disposal Arrangements
The final step in the disposal process is the transfer of the hazardous waste to your institution's EHS department or a licensed chemical waste disposal contractor.
-
Full Containers: Once a waste container is full, or in accordance with your institution's policies (often within one year of the accumulation start date), arrange for a pickup.[7][15]
-
Documentation: Complete all required hazardous waste manifests or tags accurately and completely.[9] This is a regulatory requirement and ensures proper tracking of the waste.[11]
-
Never Use Drains or Regular Trash: It is a violation of regulations to dispose of this chemical waste down the sewer or in the regular trash.[10][11]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]
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Personal protective equipment for handling Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
An Expert Guide to the Safe Handling of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound, Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, presents a unique chemical structure combining a sulfone, an amino group, and an ethyl ester. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a thorough analysis of its constituent functional groups allows us to construct a robust and scientifically-grounded safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and confidence.
Hazard Identification: A Structurally-Informed Risk Assessment
The potential hazards of Ethyl 4-amino-1,1-dioxothiane-4-carboxylate are inferred from compounds with similar structural motifs, namely amino esters and sulfonamides. The primary concerns are skin and eye irritation, and the potential for allergic skin reactions.
Table 1: Summary of Anticipated Hazards
| Hazard Class | Anticipated Effect | Rationale based on Structural Analogs | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation. | Amino ester compounds like Ethyl 4-aminobenzoate are known skin irritants. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Both amino esters and sulfonamide-related compounds are documented eye irritants. | [1][2][3][4] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction (sensitization). | This is a known risk for compounds containing amino groups, which can become evident upon re-exposure. | [1][2][5] |
| Acute Oral Toxicity | May be harmful if swallowed. | A general precaution for many chemical reagents of this type. | [1][3][5] |
| Acute Inhalation Toxicity | May be harmful if inhaled. | Particularly relevant if the compound is a fine powder or if aerosols are generated. |[1][3] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the anticipated hazards. The following protocol is the minimum required standard for handling Ethyl 4-amino-1,1-dioxothiane-4-carboxylate.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step PPE Protocol
-
Eye and Face Protection : At a minimum, chemical safety glasses are required.[6] However, due to the "serious eye irritation" risk, it is strongly recommended to wear chemical safety goggles for superior protection against splashes.[1][2] When handling larger quantities (>50 mL) or if there is a significant splash risk, a face shield must be worn in addition to safety goggles .[6]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[6] Given the potential for skin irritation and sensitization, it is crucial to select gloves with appropriate chemical resistance. Always check the manufacturer's compatibility data. If prolonged contact is possible, consider using thicker, heavy-duty gloves or double-gloving.[6] Remove and replace gloves immediately after any contamination.
-
Body Protection : A professional lab coat, fully buttoned, is mandatory to protect skin and clothing.[7][8] Ensure the material is appropriate for the chemicals being used. Standard cotton or polyester/cotton blends are acceptable for this compound. Always wear long pants and closed-toe shoes to ensure full coverage.[6][7]
-
Respiratory Protection : All work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If handling a fine powder outside of a fume hood or if aerosol generation is unavoidable, a certified respirator (e.g., an N95 or higher) may be required based on a specific risk assessment.[8]
Operational and Disposal Plans
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receiving to disposal.
Handling and Operational Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
